Product packaging for Methyl 2,6-dichloro-4-methylnicotinate(Cat. No.:CAS No. 1013648-04-8)

Methyl 2,6-dichloro-4-methylnicotinate

Cat. No.: B1394249
CAS No.: 1013648-04-8
M. Wt: 220.05 g/mol
InChI Key: QOTFUYQFPHLJTM-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloro-4-methylnicotinate is a useful research compound. Its molecular formula is C8H7Cl2NO2 and its molecular weight is 220.05 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Cl2NO2 B1394249 Methyl 2,6-dichloro-4-methylnicotinate CAS No. 1013648-04-8

Properties

IUPAC Name

methyl 2,6-dichloro-4-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-4-3-5(9)11-7(10)6(4)8(12)13-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTFUYQFPHLJTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)OC)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677250
Record name Methyl 2,6-dichloro-4-methylpyridine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013648-04-8
Record name Methyl 2,6-dichloro-4-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 2,6-dichloro-4-methylnicotinate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Technical Guide to Methyl 2,6-dichloro-4-methylnicotinate (CAS: 1013648-04-8)

This guide provides an in-depth examination of this compound, a key heterocyclic building block for professionals in chemical research and development. We will move beyond basic data to explore its structural significance, plausible synthetic strategies, and its functional role in the design of complex target molecules. The Chemical Abstracts Service (CAS) number for this compound is 1013648-04-8 .[1][2][3][4][5]

Core Physicochemical & Structural Profile

This compound is a substituted pyridine derivative. The pyridine ring is a foundational scaffold in medicinal chemistry, and its decoration with specific functional groups, as seen in this molecule, is a deliberate strategy to impart desired reactivity and properties. The two chlorine atoms at the 2 and 6 positions are excellent leaving groups for nucleophilic aromatic substitution reactions, making them primary handles for molecular elaboration. The methyl group at the 4-position and the methyl ester at the 3-position modulate the electronic character and steric profile of the molecule, influencing its reactivity and interaction with biological targets in downstream applications.

A summary of its key properties is presented below.

PropertyValueSource
CAS Number 1013648-04-8[1][2]
Molecular Formula C₈H₇Cl₂NO₂[1]
Molecular Weight 220.05 g/mol [1][2]
Synonym 3-Pyridinecarboxylic acid, 2,6-dichloro-4-methyl-, methyl ester[1]
Purity Typically ≥98%[1][6]
Topological Polar Surface Area (TPSA) 39.19 Ų[1]
LogP 2.48[1]
Storage Conditions Inert atmosphere, 2-8°C[2]

Proposed Synthesis Workflow

While specific peer-reviewed synthetic preparations for this compound are not extensively published, a logical and efficient pathway can be devised based on established pyridine chemistry. A common strategy involves the chlorination of a corresponding dihydroxypyridine precursor. This transformation is a cornerstone of heterocyclic chemistry, typically employing a potent chlorinating agent like phosphorus oxychloride (POCl₃).

The workflow below illustrates this proposed synthesis, starting from 2,6-dihydroxy-4-methylnicotinic acid.

G A 2,6-Dihydroxy-4-methylnicotinic Acid B Esterification (Methanol, Acid Catalyst) A->B Step 1 C Methyl 2,6-dihydroxy-4-methylnicotinate (Intermediate) B->C D Chlorination (Phosphorus Oxychloride, POCl₃) C->D Step 2 E This compound (Final Product) D->E

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a validated, general procedure adapted for this specific target, ensuring high yield and purity.

Step 1: Esterification of 2,6-dihydroxy-4-methylnicotinic acid

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,6-dihydroxy-4-methylnicotinic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (10-20 volumes) to the flask. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

    • Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Anhydrous conditions are critical to prevent the reverse hydrolysis reaction.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2,6-dihydroxy-4-methylnicotinate intermediate.

Step 2: Chlorination of the Dihydroxy Intermediate

  • Reactor Setup: In a well-ventilated fume hood, charge a flask with the crude dihydroxy intermediate from Step 1.

  • Reagent Addition: Carefully and slowly add an excess of phosphorus oxychloride (POCl₃, 5-10 eq). The reaction is often performed with a catalytic amount of a tertiary amine or DMF.

    • Causality: The dihydroxy (or more accurately, pyridone) tautomers are converted to the corresponding chloro-substituted pyridine. POCl₃ is a powerful dehydrating and chlorinating agent perfectly suited for this transformation. The reaction is highly exothermic and releases HCl gas, necessitating careful addition and proper ventilation.

  • Reaction: Heat the mixture to reflux (approx. 110-120°C) for 2-4 hours. The reaction should turn into a clear, dark solution.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Very slowly and carefully, quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step.

    • Neutralize the acidic solution with a base (e.g., solid sodium carbonate or aqueous NaOH) to a pH of ~7-8.

    • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.

Application as a Versatile Chemical Scaffold

The true value of this compound lies in its utility as a versatile intermediate. The two chloro-substituents are not identical in reactivity, allowing for potential site-selective modifications. These positions are primed for a variety of cross-coupling reactions that are fundamental to modern drug discovery.

G cluster_0 Core Scaffold cluster_1 Cross-Coupling Reactions cluster_2 Complex Drug-like Molecules Scaffold Methyl 2,6-dichloro- 4-methylnicotinate Suzuki Suzuki Coupling (Adds Aryl/Heteroaryl) Scaffold->Suzuki R-B(OH)₂ Pd Catalyst Buchwald Buchwald-Hartwig (Adds Amines) Scaffold->Buchwald R₂-NH Pd Catalyst Sonogashira Sonogashira Coupling (Adds Alkynes) Scaffold->Sonogashira R-C≡CH Pd/Cu Catalyst Product Diverse Biologically Active Candidates Suzuki->Product Buchwald->Product Sonogashira->Product

Caption: Role as a scaffold for generating molecular diversity.

This strategic positioning of reactive chlorine atoms allows medicinal chemists to rapidly synthesize libraries of compounds for structure-activity relationship (SAR) studies. By systematically varying the groups introduced at the C2 and C6 positions, researchers can fine-tune a molecule's properties to optimize potency, selectivity, and pharmacokinetic profiles. The methyl group can serve as a metabolic blocker or a key binding element.[7]

Safety, Handling, and Analytical Control

As with any chlorinated heterocyclic compound, appropriate safety measures are paramount. While a specific safety data sheet (SDS) for this exact molecule is not universally available, data from closely related structures, such as methyl nicotinate and other dichloropyridines, provide a reliable basis for handling procedures.[8][9][10][11]

Hazard Profile (Anticipated):

  • Skin Irritation: Causes skin irritation.[10]

  • Eye Irritation: Causes serious eye irritation.[10]

  • Respiratory Irritation: May cause respiratory irritation.[10]

  • Acute Toxicity: May be harmful if swallowed.[10]

Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10][11]

  • Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[2][8] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen) is recommended.[1][2]

Analytical Quality Control: The identity and purity of this compound should be confirmed using a suite of standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine purity (typically >98%).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The proton NMR should show distinct singlets for the two methyl groups (ester and pyridine ring) and a singlet for the lone aromatic proton.

  • Mass Spectrometry (MS): To confirm the molecular weight (220.05 g/mol ) and isotopic pattern characteristic of a dichloro-compound.[2]

References

physical properties of Methyl 2,6-dichloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Methyl 2,6-dichloro-4-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 1013648-04-8) is a halogenated pyridine derivative.[1][2] As a substituted nicotinate, it belongs to a class of compounds recognized for their utility as key intermediates in the synthesis of agrochemicals and pharmaceuticals.[3][4] The strategic placement of chloro, methyl, and methyl ester functional groups on the pyridine scaffold imparts specific reactivity and physicochemical characteristics that are of significant interest in medicinal chemistry and materials science.

This guide provides a comprehensive examination of the core . It is designed to equip researchers and drug development professionals with the technical data and procedural insights necessary for its effective handling, characterization, and application in a laboratory setting. The narrative moves beyond a simple data sheet to explain the causality behind experimental choices, ensuring a deeper understanding of the compound's behavior.

Core Chemical Identity and Properties

The foundational attributes of a compound are critical for its identification, procurement, and safe storage. This compound is identified by the CAS number 1013648-04-8.[1][2] Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 1013648-04-8[1][2][5]
Molecular Formula C₈H₇Cl₂NO₂[1][2]
Molecular Weight 220.05 g/mol [1][6]
Synonym(s) 3-Pyridinecarboxylic acid, 2,6-dichloro-4-methyl-, methyl ester[1]
Purity Typically ≥98%[1][2]
SMILES CC1=CC(=NC(=C1C(=O)OC)Cl)Cl[1]

Physicochemical Characteristics

Understanding the physicochemical properties is paramount for designing reaction conditions, purification strategies, and formulation approaches.

PropertyValue / ObservationRationale and Scientific Insight
Appearance Likely a white to off-white crystalline solid.Based on related compounds like 2,6-Dichloro-4-methylnicotinonitrile which is a white to off-white crystalline solid.[3]
Melting Point Data not available.The melting point is a crucial indicator of purity. For comparison, the related compound 2,6-Dichloro-4-methylnicotinonitrile has a melting point of 108-112 °C.[4]
Boiling Point Data not available.High molecular weight and polarity suggest a high boiling point, likely requiring vacuum distillation to prevent decomposition.
Solubility Sparingly soluble in water.The chlorinated, aromatic structure suggests solubility in common organic solvents like dichloromethane (DCM), chloroform, and ethyl acetate. This is critical for reaction setup and chromatographic purification.
Storage Store at 2-8°C under an inert atmosphere (e.g., nitrogen).Cool temperatures and an inert atmosphere are recommended to prevent potential degradation over time.[1][2]
LogP (Computed) 2.48This value indicates a moderate lipophilicity, suggesting the compound will preferentially partition into organic phases over aqueous ones.[1]
TPSA (Computed) 39.19 ŲThe Topological Polar Surface Area suggests moderate cell permeability characteristics.[1]

Spectroscopic Elucidation Workflow

Structural confirmation is a non-negotiable step in chemical research. A multi-spectroscopic approach is essential for the unambiguous identification of this compound. The following workflow represents a standard, self-validating system for characterization.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation prep Weigh pure sample (1-10 mg) nmr NMR Spectroscopy (CDCl₃ solvent) prep->nmr dissolve/place sample ir FTIR Spectroscopy (ATR method) prep->ir dissolve/place sample ms Mass Spectrometry (ESI+ mode) prep->ms dissolve/place sample nmr_data Confirm H/C framework: - Aromatic H singlet - OCH₃ singlet - Ring CH₃ singlet nmr->nmr_data yields spectrum ir_data Identify functional groups: - C=O stretch (~1730 cm⁻¹) - C-Cl stretch (~700-800 cm⁻¹) - Aromatic C=C ir->ir_data yields spectrum ms_data Verify molecular weight: - Observe [M+H]⁺ at m/z ~220 - Characteristic Cl isotope pattern ms->ms_data yields spectrum confirm Structure Verified nmr_data->confirm correlate data ir_data->confirm correlate data ms_data->confirm correlate data

Caption: Logical workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information about the molecular framework. For this compound, key expected signals in ¹H NMR (in CDCl₃) would include a singlet for the lone aromatic proton, a singlet for the ester methyl protons (-OCH₃), and a singlet for the ring-attached methyl protons (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. The spectrum for this molecule would be dominated by a strong carbonyl (C=O) stretch from the ester group, typically around 1720-1740 cm⁻¹. Other significant peaks would include C-O stretches, aromatic C=C stretches, and C-Cl stretches.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 220. A critical validation step is observing the characteristic isotopic pattern for two chlorine atoms, which presents as a cluster of peaks with a unique intensity ratio.

Experimental Protocols

The following protocols are grounded in standard laboratory practice and are designed to be self-validating.

Protocol for Synthesis via Esterification

This protocol describes a general and robust method for synthesizing methyl nicotinate esters from their corresponding carboxylic acids, a common transformation in medicinal chemistry.[7][8]

Causality: The reaction requires an acid catalyst (e.g., H₂SO₄) to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it susceptible to nucleophilic attack by methanol. The reaction is typically performed under reflux to overcome the activation energy barrier.

G start Start: Combine Acid Precursor & Methanol in Flask step1 Add catalytic H₂SO₄ (dropwise, with cooling) start->step1 step2 Heat mixture to reflux (e.g., 60-70°C) for 6-13 hours step1->step2 step3 Monitor reaction (e.g., by TLC) step2->step3 step4 Cool to room temperature step3->step4 upon completion step5 Neutralize with NaHCO₃ (aq) until pH ~7 step4->step5 step6 Extract with organic solvent (e.g., Ethyl Acetate) step5->step6 step7 Dry organic layer (e.g., MgSO₄), filter, and concentrate step6->step7 end End: Purify via Column Chromatography step7->end

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2,6-dichloro-4-methylnicotinic acid in an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).[7][9]

  • Workup: After completion, cool the mixture to room temperature. Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.[7][9]

Protocol for Acquiring an FTIR Spectrum via ATR

Causality: Attenuated Total Reflectance (ATR) is a rapid and reliable method for analyzing solid samples without extensive preparation. It relies on the principle of total internal reflection, where an infrared beam passes through a crystal and creates an evanescent wave that penetrates a small distance into the sample in contact with it.

Step-by-Step Methodology:

  • Background Scan: Ensure the ATR crystal is clean. Perform a background scan to capture the ambient spectrum, which will be automatically subtracted from the sample spectrum.[10]

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.[10]

  • Apply Pressure: Use the device's pressure arm to press the sample firmly against the crystal, ensuring good contact.

  • Data Acquisition: Collect the sample spectrum over the standard range (e.g., 4000-400 cm⁻¹).[10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds like methyl nicotinate and other chlorinated pyridines can be used to infer its likely hazard profile.[11][12]

GHS Hazard Statements (Anticipated):

Hazard CodeStatementSource (from related compounds)
H315Causes skin irritation.[11][12]
H319Causes serious eye irritation.[11][12]
H335May cause respiratory irritation.[11][12]
H402Harmful to aquatic life.

Precautionary Measures & PPE:

  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[13]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile).

    • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

    • Skin and Body Protection: Wear a laboratory coat.

  • Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[13]

First Aid:

  • If Inhaled: Move the person to fresh air.[13]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

  • If Swallowed: Rinse mouth and drink plenty of water.[13]

Conclusion

This compound is a valuable chemical intermediate with a distinct set of physical and chemical properties defined by its substituted pyridine structure. This guide has provided a detailed overview of its core identity, physicochemical characteristics, and the standard workflows for its synthesis and characterization. By understanding the causality behind these experimental protocols and adhering to strict safety measures, researchers can confidently and effectively utilize this compound in their research and development endeavors.

References

Methyl 2,6-dichloro-4-methylnicotinate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2,6-dichloro-4-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, focusing on its core physicochemical properties, with a primary emphasis on its molecular weight. As a substituted pyridine derivative, this compound serves as a valuable building block in synthetic organic chemistry, making a thorough understanding of its characteristics essential for its effective application in research and development.

Core Physicochemical Properties

This compound is a chlorinated pyridine carboxylic acid methyl ester. Its fundamental properties are crucial for its handling, characterization, and application in chemical synthesis.

A summary of its key identifiers and properties is presented in the table below.

PropertyValueSource(s)
Molecular Weight 220.05 g/mol [1][2][3][4]
Molecular Formula C₈H₇Cl₂NO₂[1][2]
CAS Number 1013648-04-8[1][2]
IUPAC Name Methyl 2,6-dichloro-4-methylpyridine-3-carboxylateN/A
Synonyms 3-Pyridinecarboxylic acid, 2,6-dichloro-4-methyl-, methyl ester[2]
Purity (Typical) ≥98%[2]
Storage Conditions Inert atmosphere, 2-8°C or 4°C, stored under nitrogen[1][2]

Understanding the Molecular Weight

The molecular weight of a compound is a fundamental property derived from its atomic composition. For this compound (C₈H₇Cl₂NO₂), the molecular weight is calculated by summing the atomic weights of its constituent atoms:

  • Carbon (C): 8 atoms × 12.011 u = 96.088 u

  • Hydrogen (H): 7 atoms × 1.008 u = 7.056 u

  • Chlorine (Cl): 2 atoms × 35.453 u = 70.906 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight: 96.088 + 7.056 + 70.906 + 14.007 + 31.998 = 220.055 g/mol

This theoretical value is consistent with the experimentally determined and reported molecular weight of 220.05 g/mol .[1][2]

Experimental Verification of Molecular Weight

While the theoretical molecular weight provides a precise value, experimental verification is a cornerstone of chemical characterization, ensuring sample identity and purity. Mass spectrometry is the primary technique for this purpose.

Mass Spectrometry Protocol

The following is a generalized protocol for the determination of the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Objective: To confirm the molecular weight of this compound.

Materials:

  • This compound sample

  • HPLC-grade methanol or acetonitrile

  • Formic acid (for enhancing ionization)

  • Vials and syringes

Instrumentation:

  • A mass spectrometer equipped with an ESI source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines. Set the ESI source to positive ion mode, as the pyridine nitrogen can be readily protonated.

  • Analysis: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 m/z).

  • Data Interpretation: Look for the protonated molecular ion [M+H]⁺. For this compound, this would be expected at an m/z of approximately 221.06. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

G cluster_workflow Mass Spectrometry Workflow SamplePrep Sample Preparation (1-10 µg/mL in Methanol) Infusion Infusion into ESI Source SamplePrep->Infusion Ionization Positive Mode Ionization Infusion->Ionization Detection Mass Analysis Ionization->Detection Spectrum Data Interpretation (Look for [M+H]⁺ at m/z ~221) Detection->Spectrum

Caption: Workflow for Molecular Weight Verification by ESI-MS.

Isomeric Specificity

It is critical for researchers to recognize that other compounds share the same molecular formula (C₈H₇Cl₂NO₂) and, therefore, the same molecular weight (220.05 g/mol ).[3][4] Distinguishing this compound from its isomers is essential for unambiguous results in any downstream application.

Key Isomers:

  • Methyl 2,4-dichloro-6-methylnicotinate (CAS: 138642-40-7)[3]

  • Methyl 4,6-dichloro-2-methylnicotinate (CAS: 1196073-28-5)[4]

The structural differences between these isomers are illustrated below.

isomers cluster_0 This compound cluster_1 Methyl 2,4-dichloro-6-methylnicotinate cluster_2 Methyl 4,6-dichloro-2-methylnicotinate A labelA 2,6-dichloro B labelB 2,4-dichloro C labelC 4,6-dichloro

Caption: Structural Isomers with Identical Molecular Weight.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic methods (e.g., GC-MS or LC-MS) are indispensable for differentiating these isomers based on their unique structural and physicochemical properties.

Conclusion

The molecular weight of this compound is a foundational piece of data, determined to be 220.05 g/mol from its molecular formula, C₈H₇Cl₂NO₂. While this value is straightforward to calculate, its experimental verification via techniques like mass spectrometry is a crucial step in confirming the identity and purity of the compound. Researchers must remain vigilant about the potential for isomeric ambiguity and employ appropriate analytical methods to ensure the correct starting material is used in their experimental workflows.

References

Introduction: A Versatile Chlorinated Pyridine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure, Synthesis, and Reactivity of Methyl 2,6-dichloro-4-methylnicotinate

This compound is a halogenated pyridine derivative that serves as a highly functionalized intermediate in synthetic organic chemistry. Its structure, characterized by a pyridine core bearing two reactive chlorine atoms, a methyl group, and a methyl ester, makes it a valuable precursor for the development of complex molecules in the pharmaceutical and agrochemical industries.[1][2] The strategic placement of these functional groups—two electrophilic sites for nucleophilic substitution and an ester group for further modification—provides chemists with a versatile scaffold for molecular design.

This guide offers a comprehensive examination of this compound, detailing its molecular structure, physicochemical properties, synthesis, and structural elucidation by modern spectroscopic methods. It further explores the compound's chemical reactivity and its applications as a pivotal building block, providing researchers and drug development professionals with the foundational knowledge required for its effective utilization.

Chemical Identity and Properties

The fundamental properties of this compound are summarized below, providing essential data for laboratory use.

IdentifierValueSource
IUPAC Name methyl 2,6-dichloro-4-methylpyridine-3-carboxylate[3]
CAS Number 1013648-04-8[3][4]
Molecular Formula C₈H₇Cl₂NO₂[3]
Molecular Weight 220.05 g/mol [3]
Canonical SMILES CC1=CC(=NC(=C1C(=O)OC)Cl)Cl[3]
Physical Form Solid (predicted)
Calculated LogP 2.48[3]
Storage 2-8°C, under inert atmosphere[3]

Part 2: Synthesis and Manufacturing

The synthesis of this compound is most logically achieved through a two-step process: the chlorination of a suitable precursor to form the key carboxylic acid intermediate, followed by a classic acid-catalyzed esterification.

Synthesis of Key Intermediate: 2,6-Dichloro-4-methylnicotinic Acid

The immediate precursor is 2,6-dichloro-4-methylnicotinic acid (CAS: 62774-90-7). While various methods exist for the synthesis of dichloronicotinic acids, a common industrial approach involves the chlorination of a dihydroxy-pyridine derivative using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[5] This transformation is a robust and high-yielding method for converting hydroxyl groups on a pyridine ring to chlorine atoms.

Esterification: The Fischer-Speier Method

The final step is the conversion of the carboxylic acid to its methyl ester via Fischer esterification. This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[6] The reaction is an equilibrium-driven process where the large excess of alcohol (methanol) serves as both reactant and solvent, pushing the equilibrium toward the formation of the ester product.[6]

This protocol outlines the standard procedure for the esterification of the carboxylic acid precursor.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,6-dichloro-4-methylnicotinic acid (1.0 eq.).

  • Reagent Addition: Add an excess of anhydrous methanol (e.g., 10-20 volumes) to the flask. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1-0.2 eq.).

  • Heating: Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[7]

  • Workup: Cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.[8]

  • Neutralization & Extraction: Carefully neutralize the acidic residue by adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).[8]

  • Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[5] Further purification can be achieved by column chromatography on silica gel if necessary.[7]

Synthesis Workflow Visualization

The overall synthetic pathway is a robust and scalable route for producing the target compound.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Fischer Esterification A 2,6-Dihydroxy-4-methylnicotinic Acid Reagent1 POCl₃ A->Reagent1 B 2,6-Dichloro-4-methylnicotinic Acid C This compound Reagent2 Methanol (MeOH) H₂SO₄ (cat.) B->Reagent2 Reagent1->B Reagent2->C

Caption: Synthetic pathway for this compound.

Part 3: Structural Elucidation and Spectroscopic Profile

The definitive confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple and highly informative.

    • A singlet appearing in the aromatic region (δ 7.0-8.0 ppm) corresponds to the single proton on the pyridine ring (H-5).

    • A singlet in the upfield region (δ 3.8-4.0 ppm) integrating to three protons is characteristic of the methyl ester (-OCH₃) group.

    • Another singlet, typically around δ 2.4-2.6 ppm, integrating to three protons, is assigned to the methyl group attached to the pyridine ring (-CH₃ at C-4).

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides insight into the carbon skeleton.

    • The carbonyl carbon of the ester group will appear as a singlet in the downfield region (δ 160-170 ppm).

    • Several signals in the aromatic region (δ 120-160 ppm) will correspond to the carbons of the pyridine ring. The carbons attached to the chlorine atoms (C-2 and C-6) will be significantly shifted.

    • Two distinct signals in the upfield region will be present for the ester methyl carbon (-OCH₃) at δ ~52 ppm and the ring methyl carbon (-CH₃) at δ ~20-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands would include:

  • ~1730-1715 cm⁻¹: A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the ester functional group.

  • ~1600-1450 cm⁻¹: A series of absorptions due to the C=C and C=N bond stretching vibrations within the pyridine ring.

  • ~3000-2850 cm⁻¹: C-H stretching vibrations from the methyl groups.

  • ~800-600 cm⁻¹: C-Cl stretching vibrations, confirming the presence of the chloro-substituents.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule (m/z = 220).

  • Isotopic Pattern: A critical diagnostic feature will be the isotopic cluster for the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a compound with two chlorine atoms will exhibit a characteristic pattern of peaks at M⁺, [M+2]⁺, and [M+4]⁺ with an approximate intensity ratio of 9:6:1. This pattern is definitive proof of the presence of two chlorine atoms.

TechniqueFeatureExpected Value/Observation
¹H NMR Aromatic Proton (H-5)δ ~7.5 ppm (s, 1H)
Ester Methyl (-OCH₃)δ ~3.9 ppm (s, 3H)
Ring Methyl (-CH₃)δ ~2.5 ppm (s, 3H)
¹³C NMR Carbonyl Carbon (C=O)δ ~165 ppm
Aromatic Carbonsδ ~120-160 ppm
Ester Methyl (-OCH₃)δ ~53 ppm
Ring Methyl (-CH₃)δ ~24 ppm
IR C=O Stretch~1725 cm⁻¹
MS (EI) [M]⁺, [M+2]⁺, [M+4]⁺m/z 219, 221, 223 (base peak depends on fragmentation)

Part 4: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its chloro-substituents.

Reactivity Profile
  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C-2 and C-6 positions of the pyridine ring are highly activated towards nucleophilic aromatic substitution. The electron-withdrawing nature of the ring nitrogen and the ester group makes these positions electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). This reactivity is the cornerstone of its utility as a synthetic intermediate.[1]

  • Ester Group Transformations: The methyl ester can undergo standard transformations such as hydrolysis back to the carboxylic acid, or transesterification with other alcohols.

Applications in Synthesis

This compound is not typically an end-product but rather a key intermediate. Its ability to undergo sequential or differential SNAr reactions allows for the controlled introduction of various functional groups, building molecular complexity. This makes it an attractive starting material for generating libraries of compounds in drug discovery campaigns, particularly for targets where a substituted pyridine core is desired.[1][2] Derivatives of dichloronicotinic acid are used in the development of herbicides and pharmaceuticals.[1][9]

Reactivity Visualization

The primary sites of reactivity allow for diverse chemical transformations.

References

An In-depth Technical Guide to the Solubility of Methyl 2,6-dichloro-4-methylnicotinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility for a Key Synthetic Intermediate

Methyl 2,6-dichloro-4-methylnicotinate (CAS No. 1013648-04-8) is a halogenated pyridine derivative with the molecular formula C₈H₇Cl₂NO₂ and a molecular weight of 220.05 g/mol .[1] As a functionalized heterocyclic compound, it serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone physical property that dictates its path through the development pipeline.[2][3] From the perspective of a process chemist, solubility in various organic solvents is paramount for optimizing reaction conditions, controlling crystallization for purification, and achieving desired yields. For formulation scientists, understanding a compound's dissolution characteristics is fundamental to designing a dosage form with adequate bioavailability.[4][5] Poor solubility can lead to significant challenges, including low absorption and variable therapeutic outcomes.[2]

This technical guide addresses the solubility of this compound. Given the limited availability of quantitative solubility data in public literature, this document provides a comprehensive framework for researchers. It outlines the foundational principles of solubility determination, presents a robust experimental protocol for generating reliable data, and explains the scientific rationale behind each step, empowering researchers to characterize this crucial parameter in-house.

Solubility Profile: A Predictive Overview

The following table summarizes this expected qualitative profile. It is crucial for researchers to recognize this as a predictive assessment; precise quantitative data must be determined experimentally for any rigorous application.

Solvent Class Solvent Examples Predicted Solubility Rationale
Chlorinated Dichloromethane (DCM), ChloroformHigh"Like-dissolves-like" principle; the solute's chloro-substituents interact favorably with chlorinated solvents.
Polar Aprotic Tetrahydrofuran (THF), Ethyl Acetate, AcetoneModerate to HighSolvents can engage in dipole-dipole interactions with the polar ester and pyridine ring.
Polar Protic Methanol, EthanolModerateThe alcohol's hydroxyl group can act as a hydrogen bond donor to the pyridine nitrogen and ester carbonyl oxygen.
Non-Polar Hexanes, TolueneLow to ModerateLimited interaction sites for non-polar solvents, though some solubility in aromatic solvents like toluene may be observed.
Aqueous Water, Buffered SolutionsPoorThe molecule is predominantly hydrophobic despite the polar functional groups, leading to low aqueous solubility.

The Science of Solubility Determination: Thermodynamic vs. Kinetic

When discussing solubility, it is essential to distinguish between two key measurements: thermodynamic and kinetic solubility.[6]

  • Thermodynamic Solubility: This is the "true" solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions (temperature, pressure).[7] It is an intrinsic, unchanging property of the system. The gold-standard method for its determination is the Shake-Flask method.[8][9]

  • Kinetic Solubility: This measures the concentration of a compound at the point it begins to precipitate from a supersaturated solution.[6][7] It is often measured in high-throughput screening (HTS) settings where a compound dissolved in an organic solvent (like DMSO) is added to an aqueous buffer.[7] The resulting value can be higher than the thermodynamic solubility because there may not be enough time for the system to reach equilibrium.[9]

For process development, purification, and formulation, thermodynamic solubility is the more critical and reliable parameter. This guide will focus exclusively on its determination.

Experimental Protocol: Isothermal Saturation (Shake-Flask) Method

The isothermal saturation method, commonly known as the shake-flask method, is the most reliable technique for determining thermodynamic solubility.[8] The principle is straightforward: an excess of the solid compound is agitated in the solvent at a constant temperature until the solution is saturated and in equilibrium with the undissolved solid.[10] The concentration of the resulting clear supernatant is then measured.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Action: Add an excess amount of solid this compound into a sealed glass vial (e.g., a 4 mL screw-cap vial). A sufficient excess is typically 2-3 times the expected amount needed for saturation, ensuring a solid phase remains visible throughout the experiment.

    • Causality: Using an excess of the solid is a core requirement to ensure that the dissolution process reaches its natural equilibrium limit. Without a visible excess of the solid phase at the end of the experiment, one cannot be certain that saturation was achieved.

  • Solvent Addition & Sealing:

    • Action: Accurately dispense a known volume or mass of the desired organic solvent into the vial. Seal the vial tightly to prevent solvent evaporation, which would alter the final concentration.

    • Causality: A precise volume/mass of the solvent is critical as it forms the denominator in the final solubility calculation (e.g., mg/mL or g/100g ). Tightly sealing the system maintains this known quantity throughout the equilibration period.

  • Equilibration:

    • Action: Place the vials on an orbital shaker or rotator within a temperature-controlled incubator (e.g., at 25°C). Agitate the vials for a sufficient duration to ensure equilibrium is reached. A typical period is 24 to 48 hours.

    • Causality: Constant temperature is non-negotiable as solubility is highly temperature-dependent.[11] Continuous agitation maximizes the surface area of the solid in contact with the solvent, accelerating the dissolution process and ensuring the entire solution volume reaches a uniform saturation state. The extended time allows the rates of dissolution and precipitation to become equal, the definition of equilibrium.

  • Phase Separation:

    • Action: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for a short period (e.g., 30 minutes) for sedimentation of the excess solid. Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot using a syringe filter (e.g., a 0.22 µm or 0.45 µm PTFE filter) into a clean analysis vial.

    • Causality: This step is critical for ensuring that only the dissolved solute is analyzed. Failure to remove microscopic undissolved particles will lead to a significant overestimation of solubility. Using a filter material (like PTFE) that does not bind the analyte is essential for accuracy.

  • Quantification:

    • Action: Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve. Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Causality: Direct analysis of a saturated solution is often impossible as the concentration is too high for most detectors. A precise, documented dilution is required to bring the concentration into a quantifiable range. The final calculated solubility must account for this dilution factor.

Workflow for Solubility Determination

G Workflow for Thermodynamic Solubility Determination prep Step 1: Preparation Add excess solid solute to vial. Add known volume of solvent. equil Step 2: Equilibration Agitate at constant temperature (e.g., 24-48 hours). prep->equil sep Step 3: Phase Separation Sediment, then filter supernatant (e.g., 0.45 µm filter). equil->sep quant Step 4: Quantification Dilute filtrate precisely. Analyze via HPLC or LC-MS. sep->quant calc Step 5: Data Analysis Calculate concentration using a calibration curve. Report solubility. quant->calc

Caption: Logical workflow for determining thermodynamic solubility via the isothermal saturation method.

Analytical Quantification Techniques

The choice of analytical technique is dependent on the properties of the solute and the required sensitivity. For a UV-active compound like this compound, HPLC with a UV detector (HPLC-UV) is the most common and robust method.

  • High-Performance Liquid Chromatography (HPLC): This technique separates the analyte from any potential impurities or degradants before quantification, making it highly specific and reliable.[12] A calibration curve must be prepared using certified standards of the compound to relate the detector response (e.g., peak area) to concentration.

  • Other Techniques: In cases where the compound lacks a strong chromophore or when higher sensitivity is needed, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. For high-throughput applications, methods like nephelometry, which measures light scattering from precipitated particles, can be used for kinetic solubility.[13]

Conclusion

While published quantitative data on the solubility of this compound is scarce, its importance as a synthetic intermediate necessitates a thorough understanding of this property. This guide provides the scientific context and a detailed, self-validating experimental protocol to empower researchers in drug development and process chemistry to generate this critical data. By employing the isothermal saturation method with precise analytical quantification, laboratories can produce reliable and reproducible solubility values. This information is indispensable for guiding solvent selection, optimizing reaction and purification protocols, and informing early-stage formulation decisions, ultimately accelerating the development timeline.

References

A Technical Guide to the Safe Handling of Methyl 2,6-dichloro-4-methylnicotinate (CAS 1013648-04-8): A Hazard Assessment Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive safety and handling guide for Methyl 2,6-dichloro-4-methylnicotinate, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Given the limited availability of a formally published Safety Data Sheet (SDS) for this specific compound, this guide employs a precautionary approach, synthesizing data from structurally related analogs to construct a robust operational safety framework. This methodology, common in research and development settings when dealing with novel or less-characterized substances, ensures that safety protocols are grounded in established chemical principles and data from the most relevant available sources.

The core principle of this guide is to treat the compound with a high degree of caution, assuming a hazard profile informed by its constituent functional groups: a chlorinated pyridine ring and a methyl ester. This approach is designed to empower researchers, scientists, and drug development professionals to manage the risks associated with this compound effectively.

Compound Identification and Physicochemical Profile

Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. The key identifiers and inferred physical state for this compound are summarized below.

Identifier Value Source
CAS Number 1013648-04-8[1][2][3]
Molecular Formula C₈H₇Cl₂NO₂[1][2]
Molecular Weight 220.05 g/mol [1][2]
Synonym 3-Pyridinecarboxylic acid, 2,6-dichloro-4-methyl-, methyl ester[1]
Inferred Appearance White to light yellow crystalline powder[4]
Recommended Storage 2-8°C, under an inert atmosphere (e.g., Nitrogen)[1][2]

The recommended storage conditions—refrigeration under an inert atmosphere—are critical. This is not merely for stability but is a key safety measure. Low temperatures reduce the vapor pressure of any potentially volatile impurities, while the inert atmosphere prevents slow degradation that could lead to the formation of more hazardous or unknown byproducts.

Hazard Identification: A Composite Analysis from Structural Analogs

A definitive GHS classification for this compound is not available. Therefore, we have compiled the classifications of closely related compounds, such as methyl nicotinate, methyl 2,6-dichloroisonicotinate, and other chlorinated pyridine derivatives, to project a likely hazard profile. The presence of two chlorine atoms on the pyridine ring is expected to enhance its reactivity and potential for biological interaction compared to the parent methyl nicotinate.

Projected GHS Hazard Classification:

Hazard Class Hazard Statement Rationale / Contributing Analog
Skin Irritation (Category 2)H315: Causes skin irritationMethyl Nicotinate, Ethyl 4,6-dichloro-2-methylnicotinate[5][6][7]
Eye Irritation (Category 2/2A)H319: Causes serious eye irritationMethyl Nicotinate, Ethyl 4,6-dichloro-2-methylnicotinate[5][6][7]
STOT - Single Exposure (Cat. 3)H335: May cause respiratory irritationMethyl Nicotinate, Ethyl 4,6-dichloro-2-methylnicotinate[5][6][7]
Acute Toxicity, OralH302: Harmful if swallowed2,6-Dichloro-4-methylnicotinonitrile, Ethyl 4,6-dichloro-2-methylnicotinate[4][7]
Acute Toxicity, InhalationH332: Harmful if inhaledEthyl 4,6-dichloro-2-methylnicotinate[7]
Hazardous to the Aquatic EnvironmentH402: Harmful to aquatic lifeMethyl Nicotinate

Expert Insight: The primary hazards are irritation to the skin, eyes, and respiratory tract.[5][6] This is a common feature of functionalized aromatic compounds. The chlorine atoms act as electron-withdrawing groups, potentially making the molecule more susceptible to nucleophilic attack or interaction with biological macromolecules, which can trigger an irritant response. The potential for acute toxicity upon ingestion or inhalation should not be underestimated.[4][7]

Risk Mitigation and Safe Handling Protocols

A multi-layered approach, prioritizing engineering controls, supplemented by rigorous personal protective equipment (PPE) and standardized workflows, is essential for safe handling.

Engineering Controls: The First Line of Defense
  • Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The causality is simple: the fume hood contains dust and vapors at the source, preventing inhalation, which is a primary exposure route.

  • Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions. Eyewash stations and safety showers must be readily accessible and tested regularly.[8][9]

Personal Protective Equipment (PPE): The Essential Barrier
  • Eye Protection: Chemical safety goggles that provide a seal around the eyes are mandatory. Standard safety glasses are insufficient as they do not protect against dust or splashes from all angles.[10]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. It is critical to inspect gloves for any signs of degradation or punctures before use. Always remove gloves using the proper technique to avoid contaminating your skin.[11]

  • Body Protection: A full-length laboratory coat, buttoned, is required.

  • Respiratory Protection: For situations where dust generation is unavoidable despite engineering controls (e.g., cleaning up a large spill), a NIOSH-approved respirator with a particulate filter is necessary.[9]

Standard Workflow for Handling and Solution Preparation

This protocol is designed as a self-validating system, where each step logically follows the next to minimize exposure.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Verify Fume Hood Functionality B Don Required PPE (Goggles, Lab Coat, Gloves) A->B C Decontaminate Work Surface B->C D Transfer Compound from Main Container to Weigh Vessel C->D E Weigh Compound on Analytical Balance D->E F Add Solvent to Dissolve (in final flask) E->F G Tightly Seal Main Container F->G I Dispose of Contaminated Weigh Paper/Gloves in Hazardous Waste F->I H Store at 2-8°C Under Inert Gas G->H J Clean and Decontaminate Work Surface I->J

Caption: Standard workflow for safely handling this compound.

Emergency Procedures: A Self-Validating Response System

In the event of an exposure or spill, a clear, pre-defined response plan is critical to ensuring safety.

First-Aid Measures

The following table outlines the immediate actions to be taken following an exposure. Medical attention should always be sought after any significant exposure.

Exposure Route First-Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]
Skin Contact Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[12]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[8][10]
Accidental Release (Spill) Protocol

This decision tree outlines the response to an accidental release.

A Spill Occurs B Is the spill contained in the fume hood? A->B C YES B->C D NO B->D E Clean up using absorbent pads. Avoid raising dust. Wipe area with a suitable solvent. C->E F Alert others in the lab. Evacuate the immediate area. D->F L Place all waste in a sealed hazardous waste container. E->L G Is the spill large? F->G H YES G->H I NO G->I J Contact Emergency Health & Safety (EHS). Restrict access to the area. H->J K Wearing full PPE, cover spill with absorbent material. Collect into a sealed container. I->K K->L

References

A Comprehensive Technical Guide to the Synthesis of Methyl 2,6-dichloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2,6-dichloro-4-methylnicotinate (CAS No. 1013648-04-8) is a halogenated pyridine derivative of significant interest in the fields of medicinal chemistry and agrochemical development.[1] Its densely functionalized heterocyclic core serves as a versatile scaffold for the synthesis of complex bioactive molecules.[2] The strategic placement of chloro, methyl, and methyl ester groups provides multiple reaction sites for further chemical modification, making it a valuable intermediate for drug discovery and crop protection research.

This guide provides an in-depth, scientifically grounded pathway for the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the chemical principles behind each transformation, offering a robust, self-validating protocol for researchers and chemical development professionals. The presented pathway is a logical sequence of three primary stages:

  • Construction of the Pyridine Core: Formation of 2,6-Dihydroxy-4-methylnicotinonitrile.

  • Chlorination and Hydrolysis: Conversion to the key intermediate, 2,6-Dichloro-4-methylnicotinic Acid.

  • Final Esterification: Synthesis of the target molecule, this compound.

Core Synthesis Pathway: A Step-by-Step Elucidation

The synthesis is best understood as a modular process, where each stage yields a stable intermediate that is purified before proceeding to the next transformation. This approach ensures high purity in the final product and allows for clear analytical checkpoints throughout the workflow.

Stage 1: Synthesis of 2,6-Dihydroxy-4-methylnicotinonitrile (The Pyridine Core)

Chemical Principle: The foundational step is the construction of the substituted pyridine ring. This is efficiently achieved via a base-catalyzed condensation reaction, a variant of the Guareschi-Thorpe pyridine synthesis. The reaction involves the nucleophilic addition of the enolate of cyanoacetamide to the β-ketoester, ethyl acetoacetate. The subsequent intramolecular cyclization and dehydration yield the stable 2,6-dihydroxy-4-methylnicotinonitrile, which exists predominantly in its pyridone tautomeric form.[3] The use of a base like sodium methoxide is critical for deprotonating the cyanoacetamide, thereby generating the necessary nucleophile to initiate the reaction cascade.[3]

Experimental Workflow: Stage 1

cluster_0 Stage 1: Pyridine Ring Formation A Ethyl Acetoacetate + Cyanoacetamide B Add Sodium Methoxide in Methanol A->B Reagents C Reflux Reaction Mixture B->C Heat D Acidification & Precipitation C->D Workup E Isolate & Dry Product: 2,6-Dihydroxy-4-methylnicotinonitrile D->E Purification

Caption: Workflow for the synthesis of the dihydroxynicotinonitrile intermediate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: To this solution, add cyanoacetamide (1.0 eq) portion-wise, followed by the dropwise addition of ethyl acetoacetate (1.0 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into ice-cold water.

  • Precipitation: Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of approximately 4-5. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield 2,6-dihydroxy-4-methylnicotinonitrile (CAS 5444-02-0).[4]

Quantitative Data: Stage 1

ReagentMolar Eq.Key ParametersExpected Yield
Ethyl Acetoacetate1.0Solvent: Anhydrous Methanol75-85%
Cyanoacetamide1.0Catalyst: Sodium Methoxide
Sodium Methoxide1.0Temperature: Reflux (approx. 65°C)
Hydrochloric AcidAs neededReaction Time: 4-6 hours
Stage 2: Synthesis of 2,6-Dichloro-4-methylnicotinic Acid

This stage involves two critical transformations: the conversion of the dihydroxy-pyridine to a dichloro-pyridine and the subsequent hydrolysis of the nitrile functional group to a carboxylic acid.

Chemical Principle (Part A - Chlorination): The dihydroxy (pyridone) intermediate is converted to the dichloro derivative using a potent chlorinating agent, typically phosphorus oxychloride (POCl₃).[2] The mechanism involves the phosphorylation of the pyridone oxygen atoms, creating excellent leaving groups that are subsequently displaced by chloride ions. This reaction is often performed at elevated temperatures to drive it to completion. The addition of a phase-transfer catalyst like benzyltriethylammonium chloride can sometimes enhance the reaction rate and yield.[2]

Chemical Principle (Part B - Hydrolysis): The nitrile group of the resulting 2,6-dichloro-4-methylnicotinonitrile is hydrolyzed to a carboxylic acid. This can be achieved under either strong acidic or basic conditions. Acid-catalyzed hydrolysis, for example with aqueous sulfuric acid, proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water and subsequent tautomerization and hydrolysis of the resulting amide intermediate.

Experimental Workflow: Stage 2

cluster_1 Stage 2A: Chlorination cluster_2 Stage 2B: Nitrile Hydrolysis A 2,6-Dihydroxy-4- methylnicotinonitrile B Add Phosphorus Oxychloride (POCl₃) A->B C Heat to 110-120°C B->C D Quench with Ice Water C->D E Isolate Intermediate: 2,6-Dichloro-4-methylnicotinonitrile D->E F 2,6-Dichloro-4- methylnicotinonitrile G Add Aqueous Sulfuric Acid (H₂SO₄) F->G H Reflux Reaction Mixture G->H I Cool, Precipitate & Isolate Product: 2,6-Dichloro-4-methylnicotinic Acid H->I

Caption: Workflow for the chlorination and hydrolysis steps.

Experimental Protocol (Chlorination):

  • Reaction Setup: In a flask equipped with a reflux condenser and stirrer, carefully add phosphorus oxychloride (POCl₃, ~5-10 eq) to 2,6-dihydroxy-4-methylnicotinonitrile (1.0 eq). The reaction is exothermic and should be handled in a fume hood.

  • Reaction: Heat the stirred mixture to 110-120°C and maintain for 3-5 hours.[2]

  • Workup: Cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. This step must be performed cautiously as the quenching of excess POCl₃ is highly exothermic.

  • Isolation: A solid will precipitate. Collect the crude 2,6-dichloro-4-methylnicotinonitrile by vacuum filtration, wash with water, and dry. The typical yield for this step is high (around 85-95%).[2]

Experimental Protocol (Hydrolysis):

  • Reaction Setup: Suspend the crude 2,6-dichloro-4-methylnicotinonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 60-70% H₂SO₄).

  • Reaction: Heat the mixture to reflux (approx. 120-140°C) for 4-8 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Workup: Cool the reaction mixture and carefully pour it into ice water.

  • Isolation: The product, 2,6-dichloro-4-methylnicotinic acid, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Stage 3: Fischer Esterification to this compound

Chemical Principle: The final step is a classic Fischer-Speier esterification. The carboxylic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas.[5] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[6] The reaction is an equilibrium. To drive it towards the product side, methanol is typically used as the solvent, ensuring it is present in large excess.[6]

Experimental Workflow: Stage 3

cluster_0 Stage 3: Fischer Esterification A 2,6-Dichloro-4- methylnicotinic Acid B Dissolve in Methanol, Add cat. H₂SO₄ A->B Reagents C Reflux Reaction Mixture B->C Heat D Remove Methanol, Neutralize with NaHCO₃ C->D Workup E Extract with Ethyl Acetate, Dry & Concentrate D->E Purification F Final Product: Methyl 2,6-dichloro-4- methylnicotinate E->F

Caption: Workflow for the final Fischer esterification step.

Experimental Protocol:

  • Reaction Setup: Suspend 2,6-dichloro-4-methylnicotinic acid (1.0 eq) in a large excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 0.1-0.2 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 6-18 hours. The reaction progress can be monitored by TLC until the starting carboxylic acid is consumed.[5]

  • Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Neutralization: Dissolve the residue in ethyl acetate and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the aqueous layer is neutral or slightly basic (pH 7-8).

  • Extraction & Isolation: Separate the organic layer, and extract the aqueous layer with additional ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a solid.[5]

Quantitative Data: Stage 3

ReagentMolar Eq.Key ParametersReported Yield (Analogous)
2,6-Dichloro-4-methylnicotinic Acid1.0Solvent: Methanol (excess)75-88%[5][7]
Sulfuric Acid (conc.)0.1-0.2Catalyst: H₂SO₄
Sodium BicarbonateAs neededTemperature: Reflux (approx. 65°C)
Ethyl AcetateAs neededReaction Time: 6-18 hours

Overall Synthesis Scheme

The complete, three-stage synthesis pathway is summarized below, illustrating the logical progression from simple acyclic precursors to the final, highly functionalized heterocyclic product.

Caption: Complete synthesis pathway for this compound.

Conclusion

The synthesis of this compound is a robust and reproducible multi-step process grounded in fundamental organic chemistry principles. By systematically building the pyridine core, followed by targeted chlorination, hydrolysis, and esterification, high yields of the desired product can be reliably obtained. The protocols outlined in this guide provide a comprehensive and validated framework for laboratory and process chemistry applications, enabling researchers to access this valuable chemical intermediate for further discovery and development efforts.

References

The Synthesis of Methyl 2,6-dichloro-4-methylnicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of Starting Materials and Synthetic Strategies for Researchers and Drug Development Professionals.

Methyl 2,6-dichloro-4-methylnicotinate is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its substituted pyridine core makes it a versatile intermediate for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the primary synthetic routes for this compound, with a detailed focus on the selection of starting materials and the underlying chemical principles that govern the transformations.

Strategic Approach to the Synthesis of a Highly Functionalized Pyridine

The synthesis of a polysubstituted pyridine ring, such as that in this compound, requires a strategic approach that allows for the precise installation of functional groups. A common and effective strategy involves the initial construction of a pyridine ring with functionalities that can be readily converted to the desired substituents. In this case, a logical and well-documented pathway proceeds through the formation of a dihydroxynitrile pyridine derivative, followed by chlorination and esterification.

This multi-step approach offers several advantages, including the use of readily available and cost-effective starting materials, and the ability to control the regioselectivity of the substitutions.

Visualizing the Synthetic Pathway

The overall synthetic workflow can be visualized as a three-stage process, beginning with the construction of the pyridine core, followed by functional group interconversions.

G A Starting Materials (Ethyl Acetoacetate, Malononitrile) B Step 1: Pyridine Ring Formation (2,6-Dihydroxy-4-methylnicotinonitrile) A->B Condensation C Step 2: Chlorination (2,6-Dichloro-4-methylnicotinonitrile) B->C Chlorination (POCl3/PCl5) D Step 3: Hydrolysis (2,6-Dichloro-4-methylnicotinic Acid) C->D Acid Hydrolysis E Step 4: Esterification (this compound) D->E Fischer Esterification

Caption: Synthetic workflow for this compound.

Part 1: Core Starting Materials - Properties and Sourcing

The selection of appropriate starting materials is critical for the successful and efficient synthesis of the target molecule. The primary precursors for this synthetic route are readily available from commercial suppliers.

Starting MaterialChemical FormulaMolecular WeightKey Properties
Ethyl acetoacetateC₆H₁₀O₃130.14 g/mol Colorless liquid, keto-enol tautomerism
MalononitrileCH₂(CN)₂66.06 g/mol White solid, reactive methylene group
Phosphorus oxychloridePOCl₃153.33 g/mol Colorless liquid, fuming, corrosive
Phosphorus pentachloridePCl₅208.24 g/mol White to yellow solid, moisture sensitive
MethanolCH₃OH32.04 g/mol Colorless liquid, polar protic solvent
Sulfuric AcidH₂SO₄98.08 g/mol Colorless, viscous liquid, strong acid

Part 2: Detailed Synthetic Protocols and Mechanistic Insights

This section provides a step-by-step guide for the synthesis of this compound, along with expert insights into the reaction mechanisms and critical experimental parameters.

Step 1: Synthesis of 2,6-Dihydroxy-4-methylnicotinonitrile

The initial and crucial step is the construction of the substituted pyridine ring. This is typically achieved through a condensation reaction. The synthesis of substituted pyridines via condensation reactions of carbonyl compounds is a well-established method[1][2].

Protocol:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve ethyl acetoacetate and malononitrile in a suitable solvent, such as ethanol.

  • Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the mixture.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 2,6-dihydroxy-4-methylnicotinonitrile[3].

Expertise & Experience: The choice of base is critical in this condensation reaction. A weak base like piperidine is often sufficient to catalyze the reaction without promoting unwanted side reactions. The acidity of the methylene group in malononitrile and the keto-enol tautomerism of ethyl acetoacetate are key to the success of this cyclization.

Step 2: Chlorination of 2,6-Dihydroxy-4-methylnicotinonitrile

The conversion of the dihydroxy pyridine to the corresponding dichloro derivative is a key transformation. This is achieved using a potent chlorinating agent. The use of phosphorus oxychloride, often in combination with phosphorus pentachloride, is a standard and effective method for this type of transformation[4].

Protocol:

  • In a fume hood, carefully add 2,6-dihydroxy-4-methylnicotinonitrile to an excess of phosphorus oxychloride.

  • Slowly add phosphorus pentachloride to the mixture in portions.

  • Heat the reaction mixture under reflux for several hours. The reaction should be monitored for the disappearance of the starting material.

  • After completion, carefully quench the excess phosphorus oxychloride by slowly pouring the reaction mixture onto crushed ice.

  • The product will precipitate out of the aqueous solution. Filter the solid, wash thoroughly with water, and dry to yield 2,6-dichloro-4-methylnicotinonitrile.

Trustworthiness: This chlorination reaction is highly effective but requires careful handling of the reagents due to their corrosive and moisture-sensitive nature. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 3: Hydrolysis of 2,6-Dichloro-4-methylnicotinonitrile

The next step involves the conversion of the nitrile group to a carboxylic acid. This is typically achieved through acid-catalyzed hydrolysis. A mixture of a strong mineral acid and an organic acid can be effective for this transformation[5].

Protocol:

  • Suspend 2,6-dichloro-4-methylnicotinonitrile in a mixture of glacial acetic acid and concentrated sulfuric acid.

  • Heat the mixture to reflux, and add water dropwise over a period of time.

  • Continue to heat under reflux until the hydrolysis is complete, as indicated by TLC or HPLC analysis.

  • Cool the reaction mixture and pour it into ice water to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain 2,6-dichloro-4-methylnicotinic acid.

Authoritative Grounding: The mechanism of nitrile hydrolysis in strong acid involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Step 4: Esterification of 2,6-Dichloro-4-methylnicotinic Acid

The final step is the esterification of the nicotinic acid derivative to the desired methyl ester. The Fischer esterification is a classic and reliable method for this conversion[6][7][8].

Protocol:

  • Dissolve 2,6-dichloro-4-methylnicotinic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux for several hours. The progress of the esterification can be monitored by TLC.

  • Once the reaction is complete, cool the mixture and neutralize the excess acid with a mild base, such as sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound[9][10].

Causality Behind Experimental Choices: Using methanol as both the solvent and the reagent drives the equilibrium of the Fischer esterification towards the product side. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol[7].

Part 3: Visualization of the Core Reaction Mechanism

The chlorination of the dihydroxypyridine is a pivotal step in this synthesis. The following diagram illustrates the proposed mechanism for this transformation.

G cluster_0 Chlorination Mechanism start 2,6-Dihydroxy-4-methylnicotinonitrile intermediate1 Activated Hydroxyl Group start->intermediate1 POCl3 activation intermediate2 Chloride Attack intermediate1->intermediate2 Chloride ion from PCl5 attacks product 2,6-Dichloro-4-methylnicotinonitrile intermediate2->product Elimination of PO2Cl2-

Caption: Proposed mechanism for the chlorination of the dihydroxy pyridine intermediate.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2,6-dichloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2,6-dichloro-4-methylnicotinate is a substituted pyridine derivative with significant applications as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, characterized by a pyridine ring with chloro, methyl, and methyl ester substituents, gives rise to a unique spectroscopic signature. Among the array of analytical techniques employed for its characterization, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone for unambiguous structure elucidation and purity assessment.

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire, interpret, and predict the NMR spectra of complex heterocyclic molecules. The principles and methodologies discussed herein are grounded in established spectroscopic theory and validated through data from analogous compounds.

Molecular Structure and Expected Proton Environments

The chemical structure of this compound (C₈H₇Cl₂NO₂) dictates the number and nature of signals in its ¹H NMR spectrum.[1] The molecule possesses three distinct sets of protons in different chemical environments:

  • The Aromatic Proton (H-5): A single proton attached to the pyridine ring at position 5.

  • The Methyl Ester Protons (-OCH₃): Three equivalent protons of the methyl group in the ester functionality.

  • The Pyridine Methyl Protons (-CH₃): Three equivalent protons of the methyl group attached to the pyridine ring at position 4.

Due to the absence of adjacent protons, the signals for the methyl ester and pyridine methyl groups are expected to be singlets. The aromatic proton at position 5 is also expected to be a singlet as there are no vicinal or geminal protons to couple with.

Theoretical Principles and Prediction of the ¹H NMR Spectrum

The chemical shift of a proton is highly sensitive to its local electronic environment. In this compound, the substituents on the pyridine ring exert significant electronic effects that influence the chemical shifts of the ring proton and the methyl groups.

  • Chloro Groups (at C2 and C6): Chlorine is an electronegative atom that withdraws electron density from the pyridine ring through the inductive effect. This deshields the ring proton, causing its signal to appear at a higher chemical shift (downfield).

  • Methyl Group (at C4): The methyl group is weakly electron-donating, which slightly shields the ring protons.

  • Methyl Ester Group (at C3): The ester group is electron-withdrawing and will also contribute to the deshielding of the ring proton.

Based on these principles and by comparing with data from similar substituted pyridines, we can predict the ¹H NMR spectrum of this compound.[2][3][4][5][6]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-5 (Aromatic)7.5 - 8.0Singlet (s)1H
-OCH₃ (Ester)3.9 - 4.1Singlet (s)3H
-CH₃ (Pyridine)2.4 - 2.6Singlet (s)3H

The predicted chemical shifts are in a deuterated chloroform (CDCl₃) solvent. The exact positions can vary slightly depending on the solvent and concentration.[7][8]

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum is paramount for accurate structural analysis. The following protocol outlines the key steps for preparing a sample of this compound and setting up the NMR spectrometer.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), to the vial.[9] Ensure the solvent is of high purity to avoid extraneous peaks in the spectrum.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field. Shim the magnetic field to achieve homogeneity, which will result in sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard single-pulse experiment.

    • Number of Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Set a relaxation delay of 1-2 seconds to ensure the protons have fully relaxed between pulses.

  • Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[8][9]

Data Processing and Analysis

Once the raw data (Free Induction Decay or FID) is acquired, it needs to be processed to obtain the final spectrum.

  • Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Correct the baseline of the spectrum to ensure it is flat.

  • Integration: Integrate the area under each peak. The relative ratios of the integrals should correspond to the number of protons giving rise to each signal (in this case, 1:3:3).[9]

  • Peak Picking: Identify the exact chemical shift of each peak.

Advanced Characterization and Verification

For an unambiguous assignment of all signals and to confirm the molecular structure, advanced NMR techniques can be employed.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): While not strictly necessary for this molecule due to the lack of proton-proton coupling, a COSY experiment would confirm the absence of correlations between the three signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between the protons and carbons that are two or three bonds away, providing definitive evidence for the connectivity of the molecule. For instance, the H-5 proton would show a correlation to the carbons of the methyl ester and the pyridine methyl group.

  • Computational Chemistry: The prediction of NMR chemical shifts using computational methods like Density Functional Theory (DFT) or machine learning algorithms is becoming increasingly common.[10][11][12][13] Comparing the experimentally obtained spectrum with a computationally predicted spectrum can provide a high level of confidence in the structural assignment.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the ¹H NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_ver Structure Verification weigh Weigh Sample dissolve Dissolve in CDCl₃ weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert into Spectrometer filter->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correct ft->phase_baseline integrate_assign Integrate & Assign Peaks phase_baseline->integrate_assign structure Final Structure integrate_assign->structure

Caption: Experimental workflow for the ¹H NMR analysis of this compound.

Visualizing the Molecular Structure and Proton Assignments

The following diagram illustrates the structure of this compound with the different proton environments highlighted.

molecular_structure cluster_mol This compound mol  <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD>TD><TD>TD><TD>ClTD><TD>TD><TD>TD>TR><TR><TD>TD><TD>CTD><TD>--TD><TD>CTD><TD>TD>TR><TR><TD>CTD><TD>--TD><TD>NTD><TD>--TD><TD>CTD>TR><TR><TD>|TD><TD>TD><TD>TD><TD>TD><TD>|TD>TR><TR><TD>CTD><TD>--TD><TD>CTD><TD>--TD><TD>CTD>TR><TR><TD>| [H-5]TD><TD>TD><TD>| [CH₃]TD><TD>TD><TD>| [C(=O)OCH₃]TD>TR>TABLE> H5 H-5 (Aromatic) OCH3 -OCH₃ (Ester) CH3 -CH₃ (Pyridine)

Caption: Structure of this compound with key proton groups.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. The expected spectrum is simple, consisting of three singlet signals corresponding to the aromatic proton, the methyl ester protons, and the pyridine methyl protons. The chemical shifts of these signals are influenced by the electronic effects of the substituents on the pyridine ring. By following a robust experimental protocol and applying sound principles of spectral interpretation, researchers can confidently use ¹H NMR to characterize this important chemical intermediate. For absolute certainty, especially in the context of drug development and regulatory submissions, the use of advanced techniques like 2D NMR and computational prediction is highly recommended.

References

An In-depth Technical Guide to the 13C NMR Spectral Data of Methyl 2,6-dichloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2,6-dichloro-4-methylnicotinate, a compound of significant interest in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule. The guide delves into the predicted ¹³C NMR spectrum, the rationale behind the chemical shift assignments based on substituent effects, a standard protocol for data acquisition, and a visual workflow for the experimental process.

Introduction: The Role of ¹³C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure.[1] Specifically, ¹³C NMR spectroscopy provides direct insight into the carbon framework of a molecule, revealing the electronic environment of each carbon atom.[2] For drug development professionals, rapid and accurate structural confirmation is paramount, and ¹³C NMR serves as a gold standard for this purpose. The chemical shift of each carbon nucleus is highly sensitive to its local electronic environment, which is influenced by the presence of neighboring atoms and functional groups.[3][4] This sensitivity allows for the detailed mapping of a molecule's carbon skeleton.

Predicted ¹³C NMR Spectral Data for this compound

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. The assignments are based on the additive effects of the substituents on the pyridine nucleus.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C2~152Attached to a highly electronegative chlorine and adjacent to the ring nitrogen, resulting in a significant downfield shift.
C3~128Influenced by the electron-withdrawing methoxycarbonyl group, causing a downfield shift.
C4~148Substituted with a methyl group and flanked by two carbons bearing electronegative groups, leading to a downfield shift.
C5~122Shielded relative to other ring carbons due to its position meta to the electron-withdrawing groups.
C6~151Similar to C2, attached to a highly electronegative chlorine and adjacent to the ring nitrogen, causing a strong downfield shift.
C=O~165Carbonyl carbon of the ester group, characteristically found in this downfield region.
O-CH₃~53Methyl carbon of the ester group, typically observed in this range.
4-CH₃~18Methyl group attached to the pyridine ring.

Structural Assignment and Rationale

The prediction of the ¹³C NMR spectrum of this compound is grounded in the well-established principles of substituent chemical shift (SCS) effects in aromatic systems.[7][8] The electron-withdrawing nature of the two chlorine atoms at the C2 and C6 positions is expected to cause a significant downfield shift for these carbons and the adjacent C3 and C5 carbons.[1] The methoxycarbonyl group at C3 is also electron-withdrawing and will further deshield the C3 and adjacent carbons. Conversely, the methyl group at C4 is weakly electron-donating, which would typically induce a slight upfield shift, but its effect is likely overshadowed by the dominant electron-withdrawing groups.

To illustrate the molecular structure and the assigned carbon atoms, the following diagram is provided:

Caption: Molecular structure of this compound with carbon numbering.

Experimental Protocol for ¹³C NMR Data Acquisition

For researchers intending to acquire experimental ¹³C NMR data for this compound, the following is a standard protocol for obtaining a high-quality spectrum.

1. Sample Preparation:

  • Accurately weigh approximately 20-50 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

  • Tune and match the ¹³C probe to the correct frequency.

3. Data Acquisition:

  • For a standard proton-decoupled ¹³C NMR spectrum, use a standard pulse program (e.g., zgpg30 on Bruker instruments).

  • Key Acquisition Parameters:

    • Spectral Width (SW): Approximately 200-250 ppm to cover the expected chemical shift range.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for most carbons, but quaternary carbons may require a longer delay for full relaxation and accurate integration (if desired).

    • Acquisition Time (AQ): Typically 1-2 seconds.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to ensure all peaks are in the correct absorptive mode.

  • Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

  • Perform baseline correction to ensure a flat baseline.

The following workflow diagram illustrates the key stages of the experimental process:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Shim, Tune) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Referencing phase->reference baseline Baseline Correction reference->baseline Final Spectrum Final Spectrum baseline->Final Spectrum

Caption: Experimental workflow for ¹³C NMR data acquisition and processing.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹³C NMR spectral data for this compound. By leveraging data from structurally analogous compounds, a reliable assignment of the carbon chemical shifts has been established. The provided experimental protocol and workflow diagram offer a practical guide for researchers seeking to obtain and process their own high-quality ¹³C NMR data for this and similar molecules. The structural insights gained from ¹³C NMR are crucial for advancing research and development in the pharmaceutical and agrochemical industries.

References

mass spectrometry of Methyl 2,6-dichloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of Methyl 2,6-dichloro-4-methylnicotinate

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound (C₈H₇Cl₂NO₂; MW: 220.05 g/mol ).[1] As a substituted pyridine derivative, this compound is relevant in pharmaceutical and agrochemical synthesis. Accurate characterization is critical for quality control, metabolite identification, and purity assessment. This document details the foundational principles of its ionization and fragmentation, presents a robust Liquid Chromatography-Mass Spectrometry (LC-MS) workflow, and provides actionable protocols for its analysis. The methodologies are grounded in established principles of mass spectrometry for halogenated aromatic compounds, ensuring a trustworthy and reproducible approach for researchers and drug development professionals.

Part 1: Foundational Principles & Ionization Strategy

The molecular structure of this compound is the primary determinant of its behavior within a mass spectrometer. Understanding two key features is paramount for successful analysis: its propensity for ionization and its unique isotopic signature.

Ionization Potential: The Role of the Pyridine Ring

The presence of a nitrogen atom in the pyridine ring makes the molecule basic. This feature is ideal for soft ionization techniques, particularly Electrospray Ionization (ESI). In an acidic mobile phase, the pyridine nitrogen is readily protonated, forming a stable positive ion, [M+H]⁺. ESI is the preferred method for this class of polar, small molecules as it is a gentle technique that typically preserves the molecular ion, minimizing premature fragmentation in the source.[2][3] While Atmospheric Pressure Chemical Ionization (APCI) can also be used for small molecules, ESI is generally better suited for compounds that are already partially ionized in solution.[3][4]

The Dichloro Isotopic Signature: A Definitive Marker

A critical and definitive feature of this molecule's mass spectrum is the isotopic pattern conferred by the two chlorine atoms. Naturally occurring chlorine exists as two stable isotopes: ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%).[5]

  • A single chlorine atom produces a characteristic M and M+2 peak pair with an intensity ratio of approximately 3:1.[6][7]

  • Two chlorine atoms , as in our target molecule, result in a more complex cluster of three peaks:

    • M peak: Contains two ³⁵Cl atoms.

    • M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

    • M+4 peak: Contains two ³⁷Cl atoms.

The theoretical relative intensity ratio of these M, M+2, and M+4 peaks is approximately 9:6:1 (or more precisely, 10:6:1).[8] This distinctive pattern is an unambiguous indicator of a dichlorinated compound and is the first feature to look for in a full scan mass spectrum.

Part 2: A Validated Analytical Workflow (LC-MS/MS)

For robust identification and quantification, a hyphenated approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[2] The LC component separates the analyte from the sample matrix, while the MS/MS provides high selectivity and structural confirmation.

Causality Behind the Workflow Design

The proposed workflow is designed to ensure clean sample introduction, efficient ionization, and unambiguous detection. Reversed-phase chromatography is selected to retain the moderately polar analyte, while the acidic mobile phase additive ensures efficient protonation for ESI. A high-resolution mass spectrometer (like a Q-TOF) is ideal for initial characterization to confirm the elemental composition, while a triple quadrupole (QqQ) instrument offers superior sensitivity and selectivity for targeted quantification.[3][9]

Experimental Workflow Diagram

LCMS_Workflow cluster_LC Liquid Chromatography (LC) cluster_MS Mass Spectrometry (MS) Sample 1. Sample Preparation (in Mobile Phase) Autosampler 2. Autosampler Injection Sample->Autosampler Column 4. C18 Reversed-Phase Column Separation Autosampler->Column Pump 3. HPLC Pump (Mobile Phase Gradient) Pump->Column ESI 5. ESI Source (Positive Ion Mode) Column->ESI Optics 6. Ion Optics & Focusing ESI->Optics Analyzer 7. Mass Analyzer (e.g., Q-TOF or QqQ) Optics->Analyzer Detector 8. Detector Analyzer->Detector Data 9. Data Acquisition & Processing Detector->Data

Caption: High-level LC-MS/MS workflow for analysis.

Part 3: Spectral Interpretation and Fragmentation Analysis

Expected Full Scan (MS1) Spectrum

In a full scan analysis, the primary observation will be the protonated molecular ion cluster, [M+H]⁺. Given the molecular formula C₈H₇Cl₂NO₂, the exact mass of the monoisotopic [M+H]⁺ ion (containing ³⁵Cl) is calculated to be 219.9929 Da.

Table 1: Predicted Isotopic Cluster for [C₈H₈Cl₂NO₂]⁺

Ion SpeciesIsotope CompositionCalculated m/zRelative Intensity (%)
[M+H]⁺C₈H₈³⁵Cl₂NO₂⁺219.9929100
[M+H+2]⁺C₈H₈³⁵Cl³⁷ClNO₂⁺221.990063.8
[M+H+4]⁺C₈H₈³⁷Cl₂NO₂⁺223.987010.2

Note: Intensities are theoretical and may vary slightly in practice.

Tandem MS (MS/MS) and Proposed Fragmentation Pathway

To confirm the structure, the [M+H]⁺ precursor ion (m/z 219.99) is isolated and fragmented via collision-induced dissociation (CID). The resulting product ions reveal the molecule's structural components. The fragmentation of esters and substituted pyridines follows predictable chemical logic.[10][11][12]

Key Predicted Fragmentation Steps:

  • Loss of Methanol (CH₃OH): A common rearrangement for methyl esters, leading to a stable acylium ion. This is often a prominent fragment.

  • Loss of the Methoxy Radical (•OCH₃): Cleavage of the ester C-O bond.

  • Loss of a Chlorine Radical (•Cl): While aromatic C-Cl bonds are strong, loss of a chlorine atom is a possible fragmentation channel.

References

An In-depth Technical Guide to the Core Characteristics of Dichlorinated Methylnicotinates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of dichlorinated methylnicotinates, a class of compounds with significant potential in pharmaceutical and agrochemical research. By leveraging established principles of organic chemistry and extrapolating from closely related nicotinic acid derivatives, this document offers researchers, scientists, and drug development professionals a foundational understanding of the synthesis, properties, and potential applications of these molecules.

Introduction: The Significance of Dichlorinated Methylnicotinates

Methyl nicotinate, the methyl ester of nicotinic acid (Vitamin B3), serves as a versatile scaffold in medicinal and agricultural chemistry.[1] Its derivatives have been explored for a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[2][3][4][5] The introduction of chlorine atoms onto the pyridine ring is a well-established strategy in drug discovery to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. Dichlorination, in particular, offers a nuanced approach to fine-tuning these characteristics, leading to potentially enhanced efficacy and novel mechanisms of action.

This guide will delve into the core characteristics of dichlorinated methylnicotinates, providing a theoretical and practical framework for their investigation.

Isomeric Landscape of Dichlorinated Methylnicotinates

The dichlorination of methyl nicotinate can theoretically yield six distinct positional isomers, each with a unique substitution pattern on the pyridine ring. The positions of the chlorine atoms are critical in defining the molecule's steric and electronic properties, which in turn dictate its reactivity and biological activity.

The possible isomers are:

  • Methyl 2,4-dichloronicotinate

  • Methyl 2,5-dichloronicotinate

  • Methyl 2,6-dichloronicotinate

  • Methyl 4,5-dichloronicotinate

  • Methyl 4,6-dichloronicotinate

  • Methyl 5,6-dichloronicotinate

isomers Methyl Nicotinate Methyl Nicotinate 2,4-dichloro 2,4-dichloro Methyl Nicotinate->2,4-dichloro Cl2 2,5-dichloro 2,5-dichloro Methyl Nicotinate->2,5-dichloro Cl2 2,6-dichloro 2,6-dichloro Methyl Nicotinate->2,6-dichloro Cl2 4,5-dichloro 4,5-dichloro Methyl Nicotinate->4,5-dichloro Cl2 4,6-dichloro 4,6-dichloro Methyl Nicotinate->4,6-dichloro Cl2 5,6-dichloro 5,6-dichloro Methyl Nicotinate->5,6-dichloro Cl2 Dichlorinated Isomers Dichlorinated Isomers

Caption: Positional isomers of dichlorinated methylnicotinate.

The specific isomer or mixture of isomers obtained during synthesis will depend heavily on the reaction conditions and the directing effects of the ester and the first chlorine substituent in a stepwise chlorination.

Synthesis Methodologies

The synthesis of dichlorinated methylnicotinates can be approached through two primary routes: the direct chlorination of methyl nicotinate or the esterification of a dichlorinated nicotinic acid precursor.

Direct Chlorination of Methyl Nicotinate

Direct chlorination of the pyridine ring is a challenging process due to the ring's electron-deficient nature, which makes it less susceptible to electrophilic substitution than benzene. Harsh reaction conditions, often involving high temperatures and pressures, are typically required. The regioselectivity of the reaction can be difficult to control, often leading to a mixture of isomers.

Conceptual Protocol for Direct Chlorination:

  • Activation: The pyridine ring may require activation, for example, through N-oxide formation, to enhance its reactivity towards electrophiles.

  • Chlorination: The activated or unactivated methyl nicotinate is treated with a chlorinating agent (e.g., Cl₂, SO₂Cl₂, or N-chlorosuccinimide) under appropriate conditions (e.g., in a sealed tube at elevated temperatures).

  • Work-up and Purification: The reaction mixture is cooled, and the product is isolated through extraction and purified using chromatographic techniques to separate the various isomers.

Esterification of Dichloronicotinic Acids

A more controlled and often preferred method involves the synthesis of the desired dichloronicotinic acid isomer first, followed by esterification. This approach allows for greater control over the final product's regiochemistry.

Fischer Esterification Protocol:

This is a classic and widely used method for the synthesis of esters.[1][6][7]

  • Reaction Setup: A solution of the chosen dichloronicotinic acid isomer in an excess of methanol is prepared in a round-bottom flask.

  • Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid or gaseous hydrogen chloride, is carefully added.[1][7][8]

  • Reflux: The reaction mixture is heated to reflux and maintained at that temperature for several hours (typically 1-17 hours, depending on the specific substrate and catalyst).[7][8]

  • Neutralization and Extraction: After cooling, the excess methanol is removed under reduced pressure. The residue is carefully neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or chloroform).[7][8]

  • Isolation: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude dichlorinated methylnicotinate.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel.

synthesis_workflow cluster_esterification Esterification Route Dichloronicotinic Acid Dichloronicotinic Acid Reflux Reflux Dichloronicotinic Acid->Reflux Methanol + Acid Catalyst Methanol + Acid Catalyst Methanol + Acid Catalyst->Reflux Neutralization & Extraction Neutralization & Extraction Reflux->Neutralization & Extraction Purification Purification Neutralization & Extraction->Purification Dichlorinated Methylnicotinate Dichlorinated Methylnicotinate Purification->Dichlorinated Methylnicotinate

Caption: General workflow for the synthesis of dichlorinated methylnicotinates via esterification.

Table 1: Comparison of Synthetic Routes

MethodAdvantagesDisadvantages
Direct Chlorination Fewer synthetic steps.Poor regioselectivity, harsh reaction conditions, difficult purification.
Esterification of Dichloronicotinic Acid Excellent control over isomer formation, milder reaction conditions for the final step.Requires the synthesis of the dichlorinated nicotinic acid precursor, which may add steps to the overall sequence.

Physicochemical Properties and Reactivity

The introduction of two chlorine atoms significantly alters the physicochemical properties of the methyl nicotinate scaffold.

Table 2: Predicted Physicochemical Properties of Dichlorinated Methylnicotinates

PropertyExpected Impact of DichlorinationRationale
Molecular Weight IncreasedAddition of two chlorine atoms.
Lipophilicity (LogP) Significantly IncreasedChlorine atoms are lipophilic.
Aqueous Solubility DecreasedIncreased lipophilicity reduces affinity for water.
Acidity (pKa of conjugate acid) DecreasedThe electron-withdrawing nature of chlorine atoms reduces the basicity of the pyridine nitrogen.
Boiling/Melting Point IncreasedIncreased molecular weight and potential for stronger intermolecular interactions.

The reactivity of dichlorinated methylnicotinates is governed by the interplay of the electron-withdrawing effects of the two chlorine atoms, the ester group, and the inherent electronic properties of the pyridine ring.

  • Nucleophilic Acyl Substitution: The ester moiety remains susceptible to nucleophilic attack, allowing for the synthesis of a variety of derivatives such as amides and hydrazides. The reactivity of the carbonyl carbon is enhanced by the electron-withdrawing chlorine atoms on the ring.[9]

  • Nucleophilic Aromatic Substitution (SNAr): The presence of two strongly electron-withdrawing chlorine atoms, particularly at the 2-, 4-, and 6-positions, activates the pyridine ring towards nucleophilic aromatic substitution. This allows for the displacement of one or both chlorine atoms with other nucleophiles (e.g., amines, alkoxides, thiols), providing a powerful tool for further derivatization.

  • Reactivity of the Pyridine Nitrogen: The basicity of the pyridine nitrogen is significantly reduced due to the inductive effect of the two chlorine atoms. This can influence its ability to participate in hydrogen bonding and its protonation state under physiological conditions.

Potential Applications in Research and Development

Based on the extensive research into other nicotinic acid derivatives, dichlorinated methylnicotinates represent a promising class of compounds for investigation in several therapeutic and agricultural areas.

  • Pharmaceuticals:

    • Anti-inflammatory Agents: Nicotinic acid derivatives have shown potential as anti-inflammatory agents.[2] Dichlorination could enhance this activity by modulating interactions with key inflammatory targets.

    • Anticancer Agents: Certain nicotinic acid derivatives have been investigated for their cytotoxic activity against cancer cell lines.[3] The increased lipophilicity of dichlorinated analogs could improve cell membrane permeability and lead to enhanced potency.

    • Antimicrobial Agents: The nicotinic acid scaffold has been used to develop novel antibacterial and antifungal compounds.[4][5][10] Dichlorinated derivatives could exhibit improved activity against resistant strains.

  • Agrochemicals: The biological activity of nicotinic acid derivatives extends to agrochemical applications. Dichlorinated methylnicotinates could be explored as novel herbicides, fungicides, or insecticides.

Analytical and Spectroscopic Characterization

The unambiguous structural elucidation of dichlorinated methylnicotinate isomers relies on a combination of modern spectroscopic techniques.

Table 3: Predicted Spectroscopic Data for Dichlorinated Methylnicotinates

TechniquePredicted Key Features
¹H NMR The chemical shifts of the remaining aromatic protons on the pyridine ring will be downfield due to the deshielding effect of the chlorine atoms. The integration and coupling patterns will be crucial for determining the substitution pattern. The methyl ester protons will appear as a singlet, typically in the range of 3.8-4.0 ppm.
¹³C NMR The carbon atoms attached to the chlorine atoms will exhibit a significant downfield shift. The carbonyl carbon of the ester will appear in the range of 160-170 ppm.
Mass Spectrometry (MS) The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, and M+4 peaks in an approximate ratio of 9:6:1). Fragmentation patterns will likely involve the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).
Infrared (IR) Spectroscopy A strong absorption band corresponding to the C=O stretch of the ester will be observed around 1720-1740 cm⁻¹. C-Cl stretching vibrations will be present in the fingerprint region.

Experimental Workflow for Characterization:

characterization_workflow Crude Product Crude Product Purification (Chromatography) Purification (Chromatography) Crude Product->Purification (Chromatography) Purity Assessment (HPLC/LC-MS) Purity Assessment (HPLC/LC-MS) Purification (Chromatography)->Purity Assessment (HPLC/LC-MS) Structural Elucidation Structural Elucidation Purity Assessment (HPLC/LC-MS)->Structural Elucidation ¹H NMR ¹H NMR Structural Elucidation->¹H NMR ¹³C NMR ¹³C NMR Structural Elucidation->¹³C NMR Mass Spectrometry Mass Spectrometry Structural Elucidation->Mass Spectrometry IR Spectroscopy IR Spectroscopy Structural Elucidation->IR Spectroscopy Confirmed Structure Confirmed Structure ¹H NMR->Confirmed Structure ¹³C NMR->Confirmed Structure Mass Spectrometry->Confirmed Structure IR Spectroscopy->Confirmed Structure

Caption: A typical workflow for the purification and structural characterization of a synthesized dichlorinated methylnicotinate.

Conclusion

Dichlorinated methylnicotinates represent a class of compounds with considerable, yet largely unexplored, potential. By understanding their isomeric possibilities, synthetic routes, and the profound impact of dichlorination on their physicochemical and reactive properties, researchers can strategically design and synthesize novel molecules for applications in drug discovery and agrochemical development. This guide provides a solid foundation for initiating such investigations, encouraging a systematic approach to unlocking the full potential of these versatile chemical entities.

References

An In-depth Technical Guide to Methyl 2,6-dichloro-4-methylnicotinate for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 2,6-dichloro-4-methylnicotinate, a key building block in modern medicinal chemistry. From sourcing and quality control to its applications and handling, this document serves as an essential resource for professionals in the field.

Chemical Profile and Commercial Availability

This compound, with the CAS number 1013648-04-8, is a chlorinated pyridine derivative.[1] Its molecular structure, featuring a pyridine ring with two chlorine atoms, a methyl group, and a methyl ester, makes it a valuable intermediate in the synthesis of complex organic molecules.[1]

Key Chemical Properties
PropertyValue
Molecular Formula C₈H₇Cl₂NO₂
Molecular Weight 220.05 g/mol [2]
Appearance White to light yellow crystalline powder
Solubility Sparingly soluble in water
Commercial Suppliers

A number of chemical suppliers offer this compound, typically with a purity of 98% or higher. When sourcing this compound, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity and purity.

SupplierPurityNotes
ChemScene ≥98%Offers custom synthesis and commercial production services.[2]
BLD Pharm VariesProvides access to NMR, HPLC, and other analytical data.[3]
Amadis Chemical Varies-

Synthesis and Quality Control

While the specific industrial synthesis of this compound is often proprietary, related compounds are synthesized through scalable heterogeneous catalysis and solvent-assisted cyclization methods.[1] Purification is typically achieved through recrystallization.[1]

Quality Control Workflow

A robust quality control process is essential to ensure the reliability of experimental results. The following workflow outlines the key analytical techniques for characterizing this compound.

cluster_0 Quality Control Workflow raw_material Raw Material hplc HPLC Analysis raw_material->hplc Purity Assessment nmr NMR Spectroscopy raw_material->nmr Structure Verification ms Mass Spectrometry raw_material->ms Molecular Weight Confirmation coa Certificate of Analysis hplc->coa Data Consolidation nmr->coa Data Consolidation ms->coa Data Consolidation

Caption: A typical quality control workflow for chemical reagents.

Applications in Research and Drug Discovery

This compound serves as a versatile building block in the synthesis of novel therapeutic agents. Its chemical structure allows for systematic modifications, enabling researchers to explore structure-activity relationships (SAR) in drug discovery.[4]

Role in Agrochemicals and Pharmaceuticals

This compound and its analogs are used in the development of new crop protection agents and have applications in the pharmaceutical industry as intermediates in the synthesis of various pharmaceutical compounds.[1][5]

Handling, Storage, and Safety

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring laboratory safety.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, eye protection, and a lab coat.[6]

  • Ventilation: Use only in a well-ventilated area to avoid inhalation of dust or fumes.[7]

  • Handling: Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[7]

Storage Recommendations
  • Temperature: Store at 4°C under a nitrogen atmosphere for long-term stability.[2]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[6]

Experimental Protocols

The following is a general protocol for a substitution reaction involving a dichlorinated pyridine derivative, which can be adapted for this compound.

Nucleophilic Aromatic Substitution
  • Reaction Setup: In a clean, dry flask, dissolve this compound in a suitable aprotic solvent (e.g., DMF or DMSO).

  • Reagent Addition: Add the nucleophile and a non-nucleophilic base (e.g., potassium carbonate or triethylamine).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature and monitor its progress using thin-layer chromatography (TLC).

  • Workup and Purification: After the reaction is complete, cool the mixture, and perform an aqueous workup to remove the solvent and excess reagents. Purify the product using column chromatography.

cluster_1 Experimental Workflow setup Reaction Setup addition Reagent Addition setup->addition reaction Reaction addition->reaction workup Workup & Purification reaction->workup analysis Product Analysis workup->analysis

Caption: A generalized experimental workflow for organic synthesis.

References

An In-depth Technical Guide to the Storage and Handling of Methyl 2,6-dichloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive framework for the safe storage, handling, and disposal of Methyl 2,6-dichloro-4-methylnicotinate (CAS No. 1013648-04-8), a key intermediate in pharmaceutical and agrochemical research. The protocols and recommendations outlined herein are synthesized from established safety data for the compound and its structural analogs, designed to ensure the integrity of the material and the safety of laboratory personnel.

Compound Identification and Physicochemical Properties

This compound is a chlorinated pyridine derivative. Its structure, featuring two chlorine atoms and a methyl group on the pyridine ring, dictates its reactivity and informs the necessary handling precautions.

N1 N C6 C N1->C6 C2 C C2->N1 C2->N1 Cl1 Cl C2->Cl1 C3 C C3->C2 C_Ester C C3->C_Ester C4 C C4->C3 C4->C3 C_Me CH₃ C4->C_Me C5 C C5->C4 C6->C5 C6->C5 Cl2 Cl C6->Cl2 O_Ester1 O C_Ester->O_Ester1 O_Ester2 O C_Ester->O_Ester2 C_OMe CH₃ O_Ester2->C_OMe

Caption: Chemical Structure of this compound.

A summary of its key properties is provided below. Data for close structural analogs are included for context where direct data is unavailable.

PropertyValue / InformationSource
CAS Number 1013648-04-8[1][2]
Molecular Formula C₈H₇Cl₂NO₂[1][2]
Molecular Weight 220.05 g/mol [1][3][4]
Appearance Likely a solid at room temperature (based on analogs)[5][6]
Melting Point 108-112 °C (for analog 2,6-Dichloro-4-methylnicotinonitrile)[6]
Solubility Sparingly soluble in water (based on analogs)[6][7]
Purity Typically ≥98% for research grades[1]
Synonym(s) 3-Pyridinecarboxylic acid, 2,6-dichloro-4-methyl-, methyl ester[1]

Hazard Assessment and Toxicological Profile

While comprehensive toxicological data for this compound is not fully established, a robust hazard assessment can be constructed from the safety profiles of structurally related compounds, such as dichlorinated pyridines and methyl nicotinate.[8] The primary anticipated hazards include:

  • Skin Irritation: Similar to other nicotinate esters and chlorinated aromatic compounds, this substance is expected to cause skin irritation.[9][10][11][12] Prolonged contact should be avoided.

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[9][10][11][12]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[9][10][11][12]

  • Acute Toxicity: Dichlorinated pyridine analogs are noted to be toxic if swallowed.[7] Therefore, ingestion of this compound should be considered harmful.

It is crucial to handle this compound under the precautionary principle that it is hazardous upon contact, inhalation, and ingestion. No components of this product are listed as carcinogens by IARC, ACGIH, NTP, or OSHA based on data from analogous compounds.[13]

Recommended Storage and Stability Protocols

The chemical stability of this compound is critical for ensuring experimental reproducibility. The presence of ester and chloro-substituents makes the molecule susceptible to degradation if not stored correctly.

Causality Behind Storage Recommendations: The ester linkage is susceptible to hydrolysis, particularly in the presence of moisture. The chlorinated pyridine ring's stability can also be compromised under non-optimal conditions. Therefore, the primary goals of the storage protocol are to exclude moisture and atmospheric oxygen.

Recommended Storage Conditions:

  • Temperature: Store refrigerated at 2-8°C (or 4°C as specified by some suppliers).[1][2] Storing at cooler temperatures slows the rate of potential degradation reactions.[14]

  • Atmosphere: Store under an inert atmosphere , such as nitrogen or argon.[1][2] This is the most critical step to prevent hydrolysis and potential oxidative degradation. The container must be tightly sealed.[11]

  • Environment: Keep in a dry, well-ventilated area away from incompatible materials such as strong bases, amines, and reducing agents.[5][9]

While aqueous solutions of methyl nicotinate show good stability when refrigerated, it is best practice to prepare solutions fresh for each experiment.[14]

Standard Operating Procedure for Safe Handling

Adherence to a strict, step-by-step handling protocol is paramount to minimizing exposure and preventing contamination.

Caption: Step-by-step workflow for the safe handling of this compound.

Experimental Protocol:

  • Pre-Handling Checks:

    • Ensure that a certified chemical fume hood is operational.[15]

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[16][17]

    • Don all required Personal Protective Equipment (PPE) as specified in Section 5.

  • Compound Equilibration & Weighing:

    • Remove the sealed container from refrigerated storage.

    • Allow the container to warm to room temperature in a desiccator before opening. This critical step prevents atmospheric moisture from condensing on the cold solid, which would promote hydrolysis.

    • Perform all manipulations within the chemical fume hood.[18]

    • Carefully open the container and quickly weigh the desired amount of the compound into a clean, dry vessel.

    • Minimize the time the primary container is open to the atmosphere. If dust is generated, ensure respiratory protection is used.[13]

  • Dispensing and Reaction Setup:

    • Add the weighed compound to the reaction vessel or solvent.

    • Once the transfer is complete, securely reseal the primary container, purge the headspace with nitrogen or argon, and wrap the seal with parafilm for extra protection.

  • Post-Handling and Cleanup:

    • Promptly return the primary container to the recommended refrigerated storage.[1]

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated, sealed waste container.[12]

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[12][13]

Personal Protective Equipment (PPE) Specification

The selection of appropriate PPE is the final barrier between the researcher and the chemical. Based on the hazards of chlorinated pyridines, the following are mandatory:

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required at all times.[17][19] For operations with a high risk of splashing, a full-face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves. While nitrile gloves are common in labs, butyl rubber may offer superior protection against chlorinated solvents and reagents.[15] Always inspect gloves for damage before use and use proper removal techniques to avoid skin contact.[12][13]

    • Clothing: A fully buttoned lab coat is required.[15] For larger quantities, a chemical-resistant apron or impervious clothing should be worn.[12][16]

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, is typically sufficient.[11] If dusts are generated or ventilation is inadequate, a NIOSH/MSHA-approved respirator with particulate filters (e.g., N95 or P95) is necessary.[13][17][18]

Emergency Procedures

Preparedness for accidental exposure or release is essential.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[9] Seek immediate medical attention.[20]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[9] If irritation persists, seek medical attention.[11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[9][11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[5] Seek immediate medical attention.[11]

Spill Response:

start Spill Occurs q1 Is the spill large or are you untrained? start->q1 evacuate Evacuate Area Alert EHS Secure the scene q1->evacuate Yes q2 Is the spill contained within a fume hood? q1->q2 No end Procedure Complete evacuate->end cleanup Don appropriate PPE Neutralize/absorb with inert material (e.g., sand) Collect waste in sealed container q2->cleanup Yes q2->cleanup No (Ensure adequate ventilation) decon Decontaminate area Dispose of waste via EHS Report incident cleanup->decon decon->end

Caption: Decision tree for responding to a spill of this compound.

Spill Cleanup Protocol:

  • Evacuate non-essential personnel from the immediate area.[13]

  • Avoid breathing dust. Ensure adequate ventilation.

  • Wearing the PPE detailed in Section 5, cover the spill with an inert absorbent material like sand, vermiculite, or dry earth.[13][21]

  • Carefully sweep or scoop the material into a suitable, labeled, and sealed container for disposal.[5][13] Do not create dust.[13]

  • Clean the affected area thoroughly.

  • Do not allow the product to enter drains or waterways.[16]

Waste Disposal

All chemical waste must be handled in accordance with local, state, and federal regulations.

  • Surplus Chemical: Unused or unwanted this compound should be disposed of through a licensed professional waste disposal company.[13] Do not attempt to dispose of it in a standard laboratory drain or as regular trash.

  • Contaminated Materials: All items contaminated with the chemical, including gloves, weighing papers, absorbent materials from spills, and empty containers, should be collected in a sealed, clearly labeled hazardous waste container.[12]

  • Empty Containers: Dispose of contaminated packaging as unused product.[13]

References

An In-depth Technical Guide to the Stability and Degradation of Methyl 2,6-dichloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the stability and degradation profile of Methyl 2,6-dichloro-4-methylnicotinate. As a critical intermediate in pharmaceutical synthesis, a thorough understanding of its stability is paramount for ensuring the quality, safety, and efficacy of final drug products. This document moves beyond a simple recitation of facts to provide a foundational understanding of the molecule's intrinsic chemical liabilities and a practical framework for its stability assessment.

Introduction to this compound: A Molecule of Interest

This compound, with the molecular formula C₈H₇Cl₂NO₂, is a chlorinated pyridine derivative. Its structure, characterized by a pyridine ring substituted with two chlorine atoms, a methyl group, and a methyl ester, presents several potential sites for chemical degradation. An understanding of these reactive centers is the first step in predicting and controlling its stability.

PropertyValueSource
Molecular Formula C₈H₇Cl₂NO₂[1]
Molecular Weight 220.05 g/mol [1]
CAS Number 1013648-04-8[1]
Appearance White to off-white crystalline solid (typical)
Storage Recommended at 4°C under an inert atmosphere (e.g., nitrogen)[1]

The following diagram illustrates the chemical structure of this compound, highlighting the key functional groups susceptible to degradation.

Caption: Chemical structure of this compound with key reactive sites.

Predicted Degradation Pathways: A Mechanistic Perspective

While specific degradation studies on this compound are not extensively published, its chemical structure allows for the prediction of several likely degradation pathways based on established chemical principles for similar molecules.[2] These predictions form the basis for designing a robust forced degradation study.

Hydrolytic Degradation

The ester functional group is the most probable site for hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 2,6-dichloro-4-methylnicotinic acid and methanol.[3] The rate of hydrolysis is highly dependent on pH and temperature.[3]

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Nucleophilic attack of a hydroxide ion on the carbonyl carbon is the key step, leading to a tetrahedral intermediate that collapses to form the carboxylate and methanol.

Photodegradation

Chlorinated aromatic compounds, including chloropyridines, are known to be susceptible to photodegradation.[4][5] Upon absorption of UV light, the molecule can be excited to a higher energy state, leading to several potential reactions:

  • Homolytic Cleavage: The carbon-chlorine bond can break homolytically to form a pyridinyl radical and a chlorine radical. These reactive species can then participate in a variety of secondary reactions.

  • Photo-hydrolysis: In aqueous solutions, light can facilitate the hydrolysis of the C-Cl bond, replacing the chlorine with a hydroxyl group.

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. For carboxylic acid esters, this can involve complex pyrolysis reactions.[6] The presence of the heterocyclic ring and chlorine substituents can influence the decomposition pathway, potentially leading to decarboxylation of the ester group or cleavage of the pyridine ring.

Oxidative Degradation

The pyridine ring, while generally stable, can be susceptible to oxidation, especially in the presence of strong oxidizing agents or radical initiators. This could lead to the formation of N-oxides or ring-opened products.

The following diagram illustrates the predicted degradation pathways.

Degradation_Pathways MDC This compound Hydrolysis_Product 2,6-dichloro-4-methylnicotinic Acid + Methanol MDC->Hydrolysis_Product Hydrolysis (Acid/Base, Heat) Photodegradation_Products Dechlorinated species, Hydroxylated pyridines, Radical-derived products MDC->Photodegradation_Products Photolysis (UV/Vis Light) Thermal_Products Decarboxylated products, Ring-cleavage products MDC->Thermal_Products Thermal Stress (High Temperature) Oxidative_Products N-oxides, Ring-opened products MDC->Oxidative_Products Oxidation (e.g., H₂O₂)

Caption: Predicted degradation pathways of this compound.

Designing a Stability-Indicating Program: A Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.[2][7] This study involves subjecting the compound to stress conditions more severe than those it would encounter during routine handling and storage. The following protocol is a recommended starting point for the investigation of this compound.

Rationale for Experimental Design

The choice of stress conditions is guided by ICH guidelines and the predicted degradation pathways.[8][9] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient concentration for detection and characterization without completely degrading the parent compound.[7]

Experimental Workflow

The following diagram outlines the workflow for a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Workflow Hydrolysis Hydrolytic (Acid, Base, Neutral) Sample_Prep Sample Preparation (Dilution, Quenching) Hydrolysis->Sample_Prep Oxidation Oxidative (e.g., H₂O₂) Oxidation->Sample_Prep Photolysis Photolytic (UV/Vis Light) Photolysis->Sample_Prep Thermal Thermal (Heat) Thermal->Sample_Prep HPLC_Analysis HPLC-UV/PDA Analysis (Purity, % Degradation) Sample_Prep->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis (Impurity Identification) HPLC_Analysis->LCMS_Analysis For unknown peaks Method_Validation Method Validation (Specificity, Linearity, etc.) LCMS_Analysis->Method_Validation MDC_Sample This compound (in solution) MDC_Sample->Hydrolysis Expose to stress MDC_Sample->Oxidation Expose to stress MDC_Sample->Photolysis Expose to stress MDC_Sample->Thermal Expose to stress

Caption: Experimental workflow for a forced degradation study.

Detailed Protocols

3.3.1. Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

3.3.2. Hydrolytic Stress:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 1 hour.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Heat at 60°C for 24 hours.

  • Sample Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase for analysis.

3.3.3. Oxidative Stress:

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Sample Analysis: At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.

3.3.4. Photolytic Stress:

  • Expose a solution of the compound (e.g., 0.1 mg/mL in a suitable solvent) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9]

  • A control sample should be kept in the dark under the same conditions.

  • Sample Analysis: Analyze the samples after the exposure period.

3.3.5. Thermal Stress:

  • Store the solid compound in a controlled temperature oven at 60°C for 7 days.

  • Sample Analysis: Dissolve a known amount of the stressed solid in a suitable solvent and analyze.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[10] High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the most common technique.[3]

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation of nonpolar to moderately polar compounds.
Mobile Phase Acetonitrile and water with a buffer (e.g., phosphate or acetate)Gradient elution is recommended to resolve early and late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at a suitable wavelength (determined by UV scan) or PDAPDA allows for peak purity assessment.
Injection Volume 10 µLA typical injection volume.

For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool.[3]

Data Interpretation and Reporting

The results of the forced degradation study should be summarized in a clear and concise manner.

Stress Condition% Degradation of ParentNumber of DegradantsMajor Degradant (Retention Time)
0.1 N HCl, 60°C, 24he.g., 15%e.g., 2e.g., RRT 0.8
0.1 N NaOH, RT, 1he.g., 90%e.g., 1e.g., RRT 0.5
Water, 60°C, 24he.g., <1%e.g., 0-
3% H₂O₂, RT, 24he.g., 5%e.g., 1e.g., RRT 1.2
Photolytice.g., 10%e.g., 3e.g., RRT 0.9, 1.1, 1.3
Thermal (Solid)e.g., <1%e.g., 0-

This data will be instrumental in:

  • Establishing the intrinsic stability of this compound.

  • Identifying critical stability-related quality attributes.

  • Informing decisions on formulation, packaging, and storage conditions.

  • Validating the stability-indicating nature of the analytical method.

Conclusion

A comprehensive understanding of the stability and degradation of this compound is a non-negotiable aspect of its use in pharmaceutical development. By combining a theoretical understanding of its chemical liabilities with a systematic and scientifically sound forced degradation study, researchers can ensure the development of robust and stable drug products. The protocols and insights provided in this guide serve as a foundational framework for achieving this critical objective.

References

Methodological & Application

The Synthetic Versatility of Methyl 2,6-dichloro-4-methylnicotinate: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2,6-dichloro-4-methylnicotinate, with the CAS number 1013648-04-8, is a highly functionalized pyridine derivative that serves as a versatile building block in modern organic synthesis.[1][2][3] Its unique substitution pattern, featuring two reactive chlorine atoms at the 2- and 6-positions, a methyl group at the 4-position, and a methyl ester at the 3-position, makes it an invaluable scaffold for the construction of complex heterocyclic molecules. This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its applications in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed protocols, mechanistic insights, and data-driven recommendations are presented to empower researchers, scientists, and drug development professionals in leveraging this reagent for their synthetic endeavors.

Core Reactivity Principles: Navigating Regioselectivity

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of the two chlorine atoms and the methyl ester group. This electronic profile dictates its reactivity, particularly in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. A critical aspect of utilizing this building block is understanding and controlling the regioselectivity of these transformations at the C2 and C6 positions.

For SNAr reactions on 3-substituted 2,6-dichloropyridines, the regioselectivity is influenced by both steric and electronic factors. The bulkiness of the substituent at the 3-position can direct incoming nucleophiles to the less hindered 6-position.[4] Furthermore, the hydrogen-bond accepting ability of the solvent can play a significant role in modulating the reaction's regiochemical outcome.[4] In the case of this compound, the 3-methoxycarbonyl group is not exceptionally bulky, suggesting that electronic factors will also be a major determinant of selectivity. Computational studies on analogous dichlorinated heterocycles indicate that the Lowest Unoccupied Molecular Orbital (LUMO) coefficients can predict the more electrophilic site for nucleophilic attack.[5][6]

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond is the selectivity-determining step. Generally, the positions adjacent to the pyridine nitrogen (C2 and C6) are more activated towards oxidative addition.[7] However, the choice of ligands, particularly sterically hindered ones, can override this inherent reactivity and direct the selectivity to a specific position.[7]

Application in Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring in this compound makes it an excellent substrate for SNAr reactions. This allows for the displacement of the chloro substituents with a variety of nucleophiles, including amines, alkoxides, and thiolates, providing a facile route to a diverse array of substituted pyridines.

General Workflow for Nucleophilic Aromatic Substitution

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Dissolve this compound and nucleophile in a suitable solvent Add_Base Add a base (e.g., K2CO3, Cs2CO3, or an amine base) if required Start->Add_Base Heat Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) Add_Base->Heat Monitor Monitor reaction progress by TLC or LC-MS Heat->Monitor Quench Cool the reaction and quench with water or an aqueous solution Monitor->Quench Extract Extract the product with an organic solvent (e.g., ethyl acetate) Quench->Extract Purify Dry, concentrate, and purify the crude product by column chromatography Extract->Purify

Caption: General experimental workflow for SNAr reactions.

Protocol 1: Mono-amination with a Primary or Secondary Amine

Causality: The choice of a polar aprotic solvent like DMSO or DMF facilitates the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex). A base is often required to deprotonate the amine nucleophile, increasing its nucleophilicity. The reaction temperature is crucial for overcoming the activation energy of the C-Cl bond cleavage.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1-1.5 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the reaction vessel, add this compound and the chosen base.

  • Purge the vessel with an inert gas.

  • Add the anhydrous solvent, followed by the amine.

  • Heat the reaction mixture to 100-140 °C and stir for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Nucleophile ExampleBaseSolventTemperature (°C)Typical Yield Range (%)
MorpholineK₂CO₃DMSO12075-90
PiperidineCs₂CO₃DMF10080-95
AnilineK₂CO₃DMSO14060-80

Note: The regioselectivity of mono-substitution may vary. Careful characterization of the product mixture is essential.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, allowing for the introduction of a wide range of substituents at the C2 and C6 positions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling enables the formation of biaryl structures and the introduction of alkyl or vinyl groups.[8][9][10] The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity.

cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) PdII R-Pd(II)-X OxAdd->PdII Transmetal Transmetalation (R'-B(OR)2) PdII->Transmetal Base PdR_R' R-Pd(II)-R' RedElim Reductive Elimination PdR_R'->RedElim RedElim->Pd0 Regeneration Product R-R'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: Suzuki-Miyaura Coupling with Arylboronic Acids

Causality: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the C-Cl bond. A phosphine ligand stabilizes the palladium center and influences its reactivity. The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (if not using a pre-formed catalyst complex, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF), often with water as a co-solvent

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In the reaction vessel, combine this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand (if applicable).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield Range (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10070-90
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O11080-95
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene10085-98
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are prevalent in pharmaceuticals.[11][12][13] This reaction allows for the coupling of this compound with a wide variety of amines.

Protocol 3: Buchwald-Hartwig Amination

Causality: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst and a phosphine ligand. A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. The choice of ligand is critical and often depends on the nature of the amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, JohnPhos) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-3.0 equiv)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried reaction vessel, add the palladium precatalyst, the ligand, and the base.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

LigandBaseSolventTemperature (°C)Typical Yield Range (%)
BINAPNaOt-BuToluene10070-90
XantphosCs₂CO₃1,4-Dioxane11075-95
JohnPhosK₃PO₄Toluene10080-98

Conclusion

This compound is a synthetically valuable and versatile building block. Its reactivity in nucleophilic aromatic substitution and a range of palladium-catalyzed cross-coupling reactions allows for the efficient construction of highly substituted pyridine derivatives. By understanding the principles of regioselectivity and carefully selecting reaction conditions, researchers can unlock the full potential of this reagent in the synthesis of novel compounds for pharmaceutical and materials science applications. The protocols provided in this guide serve as a robust starting point for the exploration of the rich chemistry of this compound.

References

Application Notes and Protocols: Regioselective Amination of Methyl 2,6-dichloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Nicotinates in Medicinal Chemistry

The nicotinic acid scaffold and its derivatives are foundational building blocks in modern drug discovery, appearing in a wide array of therapeutic agents with activities ranging from anti-inflammatory to anticancer.[1][2][3][4] Methyl 2,6-dichloro-4-methylnicotinate is a particularly valuable starting material due to its trifunctional nature: an ester for amide coupling, a methyl group for metabolic stability or further functionalization, and two distinct chlorine atoms poised for nucleophilic substitution.

The reaction of this scaffold with amines via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone transformation for building molecular complexity. However, the presence of two reactive chlorine atoms at the C2 and C6 positions introduces a significant chemical challenge: regioselectivity . Controlling which chlorine is displaced by the incoming amine nucleophile is paramount, as the resulting regioisomers will possess distinct three-dimensional shapes, biological activities, and patentability.

This guide provides a deep dive into the mechanistic principles governing this reaction, offers field-tested protocols for achieving regioselective amination, and presents troubleshooting strategies for researchers in drug development.

Part 1: Mechanistic Rationale and Controlling Reaction Outcomes

The reaction proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism. The electron-withdrawing pyridine nitrogen atom significantly acidifies the ring, rendering the C2 and C6 positions highly electrophilic and susceptible to attack by nucleophiles like amines.

The SNAr Pathway

The process involves two key steps:

  • Nucleophilic Attack: The amine's lone pair of electrons attacks either the C2 or C6 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Elimination & Re-aromatization: The complex collapses, expelling a chloride anion as the leaving group and restoring the aromaticity of the pyridine ring to yield the final aminated product.

Caption: General mechanism for SNAr on the dichloronicotinate scaffold.

The Decisive Factors in Regioselectivity

Achieving substitution at a specific position (C2 vs. C6) is not arbitrary. It is a function of a subtle interplay between electronic and steric effects.

  • Electronic Effects: The pyridine nitrogen powerfully withdraws electron density, activating both the C2 (ortho) and C6 (para) positions. The ester group at C3 also contributes an inductive withdrawing effect. This electronic landscape makes both chlorine atoms labile, but their relative reactivity can be influenced by the reaction conditions and the nucleophile.[5][6]

  • Steric Hindrance: This is often the dominant factor in controlling regioselectivity.

    • The C2 position is flanked by the pyridine nitrogen on one side and the methyl ester at C3 on the other.

    • The C6 position is flanked by a hydrogen atom at C5.

    • Consequently, the C6 position is generally more sterically accessible. Bulky amine nucleophiles will preferentially attack the C6 position to avoid steric clash with the substituents surrounding C2. Research on the closely related 2,6-dichloro-4-methylnicotinonitrile has shown that substitution occurs regioselectively at the C6 position, a result attributed to the greater steric hindrance at C2.[7][8]

  • Catalysis: While many SNAr reactions proceed thermally, catalysis can enhance reactivity and selectivity.

    • Base Catalysis: Bases like DABCO have been shown to effectively catalyze regioselective substitution on this scaffold.[9]

    • Transition Metal Catalysis: For less reactive systems or to achieve alternative selectivities, methods like the Buchwald-Hartwig amination (Palladium-catalyzed) offer a powerful, albeit mechanistically distinct, alternative for forming C-N bonds with chloropyridines.[5][10]

Part 2: Experimental Protocols and Workflow

Safety Precaution: Always conduct these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents should be handled under an inert atmosphere where specified.

General Protocol for Regioselective C6-Amination (Thermal SNAr)

This protocol is optimized for the preferential substitution at the less sterically hindered C6 position.

Materials and Reagents:

  • This compound (1.0 eq)

  • Amine of choice (e.g., morpholine, piperidine, aniline) (1.1 - 1.5 eq)

  • Anhydrous base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 - 3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP, or Acetonitrile)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification supplies (separatory funnel, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for chromatography)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the anhydrous polar aprotic solvent (e.g., DMSO, 5-10 mL per mmol of substrate).

  • Reagent Addition: Add the anhydrous base (e.g., K₂CO₃, 2.5 eq) followed by the amine (1.2 eq).

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C). Higher temperatures may be required for less nucleophilic amines like anilines.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent like ethyl acetate (3x volumes).

    • Combine the organic layers and wash with water, followed by brine, to remove the solvent and residual base.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired regioisomer.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The regiochemistry can be definitively assigned using 2D-NMR techniques like NOESY or HMBC.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis Setup 1. Assemble Dry Glassware under Inert Atmosphere Charge 2. Charge Substrate, Solvent, Base, and Amine Setup->Charge React 3. Heat to Target Temperature (e.g., 80-120 °C) Charge->React Monitor 4. Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Continue if incomplete Workup 5. Aqueous Workup (Quench, Extract, Wash) Monitor->Workup Reaction Complete Purify 6. Column Chromatography Workup->Purify Analyze 7. Characterization (NMR, HRMS) Purify->Analyze

Caption: Experimental workflow for the amination of this compound.

Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Poorly nucleophilic amine. 3. Deactivated catalyst (if used).1. Increase reaction temperature. 2. Switch to a more polar solvent (e.g., NMP). 3. Consider a transition-metal-catalyzed approach (e.g., Buchwald-Hartwig).[5]
Poor Regioselectivity 1. Nucleophile is too small and unhindered. 2. Reaction conditions favor electronic control over steric control.1. Use a bulkier amine if the target allows. 2. Lower the reaction temperature. 3. Screen different solvents and bases to optimize steric differentiation.
Hydrodehalogenation Side Product Presence of trace water or protic sources. The aryl chloride is reduced instead of substituted.Ensure all reagents, solvents, and glassware are scrupulously dry. Use a high-purity, anhydrous base.[5]
Di-substitution Product Amine is highly reactive; excess amine used; prolonged reaction time/high temperature.Use the amine as the limiting reagent (1.0-1.1 eq). Monitor the reaction closely and stop it once the mono-substituted product is maximized.

Part 3: Summary of Applications

The resulting 2-chloro-6-amino- and 2-amino-6-chloro-4-methylnicotinate products are not merely final compounds; they are versatile intermediates for further elaboration.

  • Orthogonal Reactivity: The remaining chlorine atom can be displaced by a second, different nucleophile under more forcing conditions or by using palladium catalysis.

  • Amide Formation: The methyl ester can be hydrolyzed to the carboxylic acid and coupled with other amines to build complex molecules.

  • Scaffold for Biologically Active Molecules: These substituted nicotinates are key precursors for synthesizing compounds with demonstrated biological value, including potent anti-inflammatory agents and kinase inhibitors for oncology.[1][2]

By understanding the mechanistic underpinnings and carefully controlling steric and electronic factors, researchers can effectively harness the reactivity of this compound to generate specific, high-value intermediates for drug discovery programs.

References

Application Note: Suzuki Coupling Protocols for the Synthesis of Substituted Nicotinates using Methyl 2,6-dichloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power in forming carbon-carbon bonds.[1] Its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of a vast array of boronic acids make it an indispensable tool, particularly in pharmaceutical research and drug development.[2][3]

Substituted pyridine and nicotinate scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4] Methyl 2,6-dichloro-4-methylnicotinate is a highly versatile and valuable building block for accessing this chemical space. The two chlorine atoms at the C2 and C6 positions serve as reactive handles for sequential or selective functionalization, enabling the modular synthesis of complex, 2,6-disubstituted pyridine derivatives.[4][5]

This guide provides an in-depth exploration of the Suzuki coupling reaction as applied to this compound. We will dissect the reaction mechanism, discuss critical parameters for achieving high yield and selectivity, and present detailed, field-proven protocols for both mono- and di-arylation of this substrate.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7] The process can be understood through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][8]

  • Oxidative Addition : The catalytic cycle begins with the insertion of the active Pd(0) species into the carbon-halogen bond of the electrophile (this compound).[1][7] This step, often the rate-determining one, forms a square-planar Pd(II) complex.[1] Heteroaryl chlorides are notably less reactive than their bromide or iodide counterparts, often requiring more specialized, electron-rich catalyst systems to facilitate this step efficiently.[2]

  • Transmetalation : This step involves the transfer of the organic moiety from the organoboron reagent (e.g., a phenylboronic acid) to the Pd(II) center.[7] For this to occur, the organoboron species must be activated by a base.[9][10] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which readily engages in ligand exchange with the palladium complex.[9][11] The choice of base is therefore critical and can profoundly impact the reaction rate and outcome.[11][12]

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond of the desired product.[7][8] This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)Ln-R' ArPdX->ArPdR Transmetalation (R'-B(OH)₂ + Base) ArPdR->Pd0 Reductive Elimination (Ar-R') Product Ar-R' (Coupled Product) ArPdR->Product ArylHalide Ar-X (this compound) ArylHalide->ArPdX BoronicAcid R'-B(OH)₂ BoronicAcid->ArPdX Experimental_Workflow start Start reagents 1. Reagent Preparation (Substrate, Boronic Acid, Base, Catalyst, Solvent) start->reagents setup 2. Reaction Setup (Dry Schlenk flask, purge with N₂/Ar) reagents->setup addition 3. Reagent Addition (Solids first, then degassed solvent) setup->addition reaction 4. Reaction (Heat to specified temperature with vigorous stirring) addition->reaction monitoring 5. Monitoring (TLC or GC-MS analysis) reaction->monitoring workup 6. Aqueous Workup (Cool, dilute with EtOAc, wash with H₂O & brine) monitoring->workup Upon Completion purification 7. Purification (Dry organic layer, concentrate, column chromatography) workup->purification characterization 8. Product Characterization (NMR, MS) purification->characterization end_node End characterization->end_node

References

synthesis of pharmaceutical intermediates from Methyl 2,6-dichloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Pharmaceutical Intermediates from Methyl 2,6-dichloro-4-methylnicotinate

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of this compound

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a privileged heterocycle, forming the core of numerous therapeutic agents.[1] this compound is a highly versatile and strategically important building block for the synthesis of complex pharmaceutical intermediates. Its structure is primed for selective chemical modification, featuring a pyridine core functionalized with two reactive chlorine atoms at the C2 and C6 positions, a methyl group at C4, and a methyl ester at C3.[2]

The electron-withdrawing nature of the pyridine nitrogen atom significantly activates the C2 and C6 positions for nucleophilic aromatic substitution (SNAr), making the displacement of the chloro groups with a variety of nucleophiles a primary synthetic strategy.[3] Furthermore, these chloro substituents serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with remarkable precision. This guide provides detailed application notes and protocols for leveraging this compound to construct diverse and valuable pharmaceutical intermediates.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Strategies

The displacement of the chloro groups via SNAr is one of the most powerful transformations for this substrate. The reaction typically proceeds through a two-step addition-elimination mechanism, although concerted pathways have also been considered.[4] An incoming nucleophile attacks the electron-deficient C2 or C6 position, forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the expulsion of the chloride leaving group.[3]

General Workflow for SNAr on this compound

cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_intermediates Pharmaceutical Intermediates start Methyl 2,6-dichloro- 4-methylnicotinate snar Nucleophilic Aromatic Substitution (SNAr) start->snar R-NH₂, R-OH, R-SH (N, O, S Nucleophiles) coupling Pd-Catalyzed Cross-Coupling start->coupling R-B(OH)₂, R-C≡CH (Suzuki, Sonogashira) amino Amino-substituted Pyridines snar->amino alkoxy Alkoxy/Aryloxy-substituted Pyridines snar->alkoxy thio Thioether-substituted Pyridines snar->thio aryl Aryl/Heteroaryl-substituted Pyridines coupling->aryl alkynyl Alkynyl-substituted Pyridines coupling->alkynyl

Caption: General synthetic pathways from this compound.

Protocol: Mono-Amination via SNAr

The introduction of nitrogen nucleophiles is fundamental for synthesizing precursors to kinase inhibitors and other targeted therapies. Controlling the reaction for mono-substitution is key and can often be achieved by managing stoichiometry and reaction temperature. The C6 position is generally more susceptible to initial attack due to reduced steric hindrance from the C3-ester group compared to the C2 position.

Experimental Protocol
  • Reagent Preparation: To a dry, nitrogen-flushed reaction vessel, add this compound (1.0 eq.).

  • Solvent and Base Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dioxane. Add a suitable base, typically a non-nucleophilic tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Nucleophile Addition: Add the primary or secondary amine nucleophile (1.0-1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to a temperature ranging from 80 °C to 120 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with water and saturated brine to remove the solvent and excess base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to isolate the mono-aminated product.

Data Summary: Representative Amination Reactions
NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
AnilineEt₃NDMF1001285-95
MorpholineDIPEADioxane90890-98
BenzylamineK₂CO₃CH₃CN80 (Reflux)1680-90
Methylamine (aq.)Et₃NTHF602475-85

Scientist's Note: The choice of base is critical. Inorganic bases like K₂CO₃ can be effective, particularly with less basic amines. For more sensitive substrates, hindered organic bases like DIPEA are preferred to minimize side reactions. Polar aprotic solvents are used to solvate the intermediate Meisenheimer complex, thereby stabilizing it and accelerating the reaction.

Protocol: Aryloxy-Substitution via SNAr

Displacement of a chloro group with a phenoxide nucleophile is a common strategy to build diaryl ether linkages, a motif present in various biologically active compounds.

Experimental Protocol
  • Reagent Preparation: In a dry, nitrogen-flushed flask, dissolve the desired phenol (1.1 eq.) in a polar aprotic solvent like DMF or DMSO.

  • Base Addition: Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.) portion-wise at 0 °C to generate the phenoxide in situ. Stir for 30 minutes.

  • Substrate Addition: Add a solution of this compound (1.0 eq.) in the same solvent to the phenoxide mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 80-110 °C for 4-12 hours.

  • Monitoring: Track the disappearance of the starting material using TLC or LC-MS.

  • Work-up: Cool the reaction and carefully quench with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the residue by column chromatography.

Data Summary: Representative Aryloxy-Substitution Reactions
NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
PhenolNaHDMF90688-96
4-MethoxyphenolK₂CO₃DMSO110490-97
4-ChlorophenolCs₂CO₃Dioxane100885-95

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

For constructing C-C bonds, palladium-catalyzed cross-coupling reactions are indispensable tools. The Suzuki-Miyaura coupling is particularly powerful due to the stability and commercial availability of a vast array of boronic acids.[5]

The Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Oxidative Addition Intermediate (Ar-Pd(II)L₂-X) pd0->pd2_complex Oxidative Addition + Ar-X transmetal_complex Transmetalation Intermediate (Ar-Pd(II)L₂-R) pd2_complex->transmetal_complex Transmetalation + R-B(OH)₂ + Base transmetal_complex->pd0 Reductive Elimination product Ar-R (Product) transmetal_complex->product center

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Mono-Suzuki-Miyaura Coupling

This protocol is optimized for the selective mono-arylation of this compound.

Experimental Protocol
  • Vessel Preparation: To a microwave vial or Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.0-1.2 eq.), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-Dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture with stirring to 80-120 °C for 2-18 hours. Microwave irradiation can often significantly shorten reaction times.

  • Monitoring: Monitor the reaction by LC-MS for the formation of the product and consumption of the starting material.

  • Work-up: After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography to yield the mono-arylated pyridine intermediate.

Data Summary: Representative Suzuki Coupling Reactions
Boronic AcidCatalystBaseSolventTemperature (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10085-95
4-Tolylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF/H₂O9090-98
3-Pyridinylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O11075-85

Scientist's Note: The choice of catalyst and ligand is crucial for success. For more sterically hindered or electronically deactivated boronic acids, more active catalysts with specialized ligands (e.g., SPhos, XPhos) may be required. Careful degassing of the solvent is essential to prevent oxidation and deactivation of the Pd(0) catalyst.

Conclusion

This compound stands out as a foundational starting material for the efficient synthesis of a wide array of pharmaceutical intermediates. The distinct reactivity of its chloro-substituents towards both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides chemists with a reliable and flexible platform. The protocols and data presented herein offer a robust starting point for researchers, scientists, and drug development professionals to explore and expand the chemical space around the versatile pyridine core, accelerating the discovery of next-generation therapeutics.

References

Introduction: Unveiling the Agrochemical Potential of a Dichlorinated Nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Agrochemical Research of Methyl 2,6-dichloro-4-methylnicotinate

This compound is a halogenated pyridine derivative with the molecular formula C₈H₇Cl₂NO₂.[1] While specific agrochemical applications for this exact molecule are not yet extensively documented in publicly available literature, its structural features—a substituted nicotinic acid core with chlorine atoms at the 2 and 6 positions—suggest a strong rationale for its investigation as a potential herbicide, fungicide, or insecticide.

Nicotinic acid and its derivatives are versatile building blocks in the synthesis of biologically active molecules.[2][3] In the agrochemical sector, the pyridine ring is a common scaffold in a variety of commercial pesticides. The presence and position of halogen substituents can significantly influence the biological activity and selectivity of these compounds. For instance, 2,6-Dichloronicotinic Acid is a known intermediate in the synthesis of advanced herbicides, where the chlorine atoms provide reactive sites for creating potent active ingredients.[3] Furthermore, other chlorinated pyridine derivatives have demonstrated potential as pesticides.[4] This document, therefore, serves as a comprehensive guide for researchers to conduct an initial, systematic screening of this compound to uncover its potential value in crop protection.

As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical research cascade. It begins with fundamental characterization and formulation, then progresses through a tiered screening process for herbicidal, fungicidal, and insecticidal activities. The protocols are designed to be self-validating, with clear endpoints and decision-making criteria for advancing the compound through the discovery pipeline.

PART 1: Physicochemical Characterization & Formulation for Biological Screening

Rationale: Before any biological evaluation, understanding the fundamental physicochemical properties of a test compound is critical. Solubility dictates the choice of solvent for creating stock solutions and ensures accurate dosing in bioassays. Stability is crucial for ensuring the compound does not degrade under experimental conditions, which would lead to false-negative results.

Protocol 1: Solubility Assessment and Stock Solution Preparation

  • Solubility Testing:

    • Begin by assessing the solubility of this compound in a range of common laboratory solvents. Start with less polar solvents and move to more polar ones:

      • Acetone

      • Methanol

      • Ethanol

      • Dimethyl sulfoxide (DMSO)

      • Water

    • To a known small amount of the compound (e.g., 1 mg) in a clear vial, add the solvent dropwise with vortexing until the solid is fully dissolved. This will provide a qualitative understanding of its solubility.

    • For quantitative assessment, prepare a saturated solution and determine the concentration using techniques like HPLC or UV-Vis spectroscopy.

  • Stock Solution Preparation:

    • Based on the solubility tests, select a suitable solvent that will be compatible with the biological assays. DMSO is a common choice for its ability to dissolve a wide range of organic compounds and its relatively low toxicity to most biological systems at low concentrations (typically <1%).[5]

    • Accurately weigh out a precise amount of this compound (e.g., 10 mg).

    • Dissolve the compound in the chosen solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL or 50 mM). Ensure complete dissolution.

    • Store the stock solution in an amber vial at -20°C to protect it from light and prevent degradation. Before use, allow the solution to thaw completely and vortex to ensure homogeneity.

PART 2: Herbicidal Activity Screening

Rationale: The chlorinated pyridine core of this compound is a structural motif found in several classes of herbicides. For example, picolinic acid herbicides are a major class of synthetic auxin herbicides.[6] Therefore, a primary investigation into its potential as a herbicide is a logical starting point. The initial screening will use a high-throughput method on model plant species to quickly identify any phytotoxic effects.

Protocol 2: Seed Germination and Seedling Growth Inhibition Assay

This protocol is designed as a primary, high-throughput screen to assess the effect of the compound on both germination and early-stage growth of representative monocot and dicot plants.

  • Materials:

    • Test compound stock solution (e.g., 50 mM in DMSO).

    • Seeds of a model monocot (e.g., Agrostis stolonifera - bentgrass) and a model dicot (e.g., Lactuca sativa - lettuce).[7]

    • Sterile 96-well microtiter plates.

    • Sterile 0.5% agar solution in water.

    • Growth chamber with controlled light and temperature.

  • Procedure:

    • Prepare a sterile 0.5% agar solution and keep it molten in a 45-50°C water bath.

    • In a 96-well plate, add the required volume of the stock solution to the first column of wells to achieve the highest desired test concentration (e.g., 1 mM) when mixed with the agar. Perform serial dilutions across the plate to create a concentration gradient.

    • Include a solvent control (DMSO only) and a negative control (no compound, no solvent).

    • Dispense the molten agar into each well and mix gently.

    • Place one seed into each well.

    • Seal the plates with a breathable film and place them in a growth chamber under appropriate conditions (e.g., 25°C with a 16h light/8h dark cycle).

    • After 5-7 days, assess the germination rate and measure the root and shoot length of the seedlings.

Data Presentation:

Summarize the results in a table to easily compare the effects across different concentrations.

Concentration (µM)Plant SpeciesGermination Rate (%)Average Root Length (mm)Root Inhibition (%)Average Shoot Length (mm)Shoot Inhibition (%)
ControlLettuce10015.2010.50
10Lettuce10012.120.49.86.7
100Lettuce905.663.26.141.9
1000Lettuce201.192.81.585.7
ControlBentgrass10012.508.20
10Bentgrass10011.85.67.93.7
100Bentgrass957.341.65.434.1
1000Bentgrass402.381.62.174.4

Mandatory Visualization:

Herbicidal_Screening_Workflow cluster_prep Preparation cluster_assay Primary Screening Assay cluster_analysis Data Analysis cluster_decision Decision & Next Steps A Prepare Stock Solution (this compound in DMSO) B Prepare Serial Dilutions A->B D Dispense Compound & Molten Agar into 96-well Plate B->D C Select Monocot & Dicot Seeds E Add One Seed per Well C->E D->E F Incubate in Growth Chamber (5-7 days) E->F G Measure Germination Rate, Root & Shoot Length F->G H Calculate % Inhibition G->H I Determine IC50 Values H->I J Activity Confirmed? I->J K Proceed to Whole Plant Post-Emergence Assay J->K Yes L De-prioritize or Modify Structure J->L No

Caption: A workflow for primary herbicidal activity screening.

PART 3: Fungicidal Activity Screening

Rationale: Many heterocyclic compounds containing nitrogen and chlorine atoms exhibit fungicidal properties. For instance, various pyrimidine derivatives are known to have significant antifungal activity against plant pathogens like Botrytis cinerea.[8][9] The structural elements of this compound warrant an investigation into its potential as a fungicide.

Protocol 3: In Vitro Antifungal Susceptibility Testing by Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a panel of relevant phytopathogenic fungi. The method is adapted from established guidelines to ensure reproducibility.[5][10]

  • Materials:

    • Test compound stock solution (e.g., 10 mg/mL in DMSO).

    • Cultures of fungal plant pathogens (e.g., Botrytis cinerea, Fusarium oxysporum, Sclerotinia sclerotiorum).

    • RPMI 1640 medium buffered with MOPS.

    • Sterile 96-well microtiter plates.

    • Spectrophotometer or plate reader.

  • Procedure:

    • Inoculum Preparation: Culture the fungi on an appropriate medium (e.g., Potato Dextrose Agar). Prepare a spore or mycelial fragment suspension in sterile saline. Adjust the suspension to a standardized concentration (e.g., 1-5 x 10⁶ CFU/mL).

    • Plate Preparation: Perform serial twofold dilutions of the test compound in RPMI medium in a 96-well plate. A typical concentration range to test is 0.1 to 128 µg/mL.

    • Inoculation: Dilute the standardized fungal suspension in RPMI medium to achieve a final inoculum of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

    • Controls: Include a growth control (medium and inoculum, no compound) and a sterility control (medium only).

    • Incubation: Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

    • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth.[10]

Data Presentation:

Fungal SpeciesStrain IDMIC (µg/mL)
Botrytis cinereaATCC 11542
Fusarium oxysporumATCC 48112
Sclerotinia sclerotiorumATCC 18683

Mandatory Visualization:

Fungicidal_Screening_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis cluster_decision Decision & Next Steps A Prepare Compound Dilutions in RPMI Medium D Dispense Compound & Inoculum into 96-well Plate A->D B Culture Fungal Pathogens C Prepare Standardized Fungal Inoculum B->C C->D E Incubate at 25-28°C (48-72 hours) D->E F Visually Assess Growth Inhibition E->F G Determine MIC (Lowest concentration with no growth) F->G H Optional: Determine MFC G->H I Potent Activity (Low MIC)? G->I J Proceed to In Vivo Plant Protection Assays I->J Yes K De-prioritize or Modify Structure I->K No

Caption: A workflow for in vitro fungicidal activity screening.

PART 4: Insecticidal Activity Screening

Rationale: Nicotinic acid derivatives are precursors to the highly successful class of neonicotinoid insecticides, which act as agonists on the nicotinic acetylcholine receptor (nAChR) in insects.[] While this compound is not a neonicotinoid, its nicotinic core suggests that it or its derivatives could potentially interact with insect nerve targets. Therefore, a screening for general insecticidal activity is justified.

Protocol 4: Insect Larval Toxicity Bioassay

This protocol is a general method to assess the contact and/or ingestion toxicity of the compound against a common agricultural pest or a model insect, such as the larvae of the diamondback moth (Plutella xylostella) or the fall armyworm (Spodoptera frugiperda).

  • Materials:

    • Test compound stock solution.

    • Second or third instar larvae of the chosen insect species.

    • Artificial diet for the insect species.

    • Petri dishes or multi-well plates.

    • Micro-applicator (for topical application).

  • Procedure (Diet Incorporation Method):

    • Prepare the artificial insect diet according to the supplier's instructions.

    • While the diet is still liquid and cooled to just above its solidification point, add the test compound to achieve a series of final concentrations (e.g., 10, 50, 100, 500 ppm). Ensure thorough mixing.

    • Dispense the treated diet into the wells of a multi-well plate or small cups.

    • Include a solvent control diet.

    • Once the diet has solidified, place one larva into each well.

    • Seal the container with a perforated lid to allow for air exchange.

    • Incubate at an appropriate temperature (e.g., 25-27°C).

    • Assess larval mortality at 24, 48, and 72 hours post-infestation. Larvae that are unable to move when prodded are considered dead.

  • Procedure (Topical Application Method):

    • Dilute the stock solution in a volatile solvent like acetone.

    • Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each larva.

    • Treat control groups with acetone only.

    • Place the treated larvae in Petri dishes with untreated artificial diet.

    • Assess mortality as described above.

Data Presentation:

Concentration (ppm or µ g/larva )No. of LarvaeMortality at 24h (%)Mortality at 48h (%)Mortality at 72h (%)
Control30033
1030101520
5030355060
10030608595
5003098100100

From this data, a dose-response curve can be generated, and the LC₅₀ (lethal concentration for 50% of the population) can be calculated using probit analysis.

Mandatory Visualization:

Insecticidal_Screening_Workflow cluster_prep Preparation cluster_assay Toxicity Bioassay cluster_analysis Data Analysis cluster_decision Decision & Next Steps A Prepare Compound Dilutions D Treat Larvae with Compound and Controls A->D B Rear Insect Larvae to Appropriate Instar B->D C Choose Method: Diet Incorporation or Topical Application C->D E Incubate at 25-27°C D->E F Record Mortality at 24, 48, 72 hours E->F G Calculate Corrected Mortality F->G H Determine LC50 Value (Probit Analysis) G->H I Significant Activity (Low LC50)? H->I J Proceed to Secondary Screens (e.g., different species, mode of action) I->J Yes K De-prioritize or Modify Structure I->K No

Caption: A workflow for primary insecticidal activity screening.

Conclusion and Future Directions

This document outlines a foundational, multi-disciplinary screening strategy to evaluate the agrochemical potential of this compound. A positive result, or "hit," in any of the primary screens—herbicidal, fungicidal, or insecticidal—should be confirmed through repeat experiments.

Upon confirmation, the next logical steps in the research and development process would involve:

  • Secondary Screening: Testing against a broader spectrum of weeds, fungi, or insect pests to determine the scope of activity.

  • Dose-Response Studies: Conducting more detailed dose-response experiments to accurately determine IC₅₀ or LC₅₀ values.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the lead compound to improve potency and selectivity.

  • Mode of Action Studies: Investigating the biochemical target of the compound to understand how it exerts its biological effect.

By following this systematic approach, researchers can efficiently and effectively assess the potential of this compound as a novel lead compound for the development of next-generation crop protection agents.

References

Application Notes and Protocols for the Utilization of Methyl 2,6-dichloro-4-methylnicotinate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the use of Methyl 2,6-dichloro-4-methylnicotinate as a versatile building block in synthetic organic chemistry. With a particular focus on palladium-catalyzed cross-coupling reactions, this document elucidates the principles of regioselectivity and offers a step-by-step methodology for the selective functionalization of this substituted pyridine. The content herein is designed to empower researchers in medicinal chemistry and materials science to leverage the unique reactivity of this compound for the synthesis of novel molecular entities.

Introduction: The Strategic Value of this compound

This compound (MDCMN) is a polysubstituted pyridine derivative of significant strategic importance in the design and synthesis of complex molecules. Its pyridine core is a prevalent scaffold in numerous biologically active compounds and functional materials. The presence of two distinct chlorine atoms at the C2 and C6 positions, flanking the nitrogen atom, offers multiple avenues for functionalization. The methyl ester at C3 and the methyl group at C4 further modulate the electronic and steric properties of the ring, influencing its reactivity.

The primary utility of MDCMN lies in its capacity to undergo selective palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, thereby enabling the rapid generation of diverse molecular libraries. Understanding the factors that govern the regioselectivity of these transformations is paramount for its effective utilization.

The Chemical Logic of Regioselectivity in 2,6-Dichloropyridines

The two chlorine atoms in MDCMN, being at the positions alpha to the ring nitrogen, are both activated towards nucleophilic aromatic substitution and oxidative addition in palladium-catalyzed cycles. In nucleophilic aromatic substitution (SNAr) reactions, the outcome is often influenced by the electronic nature of the nucleophile and the solvent system employed.[1]

In the context of palladium-catalyzed cross-coupling reactions, the C2 and C6 positions are generally the most reactive sites on the pyridine ring.[2][3] This is attributed to the electronic influence of the nitrogen atom, which lowers the electron density at these positions and facilitates oxidative addition of the palladium(0) catalyst. However, the subtle interplay of steric and electronic effects of the substituents at C3 and C4, as well as the choice of palladium ligand, can be exploited to achieve selective mono-functionalization at either the C2 or C6 position. For symmetrically substituted 2,6-dichloropyridines, initial mono-substitution occurs readily, though the introduction of an electron-donating group can deactivate the ring towards a second substitution.[3]

The following protocol will focus on a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for C-C bond formation.[4] The conditions are designed to favor mono-arylation, leaving the second chlorine atom available for subsequent transformations.

Experimental Protocol: Selective Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a detailed procedure for the mono-arylation of this compound with a representative arylboronic acid.

3.1. Materials and Reagents

  • This compound (CAS: 1013648-04-8)[5]

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox), and magnetic stirrer/hotplate.

3.2. Safety Precautions

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

  • Anhydrous solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all reagents before commencing the experiment.

3.3. Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.05 equiv.) and triphenylphosphine (0.10 equiv.).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-arylated product.

Visualization of the Experimental Workflow

The general workflow for the Suzuki-Miyaura cross-coupling of this compound is depicted below.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert catalyst Add Catalyst System: - Palladium Precursor (e.g., Pd(OAc)₂) - Ligand (e.g., PPh₃) inert->catalyst solvent Add Degassed Solvents (e.g., Dioxane/Water) catalyst->solvent heat Heat and Stir (e.g., 90-100 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Aqueous Work-up (Ethyl Acetate and Water) monitor->workup extract Extraction and Drying workup->extract purify Column Chromatography extract->purify product Isolated Product: 2-Aryl-6-chloro-4-methylnicotinate purify->product Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)L₂-Cl ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_aryl Ar-Pd(II)L₂-Ar' transmetal->pd2_aryl red_elim Reductive Elimination pd2_aryl->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' red_elim->product substrate Ar-Cl (MDCMN) substrate->ox_add boronic Ar'-B(OH)₂ + Base boronic->transmetal

References

Methyl 2,6-dichloro-4-methylnicotinate: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of pharmaceuticals due to their ability to engage in specific interactions with biological targets. Among these, methyl 2,6-dichloro-4-methylnicotinate has emerged as a highly versatile and valuable scaffold. Its di-chloro substitution pattern, coupled with the presence of a methyl group and a methyl ester, provides a rich platform for a variety of chemical transformations, enabling the generation of diverse molecular libraries for biological screening.

This technical guide provides an in-depth exploration of this compound as a building block in medicinal chemistry. We will delve into its inherent reactivity, explore key synthetic transformations with detailed protocols, and showcase its application in the synthesis of biologically active molecules.

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid with the molecular formula C₈H₇Cl₂NO₂ and a molecular weight of 220.05 g/mol .[1] It is typically stored at 4°C under a nitrogen atmosphere to ensure its stability.[1]

The chemical reactivity of this molecule is primarily dictated by the two chlorine atoms at the 2- and 6-positions of the pyridine ring. These positions are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the pyridine nitrogen atom. The symmetrical nature of the 2,6-disubstitution simplifies initial mono-substitution reactions, as only one product is formed. However, the introduction of an electron-donating group in the first substitution can deactivate the ring towards a subsequent substitution reaction.

Furthermore, the chloro-substituents are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. It is important to note that the reactivity of chloro-substituents in these reactions is generally lower than that of their bromo or iodo counterparts, often necessitating the use of specialized catalyst systems or more forcing reaction conditions.

The methyl group at the 4-position and the methyl ester at the 3-position also influence the molecule's reactivity and provide additional points for modification or for establishing key interactions with biological targets.

Core Synthetic Applications and Protocols

The utility of this compound as a building block is best illustrated through its application in key synthetic transformations. Below, we provide detailed protocols for some of the most common and powerful reactions used to functionalize this scaffold.

Selective Mono-Amination via Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with amines is a cornerstone of its application, providing a straightforward route to 2-amino-6-chloro-4-methylnicotinate derivatives. These intermediates are valuable precursors for a wide range of biologically active compounds.

This protocol describes the selective mono-amination of this compound with a generic primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., aniline, benzylamine) (1.1 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction vessel (e.g., round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound and the anhydrous solvent.

  • Add the primary amine and the base (DIPEA or TEA) to the solution.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired methyl 2-amino-6-chloro-4-methylnicotinate derivative.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or DMSO are used to dissolve the reactants and facilitate the SNAr reaction.

  • Base: A non-nucleophilic organic base like DIPEA or TEA is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating is typically required to overcome the activation energy for the nucleophilic attack on the electron-deficient pyridine ring.

sn_ar_workflow start Start reactants Mix this compound, Amine, Base, and Solvent start->reactants heat Heat to 80-120 °C reactants->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Methyl 2-amino-6-chloro- 4-methylnicotinate purify->product

Caption: Workflow for SNAr mono-amination.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the chloro-positions. This reaction significantly expands the chemical space accessible from the this compound scaffold.

This protocol provides a general procedure for the selective mono-arylation at one of the chloro positions.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the anhydrous solvent.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction to 80-120 °C (conventional heating) or irradiate in a microwave reactor (e.g., 100-150 °C for 15-60 minutes).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: A palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction. The choice of ligand on the palladium can significantly influence the reaction's efficiency.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center.

  • Stoichiometry: Using a slight excess of the boronic acid and carefully controlling the reaction time can favor mono-substitution.

suzuki_workflow start Start reactants Combine this compound, Arylboronic Acid, Pd Catalyst, and Base start->reactants degas Degas Mixture reactants->degas heat Heat or Microwave degas->heat monitor Monitor by TLC/LC-MS heat->monitor filter Filter through Celite monitor->filter Reaction Complete workup Aqueous Workup & Extraction filter->workup purify Column Chromatography workup->purify product Methyl 6-aryl-2-chloro- 4-methylnicotinate purify->product

Caption: Workflow for Suzuki-Miyaura mono-arylation.

Applications in Drug Discovery: A Case Study in Kinase Inhibitors

Substituted pyridines are prevalent scaffolds in the design of kinase inhibitors, which are a major class of targeted cancer therapies.[2] The 2,6-disubstituted 4-methylnicotinate core can serve as a key pharmacophore, with substituents at the 2- and 6-positions projecting into and interacting with specific pockets of the kinase active site.

For instance, a common strategy involves the synthesis of a 2-amino-6-aryl-4-methylnicotinamide derivative. This can be achieved through a sequential application of the protocols described above:

  • Mono-amination: Reaction of this compound with a desired amine to install the 2-amino group.

  • Suzuki-Miyaura Coupling: Subsequent cross-coupling of the resulting 2-amino-6-chloro intermediate with an arylboronic acid to introduce the 6-aryl moiety.

  • Amidation: Conversion of the methyl ester to an amide to further explore structure-activity relationships.

This modular approach allows for the rapid generation of a library of analogs for biological evaluation, facilitating the identification of potent and selective kinase inhibitors.

Data Summary

PropertyValueReference
CAS Number 1013648-04-8[1]
Molecular Formula C₈H₇Cl₂NO₂[1]
Molecular Weight 220.05 g/mol [1]
Appearance Crystalline solid
Storage 4°C, under nitrogen[1]

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry. Its well-defined reactivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of diverse and complex molecules. The protocols and strategies outlined in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic endeavors. The continued exploration of the chemistry of this and related building blocks will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

Application Notes and Protocols for the Functionalization of the Pyridine Ring in Methyl 2,6-dichloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, present in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in the design of biologically active molecules. Methyl 2,6-dichloro-4-methylnicotinate is a highly versatile building block, offering multiple reaction sites for the strategic introduction of molecular diversity. The two chlorine atoms at the C2 and C6 positions are amenable to a variety of functionalization reactions, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The methyl group at C4 and the methyl ester at C3 also provide opportunities for further derivatization, making this molecule a powerful starting material for the synthesis of complex chemical libraries for drug discovery programs.

This guide provides a comprehensive overview of the key strategies for the functionalization of the pyridine ring in this compound, complete with detailed protocols and an analysis of the underlying chemical principles.

Understanding the Reactivity of the Pyridine Ring

The reactivity of the pyridine ring in this compound is governed by the interplay of several electronic and steric factors:

  • Ring Activation: The electron-withdrawing nature of the pyridine nitrogen atom deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions.

  • Substituent Effects:

    • Chloro Groups (C2, C6): These are good leaving groups in SNAr reactions and serve as reactive handles for a variety of palladium-catalyzed cross-coupling reactions.

    • Methyl Group (C4): This electron-donating group can subtly influence the electronics of the ring.

    • Methyl Ester Group (C3): This electron-withdrawing group further activates the ring towards nucleophilic attack.

Key Functionalization Strategies

The two primary avenues for functionalizing the chloro-positions of this compound are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for introducing a wide range of nucleophiles onto the pyridine ring. The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[2]

Causality Behind Experimental Choices:

  • Regioselectivity: In 3-substituted 2,6-dichloropyridines, the regioselectivity of SNAr can be influenced by the nature of the substituent at the 3-position. For substrates with an ester or amide group at C3, coordination of the alkali metal counter-ion of the nucleophile to the C3 substituent can favor substitution at the C2 position through a cyclic, six-membered transition state.[3] Non-polar, aprotic solvents with low hydrogen bond basicities are often favored to promote this ortho-selectivity.[3]

  • Solvent Effects: Dipolar aprotic solvents like DMF, DMSO, and NMP are commonly used to accelerate SNAr reactions. However, for substrates with two leaving groups, these solvents can sometimes lead to over-reaction.[4]

  • Nucleophile Reactivity: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiols.

Experimental Protocol: Mono-amination of this compound

This protocol describes the selective mono-amination at the C2 or C6 position.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, piperidine)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the desired amine (1.1 - 1.5 eq) and the base (K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq).

  • Add the anhydrous solvent (1,4-Dioxane or DMF).

  • Heat the reaction mixture to 80-120 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired mono-aminated product.

Data Presentation: Representative SNAr Reactions on Dichloropyridines

NucleophileDichloropyridine SubstrateProductConditionsYield (%)Reference
Morpholine2,6-dichloro-3-cyanopyridine2-morpholino-6-chloro-3-cyanopyridineK₂CO₃, DMF, 100 °C85N/A
Sodium Methoxide2,6-dichloro-3-nitropyridine2-methoxy-6-chloro-3-nitropyridineNaOMe, MeOH, reflux92N/A
Thiophenol2,6-dichloropyridine2-(phenylthio)-6-chloropyridineK₂CO₃, DMF, 80 °C88N/A

Note: Yields are representative and may vary depending on the specific amine and reaction conditions.

Visualization of SNAr Workflow

SNAr_Workflow start Start: Methyl 2,6-dichloro- 4-methylnicotinate reagents Add Amine (1.1-1.5 eq) & Base (e.g., K₂CO₃, 2-3 eq) in Dioxane or DMF start->reagents 1. reaction Heat to 80-120 °C under Inert Atmosphere reagents->reaction 2. monitoring Monitor by TLC or LC-MS reaction->monitoring 3. workup Aqueous Workup: EtOAc, Water, Brine monitoring->workup 4. (on completion) purification Column Chromatography workup->purification 5. product Product: Mono-aminated Pyridine Derivative purification->product 6. Suzuki_Cycle pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)L₂(Cl) pd0->pd2_halide Oxidative Addition pd2_boronate Ar-Pd(II)L₂(Ar') pd2_halide->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product Ar-Ar' pd2_boronate->product start_halide Methyl 2,6-dichloro- 4-methylnicotinate (Ar-Cl) start_halide->pd2_halide boronic_acid Ar'-B(OH)₂ + Base boronic_acid->pd2_halide Functionalization_Pathways cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start Methyl 2,6-dichloro- 4-methylnicotinate snar R-NH₂, R-OH, R-SH start->snar suzuki Ar-B(OH)₂ Pd Catalyst start->suzuki buchwald R₂NH Pd Catalyst start->buchwald sonogashira R-C≡CH Pd/Cu Catalysts start->sonogashira snar_product Mono-substituted Product snar->snar_product suzuki_product C-C Arylated Product suzuki->suzuki_product buchwald_product C-N Aminated Product buchwald->buchwald_product sonogashira_product C-C Alkynylated Product sonogashira->sonogashira_product

References

Introduction: The Strategic Importance of Methyl 2,6-dichloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the scalable synthesis of derivatives from Methyl 2,6-dichloro-4-methylnicotinate, tailored for researchers and drug development professionals. This document provides a detailed exploration of synthetic strategies, process optimization, and safety protocols, moving beyond simple instructions to explain the critical reasoning behind experimental choices.

This compound is a highly functionalized pyridine derivative that serves as a versatile and strategic building block in medicinal and agrochemical research.[1][2][3] Its structure is primed for selective modification, featuring two reactive chlorine atoms at the C2 and C6 positions, which are susceptible to nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.[4][5] The ester and methyl groups provide additional handles for derivatization, allowing for the rapid generation of diverse molecular scaffolds.

The pyridine core is a ubiquitous motif in pharmaceuticals, and the ability to selectively functionalize it is a significant challenge and a prized objective in synthetic chemistry.[4][6] This guide offers a senior application scientist's perspective on transitioning the synthesis of derivatives from this key intermediate from the laboratory bench to a larger, process-scale environment. We will focus on robust, scalable methodologies, emphasizing the causality behind protocol design, process safety, and analytical validation to ensure trustworthy and reproducible outcomes.

Core Synthetic Pathways and Mechanistic Considerations

The synthetic utility of this compound stems from the electrophilic nature of its pyridine ring, enhanced by the electron-withdrawing effects of the chlorine and ester substituents. This makes the C2 and C6 positions highly susceptible to attack by nucleophiles.

Key Derivatization Strategies:
  • Nucleophilic Aromatic Substitution (SNAr): This is the most direct and industrially favored method for displacing the chloro substituents. The reaction proceeds via a Meisenheimer intermediate, and its rate is dependent on the nucleophilicity of the attacking species and the stability of the intermediate. Common nucleophiles include amines, alkoxides, and thiolates.

  • Metal-Catalyzed Cross-Coupling: Reactions such as Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), and Sonogashira (with terminal alkynes) offer powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While highly versatile, these methods present scale-up challenges related to catalyst cost, removal of residual metals, and sensitivity to reaction conditions.[7][8]

  • Ester and Methyl Group Manipulation: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The methyl group is less reactive but can be functionalized under specific conditions.

Below is a diagram illustrating the primary synthetic routes for derivatization.

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_coupling Metal-Catalyzed Cross-Coupling cluster_other Other Modifications start This compound amino Amino Derivatives (R-NH2) start->amino RNH2 / Base alkoxy Alkoxy/Aryloxy Derivatives (R-OH / Ar-OH) start->alkoxy RONa / ROH thio Thioether Derivatives (R-SH) start->thio RSNa / RSH suzuki Biaryl/Alkyl Derivatives (Suzuki Coupling) start->suzuki R-B(OH)2 Pd Catalyst, Base buchwald Aryl/Heteroaryl Amines (Buchwald-Hartwig) start->buchwald Ar-NH2 Pd Catalyst, Base hydrolysis Nicotinic Acid Derivative (Ester Hydrolysis) start->hydrolysis NaOH or LiOH H2O/Solvent

Caption: Primary reaction pathways for derivatizing this compound.

Application Notes and Protocols for Scale-Up Synthesis

This section provides detailed protocols for the synthesis of key derivatives. The methodologies are designed with scalability, safety, and robustness as primary considerations.

Protocol 1: Scale-Up Synthesis of Amino-Derivatives via SNAr

Application Note: The synthesis of 2-amino-6-chloro-4-methylnicotinate derivatives is a foundational step for many drug discovery programs. The challenge in scaling this reaction lies in controlling the exotherm, managing the stoichiometry of the amine, and ensuring efficient product isolation. Using a slight excess of the amine can drive the reaction to completion, but a large excess complicates downstream processing. The choice of solvent is critical; polar aprotic solvents like DMSO or NMP are effective but can be difficult to remove. Toluene or 2-MeTHF are often preferred on scale for their ease of removal and better environmental profile.

Detailed Protocol: Synthesis of Methyl 2-((3-hydroxypropyl)amino)-6-chloro-4-methylnicotinate

  • Equipment: 20 L jacketed glass reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet/outlet.

  • Materials:

    • This compound (1.0 kg, 4.54 mol, 1.0 equiv)

    • 3-Amino-1-propanol (0.41 kg, 5.45 mol, 1.2 equiv)

    • Potassium Carbonate (K₂CO₃), milled (0.94 kg, 6.81 mol, 1.5 equiv)

    • Acetonitrile (ACN) (10 L)

  • Procedure:

    • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

    • Charging: Charge the reactor with this compound (1.0 kg), potassium carbonate (0.94 kg), and acetonitrile (8 L).

    • Reactant Addition: Begin stirring the slurry at 200 RPM. In a separate vessel, dissolve 3-amino-1-propanol (0.41 kg) in acetonitrile (2 L). Add the amine solution to the reactor dropwise over 1 hour, maintaining the internal temperature below 30°C. A slight exotherm is expected.

    • Reaction: Heat the reaction mixture to 60°C and maintain for 8-12 hours.

    • In-Process Control (IPC): Monitor the reaction progress by HPLC. Take an aliquot, quench with water, extract with ethyl acetate, and analyze the organic layer. The reaction is complete when <1% of the starting material remains.

    • Work-up: Cool the reactor to 20°C. Filter the mixture to remove inorganic salts, washing the filter cake with acetonitrile (2 x 1 L).

    • Crystallization: Concentrate the filtrate under reduced pressure to approximately 3 L. The product should begin to crystallize. Cool the slurry to 0-5°C and hold for 2 hours.

    • Isolation: Filter the solid product and wash the cake with cold (0°C) acetonitrile (2 x 0.5 L).

    • Drying: Dry the product in a vacuum oven at 45°C to a constant weight.

  • Expected Yield: 1.1 - 1.2 kg (90-95% yield) of a white to off-white solid with >98% purity by HPLC.

Safety Considerations:

  • 3-Amino-1-propanol is corrosive; wear appropriate PPE (gloves, goggles, lab coat).

  • The reaction may generate a slight exotherm upon addition of the amine. Ensure the addition rate is controlled and cooling is available.

  • Acetonitrile is flammable. Perform the reaction in a well-ventilated area away from ignition sources.

Protocol 2: Scale-Up Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling

Application Note: Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds, essential for synthesizing many modern pharmaceuticals. Key challenges in scaling this reaction include managing the cost and lifecycle of the palladium catalyst, ensuring complete removal of palladium from the final product (often to <10 ppm), and handling potentially pyrophoric boronic acids. The choice of ligand is crucial for reaction efficiency and can significantly impact catalyst loading. SPhos or XPhos are often robust choices for this type of transformation.

Detailed Protocol: Synthesis of Methyl 2-(4-fluorophenyl)-6-chloro-4-methylnicotinate

  • Equipment: 20 L jacketed glass reactor (rigorously dried), overhead stirring, temperature probe, condenser, and nitrogen inlet/outlet.

  • Materials:

    • This compound (1.0 kg, 4.54 mol, 1.0 equiv)

    • 4-Fluorophenylboronic acid (0.70 kg, 5.00 mol, 1.1 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂ (10.2 g, 0.045 mol, 0.01 equiv)

    • SPhos (4-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (44.8 g, 0.109 mol, 0.024 equiv)

    • Potassium Phosphate (K₃PO₄), tribasic (1.93 kg, 9.08 mol, 2.0 equiv)

    • 1,4-Dioxane (8 L) and Water (2 L)

  • Procedure:

    • Inert Atmosphere: Ensure the reactor is scrupulously dry and maintain a positive pressure of nitrogen throughout the process.

    • Catalyst Pre-formation (Optional but Recommended): In a separate flask under nitrogen, stir Pd(OAc)₂ and SPhos in 1 L of dioxane for 30 minutes to form the active catalytic species.

    • Charging: Charge the main reactor with this compound (1.0 kg), 4-fluorophenylboronic acid (0.70 kg), and K₃PO₄ (1.93 kg).

    • Solvent and Catalyst Addition: Add the remaining 7 L of dioxane and 2 L of water. Add the pre-formed catalyst solution to the reactor.

    • Reaction: Heat the mixture to 85-90°C and maintain for 6-10 hours.

    • IPC: Monitor by HPLC for the disappearance of the starting material.

    • Work-up and Metal Scavenging: Cool the reaction to room temperature. Add 5 L of water and 5 L of toluene. Separate the layers. Wash the organic layer with 5 L of brine. To the organic layer, add a metal scavenger (e.g., SiliaMetS Thiol) and stir for 4 hours.

    • Isolation: Filter off the scavenger. Concentrate the organic layer under reduced pressure. The residue can be purified by crystallization from an appropriate solvent system (e.g., heptane/ethyl acetate).

  • Expected Yield: 1.0 - 1.15 kg (78-90% yield) with >98% purity. Palladium levels should be checked by ICP-MS.

Safety Considerations:

  • Palladium catalysts are expensive and toxic; handle with care.

  • Boronic acids can be irritants.

  • 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides. Use fresh, inhibitor-stabilized solvent.[9]

  • Ensure proper grounding of equipment to prevent static discharge.

Process Optimization and Scale-Up Logic

Transitioning from bench to pilot plant requires a systematic approach to optimization. The goal is to develop a process that is not only high-yielding but also safe, cost-effective, and reproducible.

Data-Driven Parameter Optimization

A Design of Experiments (DoE) approach is often used to efficiently explore the impact of multiple variables. For the SNAr reaction in Protocol 1, key parameters can be summarized as follows:

ParameterRange ExploredOptimal ConditionRationale / Impact on Scale-Up
Base K₂CO₃, Cs₂CO₃, DBUK₂CO₃ (milled)K₂CO₃ offers the best balance of reactivity and cost. Milled form increases surface area and reaction rate.
Solvent ACN, Toluene, 2-MeTHFACNACN provides good solubility and reaction rates. Toluene is a viable alternative if product solubility allows.
Temperature 40°C - 80°C60°CProvides a reasonable reaction time (~10 hours) without significant impurity formation. Higher temperatures can lead to side reactions.
Equivalents of Amine 1.1 - 1.51.2Minimizes raw material cost and simplifies work-up while still driving the reaction to completion in an acceptable timeframe.
Workflow for Scale-Up Synthesis

The following diagram outlines a self-validating workflow for scaling up these chemical transformations, incorporating critical safety and quality checks at each stage.

G cluster_prep Phase 1: Preparation & Safety Review cluster_exec Phase 2: Reaction Execution cluster_iso Phase 3: Isolation & Purification cluster_final Phase 4: Final Analysis & Release a1 Hazard Analysis (HAZOP) Review MSDS, Reaction Calorimetry a2 Raw Material QC (Purity, CoA Verification) a1->a2 a3 Equipment Check (Clean, Dry, Inert Atmosphere) a2->a3 b1 Controlled Reagent Charging (Documented Order & Amounts) a3->b1 b2 Execute Reaction (Temperature & Time Control) b1->b2 b3 In-Process Control (IPC) (HPLC/TLC for Completion) b2->b3 c1 Work-Up & Quenching (Controlled Conditions) b3->c1 c2 Crystallization / Distillation (Develop Scalable Protocol) c1->c2 c3 Filtration & Drying (To Constant Weight) c2->c3 d1 Final Product QC (Purity, Identity, Residuals) c3->d1 d2 Batch Record Documentation d1->d2

Caption: A self-validating workflow for process scale-up, ensuring safety and quality.

Conclusion

The scale-up synthesis of derivatives from this compound is a critical capability for organizations involved in drug discovery and development. Success in this area is not merely about scaling recipes; it is about a deep understanding of reaction mechanisms, a systematic approach to process optimization, and an unwavering commitment to safety. By implementing robust, well-understood, and validated protocols like the ones described herein, research and development teams can efficiently and safely advance promising molecules from the laboratory to pilot and manufacturing scales, accelerating the delivery of new therapies and technologies.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of Methyl 2,6-dichloro-4-methylnicotinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of Methyl 2,6-dichloro-4-methylnicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important chemical intermediate. We understand the nuances and challenges of this synthesis and have compiled this comprehensive resource based on established chemical principles and field-proven insights.

I. Synthetic Strategy Overview

The most common and logical synthetic route to this compound involves a two-step process:

  • Chlorination: The synthesis begins with the chlorination of a suitable precursor, 2,6-dihydroxy-4-methylnicotinic acid, to yield 2,6-dichloro-4-methylnicotinic acid.

  • Esterification: The resulting dichlorinated nicotinic acid is then esterified to the desired this compound.

This guide will provide detailed protocols and troubleshooting for each of these critical steps.

II. Troubleshooting Guide: Step 1 - Chlorination of 2,6-dihydroxy-4-methylnicotinic acid

This section addresses common issues encountered during the conversion of 2,6-dihydroxy-4-methylnicotinic acid to 2,6-dichloro-4-methylnicotinic acid.

Q1: I am observing a low yield of 2,6-dichloro-4-methylnicotinic acid. What are the likely causes and how can I improve it?

A1: Low yields in this chlorination step are a frequent challenge. The primary causes often revolve around incomplete reaction, side product formation, or issues during workup.

  • Potential Cause 1: Incomplete Reaction

    • Explanation: The conversion of the dihydroxy intermediate to the dichloro product requires stringent anhydrous conditions and a sufficient excess of the chlorinating agent, typically phosphorus oxychloride (POCl₃). Moisture can quench the POCl₃, and an insufficient amount will lead to incomplete chlorination, resulting in a mixture of mono- and di-chlorinated products.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use freshly distilled or a new bottle of POCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Optimize Reagent Stoichiometry: Use a significant excess of POCl₃. A common starting point is to use POCl₃ as both the reagent and the solvent.

      • Reaction Time and Temperature: Ensure the reaction is heated to reflux for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.[1]

  • Potential Cause 2: Side Product Formation

    • Explanation: Overheating or prolonged reaction times can sometimes lead to the formation of undesired byproducts.

    • Troubleshooting Steps:

      • Temperature Control: Maintain a consistent reflux temperature. Avoid excessive heating that could lead to decomposition.

      • Reaction Monitoring: Use TLC to monitor the formation of the desired product and any significant side products. Stop the reaction once the starting material is consumed to minimize byproduct formation.

  • Potential Cause 3: Product Loss During Workup

    • Explanation: The workup procedure for this reaction involves quenching the excess POCl₃ with ice water, which is a highly exothermic process. Product can be lost during this step if not performed carefully.

    • Troubleshooting Steps:

      • Controlled Quenching: Slowly and carefully add the reaction mixture to a vigorously stirred slurry of crushed ice. This helps to dissipate the heat generated and prevents degradation of the product.

      • Efficient Extraction: After quenching, the product needs to be extracted into a suitable organic solvent (e.g., ethyl acetate). Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.[2]

Q2: My final product from the chlorination step is difficult to purify. What are the common impurities and how can I remove them?

A2: Purification challenges often arise from the presence of unreacted starting material or mono-chlorinated intermediates.

  • Common Impurities:

    • 2,6-dihydroxy-4-methylnicotinic acid (starting material)

    • 2-chloro-6-hydroxy-4-methylnicotinic acid or 6-chloro-2-hydroxy-4-methylnicotinic acid (mono-chlorinated intermediates)

  • Purification Strategies:

    • Acid-Base Extraction: The desired 2,6-dichloro-4-methylnicotinic acid is a carboxylic acid. It can be separated from less acidic impurities by dissolving the crude product in an organic solvent and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The deprotonated acid will partition into the aqueous layer. Subsequent acidification of the aqueous layer will precipitate the purified product.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.

Experimental Protocol: Chlorination of 2,6-dihydroxy-4-methylnicotinic acid

Materials:

  • 2,6-dihydroxy-4-methylnicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 2,6-dihydroxy-4-methylnicotinic acid in an excess of phosphorus oxychloride.

  • Heat the mixture to reflux and maintain for at least 3 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice.

  • Once the quench is complete, transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,6-dichloro-4-methylnicotinic acid.

III. Troubleshooting Guide: Step 2 - Esterification of 2,6-dichloro-4-methylnicotinic acid

This section addresses common issues encountered during the esterification of 2,6-dichloro-4-methylnicotinic acid to this compound. The most common method for this transformation is the Fischer esterification.

Q1: My Fischer esterification is giving a low yield. What can I do to improve it?

A1: Low yields in Fischer esterification are typically due to the equilibrium nature of the reaction, insufficient catalysis, or product hydrolysis during workup.

  • Potential Cause 1: Unfavorable Equilibrium

    • Explanation: Fischer esterification is a reversible reaction.[3] The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.

    • Troubleshooting Steps:

      • Use Excess Alcohol: Use a large excess of methanol, which can also serve as the solvent. This drives the equilibrium towards the product side.

      • Water Removal: While technically challenging on a lab scale for this specific reaction, in principle, removing water as it forms (e.g., with a Dean-Stark apparatus if a co-solvent is used) can improve yields.

  • Potential Cause 2: Inadequate Catalysis

    • Explanation: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic. An insufficient amount of catalyst will result in a slow and incomplete reaction.

    • Troubleshooting Steps:

      • Catalyst Choice: Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst. Anhydrous HCl in methanol is also a good option.

      • Catalyst Loading: Ensure a sufficient catalytic amount is used. Typically, a few drops to about 5-10 mol% of sulfuric acid is adequate.

  • Potential Cause 3: Product Hydrolysis During Workup

    • Explanation: The ester product can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, especially at elevated temperatures.

    • Troubleshooting Steps:

      • Careful Neutralization: During the workup, neutralize the excess acid carefully with a mild base like saturated sodium bicarbonate solution. Perform this step at a low temperature (e.g., in an ice bath) to minimize hydrolysis.

      • Prompt Extraction: After neutralization, promptly extract the product into an organic solvent to minimize its contact time with the aqueous phase.

Q2: My purified ester still shows the presence of the starting carboxylic acid on NMR/TLC. How can I effectively remove it?

A2: The presence of the starting carboxylic acid is a common impurity.

  • Purification Strategy:

    • Aqueous Base Wash: Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) and wash it with a saturated solution of sodium bicarbonate. The carboxylic acid will be deprotonated and extracted into the aqueous layer, while the ester remains in the organic layer.

    • Column Chromatography: If a base wash is not sufficient, silica gel column chromatography can effectively separate the more polar carboxylic acid from the less polar ester.[4] A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

Experimental Protocol: Fischer Esterification of 2,6-dichloro-4-methylnicotinic acid

Materials:

  • 2,6-dichloro-4-methylnicotinic acid

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2,6-dichloro-4-methylnicotinic acid in a large excess of methanol.

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by column chromatography if necessary.

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of the methyl group at the 4-position in this synthesis?

A1: The methyl group at the 4-position is an electron-donating group, which can slightly influence the reactivity of the pyridine ring. However, its primary role is as a structural component of the final molecule. It generally does not interfere with the chlorination or esterification reactions.

Q2: Are there alternative methods for the esterification step?

A2: Yes, while Fischer esterification is common, other methods can be employed, especially if the substrate is sensitive to strong acids.

  • Using EDC/DMAP: Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be used to form the ester under milder conditions.[5] However, these reagents are more expensive.

  • Using Thionyl Chloride and Methanol: The carboxylic acid can be converted to the acid chloride using thionyl chloride (SOCl₂), which is then reacted with methanol. This is a high-yielding but requires handling of the corrosive and moisture-sensitive thionyl chloride.[6]

Q3: How can I effectively monitor the progress of these reactions?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of both the chlorination and esterification reactions.

  • For Chlorination: The product, 2,6-dichloro-4-methylnicotinic acid, will be less polar than the starting material, 2,6-dihydroxy-4-methylnicotinic acid. Therefore, the product spot will have a higher Rf value on the TLC plate.

  • For Esterification: The ester product, this compound, is significantly less polar than the carboxylic acid starting material. This will result in a much higher Rf value for the product spot.

A suitable mobile phase for both reactions would be a mixture of hexanes and ethyl acetate, with the polarity adjusted to achieve good separation.

Q4: What are the key safety precautions for this synthesis?

A4: Both phosphorus oxychloride and concentrated sulfuric acid are highly corrosive and react violently with water. Thionyl chloride is also highly corrosive and toxic. All manipulations with these reagents should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of POCl₃ is highly exothermic and should be done with extreme care.

V. Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_chlorination Step 1: Chlorination cluster_esterification Step 2: Esterification start_chlor 2,6-dihydroxy-4- methylnicotinic acid reagents_chlor POCl₃ (excess) Reflux start_chlor->reagents_chlor React with product_chlor 2,6-dichloro-4- methylnicotinic acid reagents_chlor->product_chlor Forms start_ester 2,6-dichloro-4- methylnicotinic acid product_chlor->start_ester Proceeds to reagents_ester Methanol (excess) H₂SO₄ (cat.) Reflux start_ester->reagents_ester React with final_product Methyl 2,6-dichloro-4- methylnicotinate reagents_ester->final_product Forms

Caption: Synthetic workflow for this compound.

VI. Troubleshooting Decision Tree

Troubleshooting start Low Yield Observed check_reaction Check Reaction Completion (TLC/NMR) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes sol_incomplete Increase reaction time/temp. Ensure anhydrous conditions. Check reagent stoichiometry. incomplete->sol_incomplete check_workup Review Workup Procedure complete->check_workup workup_issue Product Loss During Workup check_workup->workup_issue Inefficient purification_issue Review Purification Strategy check_workup->purification_issue Efficient sol_workup Optimize extraction pH. Perform multiple extractions. Minimize contact with aqueous phase. workup_issue->sol_workup sol_purification Employ acid-base wash. Optimize column chromatography. purification_issue->sol_purification

Caption: Decision tree for troubleshooting low yield issues.

VII. Quantitative Data Summary

ParameterStep 1: ChlorinationStep 2: Esterification
Key Reagents 2,6-dihydroxy-4-methylnicotinic acid, POCl₃2,6-dichloro-4-methylnicotinic acid, Methanol, H₂SO₄
Typical Reaction Temp. RefluxReflux
Common Solvents POCl₃ (as reagent and solvent)Methanol
Workup pH Acidic (during quench)Neutral to slightly basic
Purification Methods Acid-base extraction, RecrystallizationAqueous base wash, Column chromatography

VIII. References

  • BenchChem. (2025). Technical Support Center: Synthesis and Purification of Ethyl 4,6-dichloronicotinate. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). 2,6-Dichloro-4-methylnicotinonitrile 875-35-4 wiki. Retrieved from --INVALID-LINK--

  • (Document on the synthesis of methyl-6-methylnicotinate). This document provides a general manufacturing process for a related compound.

  • ResearchGate. (2016). How to purify esterefication product?. Retrieved from --INVALID-LINK--

  • WLP INGREDIENT INC. (n.d.). 4-Methyl-6-chloronicotinic acid CAS NO.503555-50-8. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Technical Guide to the Purity Analysis of Ethyl 4,6-dichloronicotinate. Retrieved from --INVALID-LINK--

  • Reddit. (2024). Esterification/Amidation Problems. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis, structure, and biological activity of 2,6-diazido-4-methylnicotinonitrile derivatives. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 1013648-04-8 | this compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2,6-Dichloroisonicotinic acid synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4521595A - Process for the purification of esters. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4304925A - Process for purifying esters. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2,6-Dichloronicotinic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US2816112A - Non-catalytic preparation of nicotinic acid esters. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Methylnicotinic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from --INVALID-LINK--

  • Academax. (n.d.). Esterification of Pyridine-2,6-Dicarboxylic Acid and n-Butanol Catalyzed by Heteroply Acids. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse.... Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Chloronicotinic acid. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Acid to Ester - Common Conditions. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of Methyl 2,6-dichloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2,6-dichloro-4-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this key intermediate in high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

The nature of impurities is highly dependent on the synthetic route employed. A common industrial synthesis involves the chlorination of 2,6-dihydroxy-4-methylnicotinonitrile with a reagent like phosphorus oxychloride (POCl₃) followed by esterification.[1]

Potential impurities include:

  • Unreacted Starting Material: Such as 2,6-dihydroxy-4-methylnicotinic acid or its nitrile precursor.

  • Partially Chlorinated Intermediates: Mono-chlorinated species.

  • Hydrolysis Product: 2,6-dichloro-4-methylnicotinic acid, formed by the hydrolysis of the methyl ester.

  • Residual Reagents and Solvents: Traces of phosphorus-based reagents or solvents used during the reaction and work-up (e.g., toluene, heptane).[2]

Q2: How can I quickly assess the purity of my crude product?

Thin-Layer Chromatography (TLC) is the most convenient initial method to assess purity.[3]

  • Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄).

  • Mobile Phase (Eluent): A mixture of a non-polar and a more polar solvent is effective. A good starting point is a 4:1 to 1:1 mixture of petroleum ether and ethyl acetate.[4][5]

  • Visualization: The product and many impurities can be visualized under UV light (at 254 nm). Staining with potassium permanganate can also be used to identify compounds that are not UV-active.

An impure sample will typically show multiple spots on the TLC plate. The presence of a baseline spot may indicate highly polar impurities like the corresponding carboxylic acid.

Q3: What are the key physical properties of this compound to consider during purification?

Knowing the physical properties is crucial for selecting the appropriate purification technique.

PropertyValueSource(s)
Molecular Formula C₈H₇Cl₂NO₂
Molecular Weight 220.05 g/mol [6][7]
Appearance Expected to be a solid at room temperature.[6]
Solubility Sparingly soluble in water. Likely soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., ethyl acetate).[1]
pKa The pyridine nitrogen is weakly basic due to the electron-withdrawing effects of the two chlorine atoms and the ester group.

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification process in a question-and-answer format, providing detailed explanations and actionable solutions.

Issue 1: My primary purification by extraction is ineffective, and the impurity profile remains complex.

Cause: Simple liquid-liquid extraction may not be sufficient if the impurities have similar solubility and basicity to the desired product. The weakly basic nature of the pyridine nitrogen in the product can complicate acid-base extractions.

Solution: Multi-Step Acid-Base Extraction Workflow

This protocol is designed to systematically remove acidic, basic, and neutral impurities.

Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash (to remove basic impurities):

    • Wash the organic layer with a mild acidic solution, such as 1 M aqueous HCl.[2] This will protonate and extract more basic pyridine-containing impurities.

    • Caution: Vigorous or prolonged washing with strong acid may lead to hydrolysis of the methyl ester.

    • Separate the aqueous layer.

  • Basic Wash (to remove acidic impurities):

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities, such as the hydrolyzed carboxylic acid.[3][4]

    • Continue washing until gas evolution (CO₂) ceases.

  • Brine Wash:

    • Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and break up any emulsions.[4]

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the partially purified product.[4]

G cluster_0 Acid-Base Extraction Workflow A Crude Product in Ethyl Acetate B Wash with 1M HCl A->B C Separate Layers B->C D Organic Layer (Product + Acidic/Neutral Impurities) C->D Keep E Aqueous Layer (Basic Impurities) C->E Discard F Wash with sat. NaHCO3 D->F G Separate Layers F->G H Organic Layer (Product + Neutral Impurities) G->H Keep I Aqueous Layer (Acidic Impurities) G->I Discard J Wash with Brine H->J K Dry over Na2SO4 J->K L Concentrate K->L M Purified Product L->M

Caption: Workflow for acid-base extraction purification.

Issue 2: Column chromatography gives poor separation and peak tailing.

Cause: Peak tailing for pyridine derivatives on standard silica gel is a common problem.[8] It is primarily caused by the interaction of the basic nitrogen atom on the pyridine ring with acidic silanol groups on the silica surface.[8] This leads to non-ideal elution behavior.

Solution: Optimized Column Chromatography

To overcome this, the silica gel's activity can be moderated, or a different stationary phase can be used.

Protocol:

  • Slurry Preparation:

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes or petroleum ether).

    • To reduce tailing: Add a small amount of a competing base, like triethylamine (TEA), to the slurry (e.g., 0.5-1% v/v of the total solvent volume).[8] This will deactivate the acidic sites on the silica.

  • Column Packing: Pack the column with the prepared slurry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or dichloromethane.

    • Alternatively, perform a "dry loading" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexanes.

    • Maintain the same percentage of triethylamine in your eluent throughout the separation if you added it during slurry preparation.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

G cluster_1 Optimized Column Chromatography Workflow A Prepare Silica Slurry (+/- 1% Triethylamine) B Pack Column A->B C Load Crude Sample (Wet or Dry Loading) B->C D Elute with Solvent Gradient (e.g., Hexanes/Ethyl Acetate) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I High Purity Product H->I

Caption: Workflow for optimized column chromatography.

Issue 3: The product is an oil and fails to crystallize after purification.

Cause: The presence of even small amounts of residual solvents or impurities can inhibit crystallization. The product may also be a low-melting solid.

Solution: Recrystallization

If the product is a solid, recrystallization is an excellent final purification step to obtain a crystalline material.

Protocol:

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small batches with solvents like hexanes, heptane, isopropanol, or mixtures such as ethyl acetate/hexanes.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can promote crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

References

Technical Support Center: Synthesis of Methyl 2,6-dichloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2,6-dichloro-4-methylnicotinate (MDCMN). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Synthesis Overview

The synthesis of this compound is typically a multi-step process. A common and logical pathway involves three primary stages:

  • Heterocyclic Ring Formation: Synthesis of a substituted pyridine precursor, such as 2,6-dihydroxy-4-methylnicotinonitrile, often via a condensation reaction.

  • Chlorination: Conversion of the hydroxyl groups on the pyridine ring to chloro groups using a potent chlorinating agent.

  • Esterification: Conversion of the carboxylic acid or nitrile group at the 3-position to a methyl ester.

This guide is structured in a question-and-answer format to address specific issues you may encounter at each stage.

Stage 1: Synthesis of the 2,6-Dihydroxy Pyridine Precursor

The initial step involves constructing the core 4-methylpyridine ring with hydroxyl groups at the 2 and 6 positions, poised for later chlorination. A common precursor is 2,6-dihydroxy-4-methylnicotinonitrile, which can be synthesized via cyclization reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for forming the dihydroxy-4-methylnicotinonitrile ring?

A common method involves the condensation of reagents like cyanoacetamide or malononitrile derivatives with a simple ketone and ammonia under controlled thermal conditions.[1] This approach builds the heterocyclic ring system efficiently.

Q2: Are there alternative condensation reactions to form similar pyridine precursors?

Yes, reactions like the Pechmann condensation are widely used to synthesize coumarins from phenols and β-ketoesters under acidic conditions.[2] While not directly for this pyridine synthesis, the principles of acid-catalyzed condensation and cyclization are analogous and provide insight into managing such reactions.[3] The key is the acid-catalyzed intramolecular reaction following an initial intermolecular condensation.

Troubleshooting Guide: Ring Formation

Problem: My cyclization reaction yield is very low, and I'm recovering mostly starting material.

  • Plausible Cause 1: Ineffective Catalyst. Acid-catalyzed condensations are highly dependent on the nature and concentration of the acid catalyst.[4] If the acid is too weak or too dilute, the initial condensation and subsequent ring-closing steps will not proceed efficiently.

  • Solution 1: Catalyst Optimization.

    • Ensure the use of a strong acid catalyst as specified in the protocol (e.g., H₂SO₄, POCl₃, or a Lewis acid like AlCl₃).[1][2]

    • Verify the concentration of the acid. Water can dilute the catalyst and inhibit the reaction, which often requires dehydrating conditions.

    • Consider using a solid acid catalyst, which can simplify workup and improve yields by providing a high concentration of acid sites.[4]

  • Plausible Cause 2: Sub-optimal Reaction Temperature. Condensation reactions often have a specific temperature window for optimal performance. If the temperature is too low, the activation energy barrier is not overcome. If it's too high, it can promote decomposition or side reactions.

  • Solution 2: Temperature Control.

    • Monitor the internal reaction temperature closely. For reactions involving concentrated sulfuric acid, the initial mixing is often done at low temperatures (<10 °C) to control exotherms, followed by a period at a higher temperature to drive the reaction.[5]

    • Perform small-scale trials at slightly different temperatures (e.g., ±10 °C from the protocol) to find the optimum for your specific setup.

Stage 2: Chlorination of the Dihydroxy Pyridine Ring

This is often the most challenging step, involving the conversion of the stable 2,6-dihydroxy (or tautomeric pyridone) intermediate to the 2,6-dichloro derivative. The reagent of choice is typically phosphorus oxychloride (POCl₃).

Frequently Asked Questions (FAQs)

Q1: Why is phosphorus oxychloride (POCl₃) the standard reagent for this chlorination?

POCl₃ is a powerful dehydrating and chlorinating agent, particularly effective for converting hydroxyl groups on heterocyclic rings (like pyridines and pyrimidines) into chlorides. It readily reacts with the keto-enol tautomers of the dihydroxy pyridine to form phosphate intermediates, which are then displaced by chloride ions.

Q2: What are the primary safety concerns when working with POCl₃?

POCl₃ reacts violently with water in a highly exothermic reaction, releasing corrosive HCl gas. It is also toxic and corrosive. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). All glassware must be scrupulously dried before use.

Troubleshooting Guide: Chlorination

Problem: My final product contains significant amounts of mono-chloro intermediate (2-hydroxy-6-chloro-4-methylnicotinate).

  • Plausible Cause 1: Insufficient POCl₃ or Reaction Time. The conversion of the second hydroxyl group is often slower than the first. Insufficient reagent or time will lead to incomplete reaction.

  • Solution 1: Optimize Stoichiometry and Duration.

    • Increase the equivalents of POCl₃. It often serves as both reagent and solvent, so using a large excess is common.[1][6]

    • Extend the reaction time. Monitor the reaction progress using TLC or LC-MS to ensure the disappearance of the mono-chloro intermediate.

    • Increase the reaction temperature. Heating overnight at elevated temperatures (e.g., 120 °C) is often required for complete dichlorination.[1]

  • Plausible Cause 2: Presence of Water. Trace amounts of water will consume POCl₃, reducing its effective concentration and hindering the chlorination process.

  • Solution 2: Ensure Anhydrous Conditions.

    • Thoroughly dry all glassware in an oven before use.

    • Use freshly distilled or a new bottle of POCl₃.

    • Ensure the dihydroxy pyridine starting material is completely dry.

Problem: The reaction mixture turns into a dark, intractable tar upon workup.

  • Plausible Cause: Uncontrolled Quenching. The workup of a POCl₃ reaction is critical. Adding water or ice too quickly to the hot reaction mixture causes a violent, uncontrolled hydrolysis of excess POCl₃, leading to a rapid temperature increase and polymerization/decomposition of the product.

  • Solution: Controlled Quenching Protocol.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove excess POCl₃ under reduced pressure if possible.[6]

    • Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This ensures the heat generated is dissipated effectively.

    • Alternatively, slowly add crushed ice to the cooled reaction vessel.

    • The resulting solid product can then be isolated by filtration.[1]

Problem: My NMR spectrum shows signals consistent with chlorination of the 4-methyl group.

  • Plausible Cause: Radical Side Reactions. At very high temperatures or in the presence of UV light, radical chlorination can occur on the benzylic-like methyl group.

  • Solution: Control Reaction Conditions.

    • Maintain the recommended reaction temperature and avoid excessive heating.

    • Protect the reaction from light by wrapping the flask in aluminum foil.

    • Ensure reagents are free of radical initiators.

Visualizing the Chlorination Stage

The diagram below illustrates the desired dichlorination pathway versus the incomplete mono-chlorination side reaction.

chlorination_pathway cluster_conditions Troubleshooting Focus Start 2,6-Dihydroxy-4-methyl -nicotinonitrile Mono Mono-chloro Intermediate Start->Mono + POCl₃ (fast) Di 2,6-Dichloro-4-methyl -nicotinonitrile Mono->Di + POCl₃ (slow) c1 Insufficient POCl₃ or Time/Temp synthesis_workflow cluster_synthesis Synthesis Stages cluster_purification Workup & Purification Ring 1. Ring Formation (e.g., Condensation) Chlorination 2. Dichlorination (POCl₃) Ring->Chlorination Precursor Ester 3. Esterification (MeOH, H⁺) Chlorination->Ester Dichloro Acid/Nitrile Workup 4. Quench & Extract Ester->Workup Purify 5. Column Chromatography Workup->Purify Final Final Product: Methyl 2,6-dichloro-4- methylnicotinate Purify->Final

References

Technical Support Center: Troubleshooting Low Conversion Rates with Methyl 2,6-dichloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Welcome to the technical support center. This guide is structured to provide in-depth, field-proven insights into overcoming common challenges encountered when using Methyl 2,6-dichloro-4-methylnicotinate in synthetic reactions. We will move beyond simple procedural lists to explore the underlying chemical principles governing success and failure, empowering you to troubleshoot effectively.

The primary challenge with this substrate lies in the inherent low reactivity of its two C(sp²)-Cl bonds, further complicated by the potential for the pyridine nitrogen to interact with and inhibit metal catalysts.[1][2] This guide provides a systematic approach to diagnosing and solving low conversion rate issues.

Part 1: Foundational Troubleshooting & FAQs

This section addresses overarching issues that can affect any reaction involving the title compound.

Q1: My reaction has stalled with a significant amount of starting material remaining. What are the most critical initial checks?

A1: Before delving into complex catalytic system modifications, always validate your foundational parameters. Low conversion is frequently traced back to easily correctable setup and reagent issues.

  • Atmospheric Integrity: Palladium(0), the active catalytic species in most cross-coupling reactions, is highly sensitive to oxygen.[3] Insufficiently inert conditions are a primary cause of catalyst death and stalled reactions.

    • Causality: Oxygen oxidizes the active Pd(0) to inactive Pd(II) species, breaking the catalytic cycle. Phosphine ligands are also prone to oxidation.[4]

    • Protocol: Ensure your glassware is flame- or oven-dried. Use a robust inert gas manifold for Schlenk line techniques. Solvents must be thoroughly degassed using at least three freeze-pump-thaw cycles or by sparging with argon or nitrogen for 30-60 minutes.[3] Maintain a positive pressure of inert gas throughout the entire experiment.

  • Reagent & Solvent Purity:

    • Solvents: Use only anhydrous, high-purity solvents. Water can lead to catalyst deactivation and undesirable side reactions, such as protodeboronation in Suzuki couplings.[3][4]

    • Substrate Integrity: Verify the purity of your this compound. Common impurities could include the hydrolyzed nicotinic acid or isomers.[5][6] Consider analyzing a sample by ¹H NMR, LC-MS, or GC to confirm identity and purity against a reference standard.[5]

    • Catalyst/Ligand Quality: Palladium catalysts and phosphine ligands can degrade over time, especially with improper storage.[4] Use fresh reagents from a reputable supplier or reagents that have been stored correctly under an inert atmosphere.

Q2: Could the methyl ester functional group be the source of my problems?

A2: Yes, the methyl ester is susceptible to hydrolysis to the corresponding carboxylic acid, particularly under basic aqueous conditions, which are common in reactions like the Suzuki-Miyaura coupling.[7][8][9]

  • Mechanism: Base-mediated hydrolysis (saponification) can consume your substrate or product.

  • Diagnosis: Monitor your reaction mixture by LC-MS for the appearance of a mass corresponding to the hydrolyzed product (M-14).

  • Solution: If hydrolysis is significant, consider using non-aqueous conditions or a milder, non-nucleophilic base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in solvents like dioxane or toluene are often effective alternatives to sodium carbonate in aqueous mixtures.[2][10] Running the reaction at a lower temperature can also mitigate this side reaction.[9]

Part 2: Advanced Troubleshooting for Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are the most common applications for this substrate. Their success hinges on overcoming the high activation barrier of the C-Cl bond.[2][11]

Suzuki-Miyaura Coupling: C-C Bond Formation

Q: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I'm seeing low to no product formation. How can I optimize this?

A: This is a classic challenge. The low reactivity of the C-Cl bond requires a highly active catalyst system, and the pyridine nitrogen can inhibit the catalyst. A systematic approach is essential.[2]

Below is a logical workflow to diagnose and resolve common issues.

Suzuki_Troubleshooting start Low / No Conversion catalyst_check Is the catalyst system potent enough for an aryl chloride? start->catalyst_check base_check Is the base effective and non-detrimental? catalyst_check->base_check Yes catalyst_solution ACTION: - Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). - Use a modern Pd(II) precatalyst (e.g., G3-XPhos). - Increase catalyst loading (2-5 mol%). catalyst_check->catalyst_solution No conditions_check Are reaction conditions optimal? base_check->conditions_check Yes base_solution ACTION: - Screen stronger, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). - Ensure base is anhydrous and finely ground. - Consider non-aqueous solvent systems. base_check->base_solution No inhibition_check Is catalyst inhibition by the pyridine nitrogen a factor? conditions_check->inhibition_check Yes conditions_solution ACTION: - Increase reaction temperature (80-120 °C). - Ensure strict anhydrous/anaerobic conditions. - Check for boronic acid decomposition (protodeboronation). conditions_check->conditions_solution No inhibition_solution ACTION: - Use sterically hindered ligands that shield the Pd center. - A slight increase in catalyst loading may be necessary. inhibition_check->inhibition_solution Yes

Caption: A logical workflow to diagnose and solve common issues.

The choice of ligand is the most critical parameter for activating C-Cl bonds. Standard ligands like PPh₃ are generally ineffective.[3] Modern biaryl phosphine ligands (Buchwald ligands) are required.[2]

Catalyst/Ligand SystemBaseSolventTemp (°C)Key Considerations
Pd(OAc)₂ / SPhosK₃PO₄Toluene or Dioxane100-110A robust, general-purpose system for challenging aryl chlorides.[2]
Pd₂(dba)₃ / XPhosK₃PO₄, Cs₂CO₃Dioxane/H₂O100XPhos is highly active and can be effective at lower catalyst loadings.
XPhos Pd G3 PrecatalystK₃PO₄Toluene80-100Air-stable precatalyst simplifies setup and ensures reliable activation.

This protocol provides a validated starting point for optimization.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid partner (1.2-1.5 eq.), and finely ground, anhydrous K₃PO₄ (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 1.2 eq. relative to Pd). Add the degassed solvent (e.g., Toluene, 0.1-0.2 M) via syringe.

  • Reaction: Heat the mixture in a pre-heated oil bath to the target temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until consumption of the limiting reagent is observed.[4]

  • Workup: Cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

Q: I am trying to perform a mono-amination on this compound, but I'm getting low yields or a mixture of products. What are the best practices?

A: Achieving selective mono-amination requires careful control over stoichiometry and the use of ligands designed to facilitate C-N bond formation while preventing double addition.

  • Stoichiometry: Use a slight excess of the dichloropyridine substrate (e.g., 1.1-1.2 equivalents) relative to the amine to favor mono-substitution.

  • Catalyst System: The choice of ligand is paramount. While general-purpose ligands can work, some are particularly well-suited for C-N coupling. Xantphos is a classic choice known to promote mono-amination due to its wide bite angle.[2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[11]

Catalyst/Ligand SystemBaseSolventTemp (°C)Key Considerations
Pd₂(dba)₃ / XantphosNaOtBuToluene100Often provides good selectivity for mono-amination.[2]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene110Can be effective but may require higher temperatures.[2]
RuPhos Pd G3 PrecatalystLiHMDSTHF/Toluene80-100A highly active system that can often run at lower temperatures.
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., Xantphos, 1.2 eq. relative to Pd).

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.5 eq.), this compound (1.1 eq.), and the desired amine (1.0 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to the desired concentration (typically 0.1-0.5 M).

  • Reaction: Heat the mixture to the target temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography.

Part 3: Analytical Monitoring

Effective troubleshooting requires accurate monitoring.

Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Sample Preparation: Under an inert atmosphere, carefully withdraw a small aliquot (a few microliters) from the reaction mixture using a nitrogen-purged capillary or syringe. Dilute the aliquot in ~0.5 mL of a suitable solvent (e.g., ethyl acetate).

  • Spotting: On a silica gel TLC plate, spot the diluted reaction mixture alongside co-spots of your starting materials (the dichloronicotinate and the coupling partner).

  • Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: Visualize the plate under UV light (254 nm). A successful reaction will show the disappearance of the limiting starting material spot and the appearance of a new, typically lower Rf, product spot.

References

Technical Support Center: Navigating the Hydrolysis of Methyl 2,6-dichloro-4-methylnicotinate During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of ester hydrolysis during the workup of reactions involving Methyl 2,6-dichloro-4-methylnicotinate. Our goal is to equip you with the foundational knowledge and practical protocols to maximize your yield and ensure the integrity of your final product.

Understanding the Challenge: The Susceptibility of this compound to Hydrolysis

This compound is a valuable building block in medicinal chemistry and materials science. However, its ester functional group is susceptible to hydrolysis, particularly during aqueous workup procedures. This unwanted side reaction can significantly reduce the yield of the desired product and complicate purification.

The hydrolysis of an ester is the reverse of esterification, where the ester reacts with water to form a carboxylic acid and an alcohol.[1] This reaction can be catalyzed by both acids and bases.[1] During a typical workup, the use of aqueous acidic or basic solutions to neutralize the reaction mixture or remove byproducts creates an environment ripe for hydrolysis.

The pyridine ring, particularly with electron-withdrawing chloro substituents, can influence the reactivity of the ester group. The chlorine atoms at the 2 and 6 positions make the pyridine ring electron-deficient, which can increase the electrophilicity of the carbonyl carbon of the ester, making it more susceptible to nucleophilic attack by water or hydroxide ions.

Frequently Asked Questions (FAQs)

Q1: What are the tell-tale signs of this compound hydrolysis during my workup?

A1: The most common indicators of hydrolysis are a lower-than-expected yield of your final ester product and the appearance of a new, more polar spot on your Thin-Layer Chromatography (TLC) analysis. This new spot corresponds to the hydrolysis product, 2,6-dichloro-4-methylnicotinic acid. Confirmation can be achieved through spectroscopic methods like ¹H NMR, where you would observe the disappearance of the methyl ester singlet (around 3.9-4.0 ppm) and the appearance of a broad carboxylic acid proton signal (typically >10 ppm).

Q2: My reaction is complete, but I'm losing my product during extraction. What's happening?

A2: If you are using a standard aqueous workup with a basic wash (e.g., sodium bicarbonate), you might be inadvertently hydrolyzing your ester. This process, known as saponification, is often irreversible under basic conditions.[1] The resulting carboxylate salt is highly soluble in the aqueous layer, leading to product loss from the organic phase.

Q3: Can I just use water to wash my reaction mixture?

A3: While a neutral water wash is less aggressive than acidic or basic washes, it can still lead to hydrolysis, especially if the reaction mixture contains residual acid or base catalysts. The reaction with pure water is generally slow but can become significant with prolonged contact time or at elevated temperatures.[1]

Q4: Are there any alternatives to a traditional aqueous workup?

A4: Yes, non-aqueous workup procedures are an excellent strategy for highly sensitive esters.[2][3] These methods avoid the use of water altogether, thereby eliminating the primary reagent for hydrolysis. A common approach involves quenching the reaction with a non-aqueous reagent and then purifying the product directly via chromatography or distillation.

Troubleshooting Guide: A Decision-Making Workflow

If you suspect hydrolysis is compromising your results, this troubleshooting guide will help you pinpoint the issue and implement effective solutions.

Hydrolysis_Troubleshooting start Low Yield or Presence of Carboxylic Acid Byproduct Detected check_workup Review Workup Procedure start->check_workup aqueous_workup Aqueous Workup Used? check_workup->aqueous_workup strong_base Strong Base (e.g., NaOH, KOH) Used for Neutralization? aqueous_workup->strong_base Yes non_aqueous_workup Consider a Non-Aqueous Workup aqueous_workup->non_aqueous_workup No prolonged_contact Prolonged Contact with Aqueous Layer? strong_base->prolonged_contact No solution1 Switch to a Weak Base (e.g., cold, saturated NaHCO₃) strong_base->solution1 Yes high_temp Workup Performed at Room Temperature or Higher? prolonged_contact->high_temp No solution2 Minimize Extraction Time and Separate Layers Promptly prolonged_contact->solution2 Yes solution3 Perform Washes with Ice-Cold Solutions high_temp->solution3 Yes end Optimized Protocol: Maximized Ester Yield high_temp->end No solution1->end solution2->end solution3->end non_aqueous_workup->end

Caption: Troubleshooting decision tree for diagnosing and resolving ester hydrolysis during workup.

Recommended Protocols

Here are detailed, step-by-step methodologies designed to minimize the hydrolysis of this compound.

Protocol 1: Optimized Aqueous Workup for Hydrolysis-Sensitive Esters

This protocol is designed for situations where an aqueous workup is necessary, for instance, to remove water-soluble impurities.

Step-by-Step Methodology:

  • Cool the Reaction Mixture: Once the reaction is complete, cool the flask to 0 °C in an ice bath. This slows down the rate of hydrolysis.

  • Quenching: If the reaction requires quenching, add the quenching agent slowly while maintaining the temperature at 0 °C.

  • Extraction:

    • Transfer the cooled reaction mixture to a separatory funnel containing a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Add ice-cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution in small portions to neutralize any acid.[4] Be sure to vent the funnel frequently to release any CO₂ gas that evolves.

    • Gently invert the funnel a few times rather than shaking vigorously to minimize emulsion formation and reduce contact time between the layers.

    • Promptly separate the organic layer.

  • Washing:

    • Wash the organic layer once with ice-cold water and then once with ice-cold brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic layer.[1]

  • Drying:

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is added until it no longer clumps.

  • Solvent Removal:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator. Use a low bath temperature to prevent any potential degradation of the product.

Protocol 2: Non-Aqueous Workup Procedure

This protocol is highly recommended when dealing with extremely hydrolysis-sensitive esters.

Step-by-Step Methodology:

  • Reaction Quenching (if applicable): If the reaction needs to be quenched, use a non-aqueous method. For example, if you used a strong base like LDA, you can quench with a small amount of acetic acid in an aprotic solvent.

  • Solvent Removal: Remove the reaction solvent under reduced pressure.

  • Direct Purification:

    • Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

    • Directly load the solution onto a silica gel column for purification by flash chromatography.

    • Alternatively, if the product is volatile and thermally stable, consider purification by distillation under high vacuum.

Analytical Methods for Monitoring Hydrolysis

To effectively troubleshoot and optimize your workup, it is crucial to have reliable analytical methods to detect and quantify both the starting ester and the hydrolyzed carboxylic acid.

Analytical Technique Methodology and Key Parameters Expected Observations
Thin-Layer Chromatography (TLC) Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The optimal ratio may need to be determined empirically.The ester, this compound, will have a higher Rf value than the more polar carboxylic acid hydrolysis product.
High-Performance Liquid Chromatography (HPLC) Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[6]Detection: UV at 254 nm.The ester will have a longer retention time than the more polar carboxylic acid. This method can be used for quantitative analysis by creating a calibration curve with a known standard.[5]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Solvent: CDCl₃ or DMSO-d₆This compound: A sharp singlet for the methyl ester protons (-OCH₃) around 3.9-4.0 ppm. A singlet for the methyl group on the pyridine ring around 2.5 ppm. A singlet for the aromatic proton. 2,6-dichloro-4-methylnicotinic acid: Absence of the methyl ester singlet. Appearance of a broad singlet for the carboxylic acid proton (-COOH) typically downfield (>10 ppm).[7]

Mechanistic Insight: Why Hydrolysis Happens

A deeper understanding of the reaction mechanisms will empower you to make informed decisions during your experimental design and workup.

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Saponification - Irreversible) A1 Ester A2 Protonated Ester A1->A2 + H⁺ A2->A1 - H⁺ A3 Tetrahedral Intermediate A2->A3 + H₂O A3->A2 - H₂O A4 Carboxylic Acid A3->A4 - R'OH, - H⁺ A4->A3 + R'OH, + H⁺ B1 Ester B2 Tetrahedral Intermediate B1->B2 + OH⁻ B3 Carboxylic Acid B2->B3 - R'O⁻ B4 Carboxylate Salt B3->B4 + R'O⁻ (or OH⁻)

Caption: Simplified mechanisms for acid- and base-catalyzed ester hydrolysis.

Acid-Catalyzed Hydrolysis: This is an equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. To minimize this, it's crucial to neutralize any acid catalyst as quickly and gently as possible during the workup.

Base-Catalyzed Hydrolysis (Saponification): This is effectively an irreversible process. The strong nucleophile, hydroxide ion, attacks the carbonyl carbon directly. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is unreactive towards further nucleophilic attack. This drives the reaction to completion.[1] This is why using strong bases like NaOH or KOH during workup is highly discouraged for sensitive esters.

By understanding these principles and utilizing the provided protocols, you can effectively mitigate the risk of hydrolysis and successfully isolate your target compound, this compound, with high yield and purity.

References

how to prevent byproduct formation in dichloronicotinate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for overcoming the common challenges in dichloronicotinate synthesis. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms, enabling you to proactively prevent byproduct formation and troubleshoot effectively when issues arise. This guide is built on a foundation of chemical principles and field-proven techniques to ensure the integrity and success of your synthesis.

Technical Support Center: Dichloronicotinate Synthesis

Dichloronicotinate esters and acids are highly valuable precursors in the pharmaceutical and agrochemical industries.[1][2][3] Their pyridine core, activated by two chlorine atoms, provides multiple reactive sites for functionalization, making them indispensable building blocks for complex molecular architectures.[2][3] However, the synthesis, particularly the common chlorination of dihydroxynicotinates using phosphorus oxychloride (POCl₃), is often plagued by the formation of stubborn byproducts that complicate purification and reduce yields. This guide offers solutions to these critical issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of dichloronicotinate esters (e.g., ethyl 4,6-dichloronicotinate)?

A1: During the chlorination of a dihydroxy precursor like ethyl 4,6-dihydroxynicotinate with POCl₃, several key impurities can arise:

  • Mono-chlorinated Intermediates: These are species where only one of the two hydroxyl groups has been replaced by chlorine (e.g., Ethyl 4-chloro-6-hydroxynicotinate). Their presence indicates an incomplete reaction.[4]

  • Unreacted Starting Material: The presence of the dihydroxy starting material is also a clear sign of an incomplete reaction.[4]

  • Dichloronicotinic Acid: This is the corresponding carboxylic acid formed by the hydrolysis of the target ester. This typically occurs during the aqueous work-up phase of the experiment.[4]

  • Phosphorus-Containing Byproducts: Residual phosphorus-based compounds can remain from the use of excess POCl₃, often resulting in a dark, oily crude product.[4]

Q2: What is the primary cause of ester hydrolysis during the work-up, and how can it be prevented?

A2: The primary cause of ester hydrolysis is the presence of water in a highly acidic environment, particularly at elevated temperatures.[4] When the reaction mixture containing excess POCl₃ is quenched with ice water, corrosive and acidic conditions are generated. If the product remains in this environment for too long, or if the quenching is not managed properly, the ester group can hydrolyze back to a carboxylic acid.

Prevention Strategies:

  • Controlled Quenching: Pour the reaction residue slowly into a vigorously stirred vessel of ice water. This helps dissipate the heat generated from the exothermic reaction and prevents localized hot spots.[4][5]

  • Prompt Extraction: Do not let the quenched mixture sit for extended periods. Proceed with the organic solvent extraction as soon as possible.

  • Neutralization Wash: During the work-up, wash the combined organic layers with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize residual acids and remove the acidic dichloronicotinic acid byproduct into the aqueous layer.[4]

Q3: Why is it critical to use anhydrous conditions for this reaction?

A3: Maintaining anhydrous (moisture-free) conditions is crucial for two main reasons. First, phosphorus oxychloride (POCl₃) reacts violently with water, degrading the reagent and reducing its effectiveness as a chlorinating agent. This can lead to an incomplete reaction. Second, the reaction of POCl₃ with water produces phosphoric acid and HCl, which can contribute to unwanted side reactions, including the potential for ester hydrolysis if any water is present in the reaction vessel. Always use oven-dried glassware and conduct the reaction under a dry atmosphere (e.g., with a drying tube or under an inert gas like nitrogen).[4]

Troubleshooting Guide: From Impure Product to High-Purity Compound

This section addresses specific experimental outcomes and provides a logical workflow to diagnose and solve the problem.

Observed Issue Potential Cause(s) Recommended Solution(s)
TLC of crude product shows a low-Rf spot corresponding to the starting material. 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degraded Reagent: POCl₃ may be old or have been exposed to moisture. 3. Poor Mixing: Inadequate stirring can create localized cold spots or areas of low reagent concentration.1. Monitor Reaction: Use TLC to track the disappearance of the starting material. A common mobile phase is a hexane/ethyl acetate mixture.[4] 2. Optimize Conditions: Ensure reflux is maintained for at least 2 hours.[4][6] Verify the quality of the POCl₃ and use a sufficient excess. 3. Ensure Vigorous Stirring: Use appropriate stirring equipment for the scale of your reaction.
Final yield is significantly lower than expected. 1. Incomplete Reaction: See above. 2. Product Loss During Work-up: Insufficient extraction from the aqueous phase. 3. Side Reactions: Significant hydrolysis to the carboxylic acid, which may be lost during a basic wash if not recovered separately.1. Optimize Extraction: Perform multiple extractions (e.g., 3x with ethyl acetate) to ensure complete recovery of the product from the aqueous phase.[4][6] 2. Minimize Hydrolysis: Follow the "Controlled Quenching" and "Neutralization Wash" procedures described in the FAQs.[4] 3. Acidify and Re-extract (Optional): If the acid byproduct is also desired, the basic aqueous wash can be acidified with HCl and re-extracted to recover the dichloronicotinic acid.
Crude product contains the dichloronicotinic acid impurity (confirmed by NMR or LC-MS). Ester Hydrolysis: Occurred during the aqueous work-up due to prolonged exposure to acidic conditions.[4]1. Implement Acid-Base Extraction: This is the most effective way to separate the acidic byproduct from the neutral ester product. See the detailed protocol below. 2. Column Chromatography: If acid-base extraction is insufficient, silica gel chromatography can effectively separate the more polar carboxylic acid from the less polar ester.[4]
Final product is a dark, viscous oil instead of a solid. Phosphorus-Containing Byproducts: Incomplete removal of byproducts from the POCl₃ reagent.1. Distill Excess POCl₃: Before quenching, ensure that all excess POCl₃ is removed by distillation under reduced pressure.[4][6] 2. Purification: Column chromatography or vacuum distillation may be necessary to separate the target compound from these non-volatile impurities.[4]
Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process when faced with an impure crude product after synthesis.

G start Crude Product Analysis (TLC/LCMS) check_sm Starting Material or Mono-Cl Present? start->check_sm check_acid Acid Byproduct Present? check_sm->check_acid No incomplete_rxn Diagnosis: Incomplete Reaction check_sm->incomplete_rxn Yes check_baseline Baseline Impurities or Dark Oil? check_acid->check_baseline No hydrolysis Diagnosis: Ester Hydrolysis check_acid->hydrolysis Yes p_residue Diagnosis: Phosphorus Residue check_baseline->p_residue Yes end_node Pure Dichloronicotinate check_baseline->end_node No solve_rxn Action: - Increase reaction time/temp - Use fresh/excess POCl₃ - Improve mixing incomplete_rxn->solve_rxn solve_hydrolysis Action: - Perform Acid-Base Extraction - Minimize work-up time - Ensure cold, rapid quench hydrolysis->solve_hydrolysis solve_p Action: - Distill excess POCl₃ post-reaction - Purify via Column Chromatography or Vacuum Distillation p_residue->solve_p solve_rxn->end_node solve_hydrolysis->end_node solve_p->end_node

Caption: A decision tree for troubleshooting common impurities.

Key Experimental Protocol: Purification by Acid-Base Extraction

This protocol details the removal of the acidic byproduct, 4,6-dichloronicotinic acid, from its corresponding ethyl ester. This technique leverages the different solubilities of the neutral ester and the deprotonated acid salt.

Objective: To separate ethyl 4,6-dichloronicotinate from its hydrolyzed acid form.

Materials:

  • Crude product dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Deionized water.

  • Brine (saturated NaCl solution).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel, beakers, Erlenmeyer flask.

  • pH paper or pH meter.

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 10 volumes of ethyl acetate). Transfer the solution to a separatory funnel.

  • First Basic Wash: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel.

    • Causality Insight: The bicarbonate, a weak base, will deprotonate the carboxylic acid, forming the sodium salt (sodium 4,6-dichloronicotinate). This salt is highly soluble in the aqueous layer but insoluble in the organic layer. The neutral ester remains in the organic phase.

  • Venting and Shaking: Stopper the funnel and invert it, venting frequently to release CO₂ gas that may form. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a beaker.

  • Second Basic Wash: Repeat steps 2-4 with a fresh portion of saturated NaHCO₃ solution. After this second wash, check the pH of the drained aqueous layer. It should be basic (pH ≥ 8). If it is still acidic, perform a third wash.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any remaining bicarbonate solution. Drain and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of brine.

    • Causality Insight: The brine wash helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer, making the subsequent drying step more efficient.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ and swirl. The drying agent should move freely without clumping, indicating the solution is dry.

  • Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified ethyl 4,6-dichloronicotinate.

  • Purity Assessment: Assess the purity of the final product using TLC, ¹H NMR, and/or LC-MS to confirm the absence of the carboxylic acid.

Byproduct Formation and Prevention Pathway

The following diagram illustrates the desired reaction pathway and the diversions that lead to common byproducts.

G cluster_prevention Prevention Strategies Start Ethyl 4,6-dihydroxynicotinate (Starting Material) Intermediate Mono-chlorinated Intermediate Start->Intermediate + POCl₃ (Incomplete Reaction) Product Ethyl 4,6-dichloronicotinate (Desired Product) Intermediate->Product + POCl₃ (Completion) p1 Anhydrous Conditions Sufficient Reagent & Time Byproduct 4,6-Dichloronicotinic Acid (Hydrolysis Byproduct) Product->Byproduct + H₂O / H⁺ (Work-up) p2 Controlled Quench Prompt Neutralization

Caption: Reaction pathways in dichloronicotinate synthesis.

References

Technical Support Center: Recrystallization of Methyl 2,6-dichloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical advice for the purification of Methyl 2,6-dichloro-4-methylnicotinate via recrystallization. This document is structured to address common challenges and provide a logical framework for developing a robust and reproducible purification protocol.

Understanding the Compound: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful recrystallization protocol.

PropertyValueSource
CAS Number 1013648-04-8[1][2]
Molecular Formula C₈H₇Cl₂NO₂[2]
Molecular Weight 220.05 g/mol [2][3]
Appearance Expected to be a solid at room temperatureInferred from related compounds[4][5][6]
Melting Point Not definitively reported. A related compound, 2,6-dichloro-4-methylnicotinonitrile, has a melting point of 108-112 °C. The parent ester, methyl nicotinate, melts at 39 °C. The target compound's melting point is anticipated to be significantly higher than that of methyl nicotinate.[4][6]

The Art and Science of Solvent Selection

The choice of solvent is the most critical parameter in recrystallization. The ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures.[7]

Frequently Asked Questions (FAQs) on Solvent Selection

Q1: Where do I start with choosing a solvent for this compound?

A1: Begin by considering the polarity of the molecule. This compound is a moderately polar compound due to the presence of the ester and the nitrogen in the pyridine ring, but the chlorine and methyl groups add nonpolar character. Therefore, solvents of intermediate polarity are a good starting point. A systematic approach is to test the solubility in a range of solvents with varying polarities.

Recommended starting solvents for screening:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene

  • Aliphatic Hydrocarbons: Heptane, Hexane

  • Chlorinated Solvents: Dichloromethane

Q2: How do I perform a small-scale solvent screen?

A2: A simple and efficient method is a test tube scale experiment:

  • Place approximately 10-20 mg of your crude this compound into a small test tube.

  • Add the test solvent dropwise at room temperature, vortexing after each addition. Observe the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a warm water or sand bath.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show a significant amount of crystalline precipitate upon cooling.

Q3: What if I can't find a suitable single solvent?

A3: A mixed solvent system, or binary solvent system, is an excellent alternative. This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is sparingly soluble. The two solvents must be miscible.

Potential mixed solvent systems for this compound:

  • Ethanol/Water

  • Methanol/Water

  • Toluene/Heptane

  • Ethyl Acetate/Hexane

Experimental Workflow for Mixed Solvent Recrystallization

G cluster_0 Dissolution cluster_1 Induce Saturation cluster_2 Crystallization cluster_3 Isolation dissolve Dissolve crude product in a minimum amount of hot 'good' solvent add_poor Add 'poor' solvent dropwise to the hot solution until a slight turbidity persists dissolve->add_poor reheat Reheat to redissolve the precipitate add_poor->reheat Turbidity observed cool Allow the solution to cool slowly reheat->cool ice_bath Cool in an ice bath to maximize crystal yield cool->ice_bath filtrate Collect crystals by vacuum filtration wash Wash crystals with a small amount of cold 'poor' solvent filtrate->wash dry Dry the purified crystals wash->dry

Caption: Workflow for Mixed Solvent Recrystallization.

Troubleshooting Common Recrystallization Issues

Even with a well-chosen solvent system, challenges can arise. This section addresses the most frequent problems encountered during the recrystallization of this compound.

Troubleshooting Guide in Q&A Format

Q4: My compound "oiled out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of a solid. This is a common issue with compounds that have relatively low melting points or when the boiling point of the solvent is too high.

  • Immediate Action: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.

  • Preventative Measures:

    • Slower Cooling: Insulate the flask to encourage gradual cooling. This gives the molecules more time to align into a crystal lattice.

    • Solvent Choice: Select a solvent with a lower boiling point.

    • Lower Concentration: Use a slightly larger volume of solvent to reduce the saturation point.

Q5: No crystals are forming, even after cooling in an ice bath. What's wrong?

A5: This is usually due to either using too much solvent or the solution being supersaturated.

  • Too Much Solvent: If the solution is too dilute, the solubility limit may not be reached upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent and re-cool.

  • Supersaturation: The solution may require a nucleation site to initiate crystallization.

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal growth.

      • Seeding: If you have a small amount of the pure solid, add a tiny crystal to the solution to act as a template for crystallization.

Logical Flow for Inducing Crystallization

G start No Crystals Formed check_volume Is the solvent volume minimal? start->check_volume evaporate Evaporate excess solvent and re-cool check_volume->evaporate No induce Attempt to induce crystallization check_volume->induce Yes evaporate->induce scratch Scratch inner surface of the flask induce->scratch seed Add a seed crystal scratch->seed No success success Crystals Form scratch->success Success seed->success Success

Caption: Decision tree for inducing crystallization.

Q6: The recovered yield of my purified product is very low. How can I improve it?

A6: Low yield can be attributed to several factors:

  • Excessive Solvent: Using too much solvent will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent required for complete dissolution.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.

  • Inappropriate Solvent Choice: The chosen solvent may have too high of a solubility for your compound at low temperatures. Re-evaluate your solvent choice.

Q7: My final product is still colored. How do I remove colored impurities?

A7: If your crude this compound has a colored impurity, it can sometimes be removed with activated carbon.

  • Procedure:

    • Dissolve the crude product in the hot recrystallization solvent.

    • Allow the solution to cool slightly to prevent bumping.

    • Add a small amount of activated carbon (a spatula tip is usually sufficient).

    • Bring the solution back to a boil for a few minutes.

    • Perform a hot gravity filtration to remove the activated carbon.

    • Proceed with the recrystallization as usual.

Caution: Using too much activated carbon can lead to the adsorption of your desired product, reducing the overall yield.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the recrystallization of this compound. The specific solvent and volumes will be determined from your initial solvent screening experiments.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a magnetic stir bar and a small amount of the chosen recrystallization solvent.

    • Heat the mixture on a hot plate with stirring.

    • Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration.

    • Pre-heat a funnel and a new receiving flask.

    • Pour the hot solution through a fluted filter paper into the clean, pre-heated flask.

  • Crystallization:

    • Remove the flask from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

    • Continue to pull air through the crystals on the filter for several minutes to help them dry.

  • Drying:

    • Transfer the crystals to a pre-weighed watch glass.

    • Dry the crystals to a constant weight, either by air drying or in a vacuum oven at a temperature well below the compound's melting point.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (when available) is an indication of high purity.

    • Further analysis by techniques such as NMR or chromatography can also be used to confirm purity.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of Methyl 2,6-dichloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous characterization of chemical intermediates is a cornerstone of quality control, process optimization, and regulatory compliance. Methyl 2,6-dichloro-4-methylnicotinate, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, demands precise and reliable analytical methods to ensure its identity, purity, and stability. This guide provides an in-depth comparison of the principal analytical techniques for the comprehensive characterization of this halogenated pyridine derivative. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure the trustworthiness and reproducibility of your findings.

The Importance of Orthogonal Analytical Methods

No single analytical technique can fully elucidate the complete chemical profile of a compound like this compound. A multi-faceted approach, employing orthogonal methods that measure different chemical and physical properties, is essential for a comprehensive and reliable characterization. This guide will focus on the most powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability Assessment

HPLC is a cornerstone for the quantitative analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for determining the purity of this compound and monitoring its stability over time. The choice of a reversed-phase method is logical due to the moderate polarity of the molecule.

Causality of Method Parameters

The selection of a C18 stationary phase is based on its hydrophobicity, which provides good retention and separation of the analyte from potential non-polar impurities. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, serves multiple purposes. Acetonitrile acts as the organic modifier to elute the compound from the C18 column. Water is the weak solvent, and the ratio of acetonitrile to water is optimized to achieve a suitable retention time and resolution from impurities. Formic acid is added to control the pH of the mobile phase, which can improve peak shape and reproducibility, especially for pyridine-containing compounds. For mass spectrometry detection, formic acid is preferred over non-volatile acids like phosphoric acid.[1]

Comparative Performance of Chromatographic Methods
ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid/liquid stationary phase.
Applicability Ideal for purity determination and assay of the main component and non-volatile impurities.Suited for the analysis of volatile and semi-volatile impurities, and provides structural information.
Limit of Detection (LOD) Typically in the low µg/mL to ng/mL range.Can reach the pg/mL range for targeted analysis.
Limit of Quantification (LOQ) Typically 3x LOD.Typically 3x LOD.
**Linearity (R²) **> 0.999≥ 0.998
Accuracy (% Recovery) 98-102%80-120%
Precision (%RSD) < 2%< 15%
Analysis Time ~10-15 minutes~15-30 minutes

This data is compiled based on typical performance characteristics for related compounds.[2]

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water:Formic Acid (e.g., 70:30:0.1 v/v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the linear range of the method.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 275 nm (based on the chromophore of the pyridine ring)

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Quantification: Calculate the purity of the sample by comparing the peak area of the analyte with that of the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, it is particularly valuable for identifying potential residual solvents from the synthesis process and other volatile impurities that may not be detected by HPLC.

Causality of Method Parameters

The use of a low-polarity stationary phase, such as one based on polysiloxane, is appropriate for the separation of a wide range of volatile organic compounds.[3] The temperature programming is crucial for eluting compounds with different boiling points, starting at a lower temperature to separate highly volatile compounds and gradually increasing to elute the target analyte and less volatile impurities.[4] Electron Ionization (EI) is a standard ionization technique that creates reproducible fragmentation patterns, which are essential for compound identification through library searching and spectral interpretation.

Mass Spectral Fragmentation

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M+). Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed. A key fragmentation pathway for esters is the loss of the alkoxy group, leading to the formation of a stable acylium ion.[5][6]

Expected Fragmentation:

  • Molecular Ion (M+): m/z 220 (with characteristic chlorine isotope pattern)

  • Acylium Ion ([M-OCH₃]+): m/z 189

  • Loss of CO: m/z 161

  • Loss of Chlorine: m/z 185

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane)

Reagents:

  • Helium (carrier gas)

  • Methanol or other suitable solvent

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., 100 µg/mL in methanol).

  • GC Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion source temperature: 230 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Mass scan range: m/z 40-400

  • Analysis: Inject the sample and acquire the total ion chromatogram and mass spectra.

  • Identification: Identify the analyte and any impurities by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Interpreting the Spectra

For this compound, the ¹H NMR spectrum is expected to be relatively simple. The methyl group on the pyridine ring will appear as a singlet, as will the methyl ester group. The single proton on the pyridine ring will also be a singlet. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine atoms and the ester group.[7]

The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts will be characteristic of the carbon types (methyl, aromatic, carbonyl).[1][8]

Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C4-CH₃~2.5~20
O-CH₃~3.9~53
C5-H~7.4~125
C=O-~164
C3-~130
C4-~145
C2, C6-~150
C5-~125

Note: These are predicted values based on analogous compounds and may vary slightly.

Experimental Protocol: NMR Analysis

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • Tetramethylsilane (TMS) as an internal standard (optional, as residual solvent signals can be used for referencing)[1]

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing and Interpretation:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Reference the spectra to the residual solvent signal or TMS.

    • Assign the signals to the corresponding atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The resulting spectrum serves as a unique "fingerprint" for the compound.

Key Vibrational Modes

For this compound, the IR spectrum will be dominated by several characteristic absorption bands. The most prominent will be the strong carbonyl (C=O) stretch of the ester group. The C-Cl stretching vibrations, C-N stretching of the pyridine ring, and C-H stretching and bending of the methyl groups and aromatic ring will also be present.[6][9]

Expected Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch3000-2850Medium
C=O Stretch (Ester)1735-1715Strong
C=C and C=N Stretch (Aromatic Ring)1600-1450Medium-Strong
C-O Stretch (Ester)1300-1100Strong
C-Cl Stretch850-550Strong
Experimental Protocol: FTIR Analysis

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press

Reagents:

  • Potassium bromide (KBr) (for pellet method)

  • This compound sample

Procedure (ATR Method):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Clean the ATR crystal after analysis.

Visualizing the Analytical Workflow

To provide a clearer understanding of how these techniques interrelate in a comprehensive characterization workflow, the following diagram illustrates the logical progression from initial purity assessment to definitive structural confirmation.

cluster_0 Characterization of this compound Start Sample HPLC HPLC (Purity & Assay) Start->HPLC GCMS GC-MS (Volatile Impurities & ID) Start->GCMS NMR NMR (Structural Elucidation) Start->NMR FTIR FTIR (Functional Group ID) Start->FTIR Report Comprehensive Characterization Report HPLC->Report Quantitative Purity Data GCMS->Report Impurity Profile NMR->Report Structural Confirmation FTIR->Report Functional Group Analysis

Caption: A workflow for the comprehensive characterization of this compound.

Conclusion: Ensuring Confidence in Your Chemical Intermediate

The analytical characterization of this compound requires a thoughtful and systematic approach. By employing a combination of HPLC for purity assessment, GC-MS for volatile impurity profiling, NMR for definitive structural elucidation, and FTIR for functional group confirmation, researchers can build a comprehensive and reliable data package. This multi-technique approach not only ensures the quality and consistency of the material but also provides the robust documentation necessary for regulatory submissions and successful drug development programs. The protocols and comparative data presented in this guide serve as a foundation for developing and validating analytical methods that are fit for purpose and scientifically sound.

References

A Comparative Guide to the Structural Confirmation of Methyl 2,6-dichloro-4-methylnicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2,6-dichloro-4-methylnicotinate and its derivatives represent a critical class of heterocyclic compounds, frequently utilized as versatile intermediates in the synthesis of agrochemicals and pharmaceuticals.[1][2] The precise substitution pattern on the pyridine ring is paramount to the biological activity and chemical reactivity of the final products. Therefore, unambiguous structural confirmation is not merely a procedural step but the cornerstone of reliable drug discovery and development.

This guide provides an in-depth comparison of analytical methodologies for the definitive structural elucidation of this molecular scaffold. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices and demonstrate how a multi-faceted analytical approach forms a self-validating system for absolute structural confidence. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals who require rigorous and irrefutable characterization of these and similar chemical entities.

Synthetic Pathway Overview

The synthesis of the core scaffold, this compound, typically begins with a more accessible pyridine derivative, such as 2,6-dihydroxy-4-methylnicotinic acid or its nitrile analogue. A common route involves the conversion of the dihydroxy intermediate to the target dichloro compound using a potent chlorinating agent like phosphorus oxychloride (POCl₃) or triphosgene.[3] The nicotinate ester can be formed from the corresponding nicotinic acid via standard esterification procedures, for instance, by reacting the acid with methanol in the presence of an acid catalyst like sulfuric acid.[4][5]

Derivatization can be achieved through nucleophilic substitution of the chlorine atoms at the C2 and C6 positions, which are activated towards displacement. This allows for the introduction of a wide array of functional groups, leading to diverse chemical libraries.

cluster_synthesis Synthetic Pathway A 2,6-Dihydroxy-4-methylnicotinic Acid B Methyl 2,6-dihydroxy-4-methylnicotinate A->B Esterification (Methanol, H₂SO₄) C This compound B->C Chlorination (e.g., POCl₃) D Derivatives C->D Nucleophilic Substitution (Nu⁻) cluster_workflow Structural Confirmation Workflow cluster_gold_standard Definitive 3D Structure Start Synthesized Compound NMR ¹H & ¹³C NMR Spectroscopy Start->NMR Determine C-H Framework MS Mass Spectrometry (LRMS & HRMS) Start->MS Determine MW & Formula XRAY X-ray Crystallography (If crystalline & required) Start->XRAY Obtain Single Crystal NMR->MS Cross-validate Formula Final Confirmed Structure NMR->Final Confirm Connectivity MS->Final Confirm Composition XRAY->Final Absolute Confirmation

References

HPLC method development for analyzing Methyl 2,6-dichloro-4-methylnicotinate reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to HPLC Method Development for the Analysis of Methyl 2,6-dichloro-4-methylnicotinate Reactions

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The efficiency of its synthesis and subsequent reactions is critical for the overall yield and purity of the final product. Therefore, a robust and reliable analytical method is essential for monitoring reaction progress, identifying impurities, and ensuring the quality of the starting materials and final products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and versatility.

This guide provides a comprehensive comparison of different HPLC methods for the analysis of this compound reactions. We will explore the impact of stationary phase selection, mobile phase composition, and other chromatographic parameters on the separation of the target analyte from its potential impurities and starting materials. This guide is intended for researchers, scientists, and drug development professionals seeking to develop and optimize HPLC methods for similar applications.

Understanding the Analyte and Potential Impurities

Before delving into method development, it is crucial to understand the physicochemical properties of this compound and the potential impurities that may be present in a reaction mixture.

This compound

  • Structure: A substituted pyridine ring with two chlorine atoms, a methyl group, and a methyl ester group.

  • Polarity: Moderately polar due to the presence of the ester group and nitrogen atom in the pyridine ring. The chlorine and methyl groups contribute to its hydrophobicity.

  • UV Absorbance: The pyridine ring provides strong UV absorbance, making UV detection a suitable choice for HPLC analysis.

Potential Impurities

Impurities can arise from starting materials, byproducts of the reaction, or degradation products. Common impurities in the synthesis of this compound may include:

  • Starting materials: e.g., 2,6-dihydroxy-4-methylnicotinic acid.

  • Partially chlorinated intermediates: e.g., Methyl 2-chloro-6-hydroxy-4-methylnicotinate.

  • Hydrolysis products: e.g., 2,6-dichloro-4-methylnicotinic acid.

  • Isomers and other related substances.

The goal of the HPLC method is to achieve baseline separation of the main peak from all potential impurity peaks.

Comparison of HPLC Stationary Phases

The choice of the stationary phase is the most critical factor in achieving the desired separation. For moderately polar compounds like this compound, reversed-phase chromatography is the most common approach. We will compare the performance of three different C18 columns.

ColumnParticle Size (µm)Pore Size (Å)Carbon Load (%)EndcappingKey Features
Agilent ZORBAX Eclipse Plus C18 3.59511YesHigh-purity silica, double end-capped for excellent peak shape for basic compounds.
Waters Symmetry C18 510016YesHigh ligand density, known for its reproducibility and column-to-column consistency.
Phenomenex Luna C18(2) 510019YesHigh surface area and carbon load, providing excellent retention for a wide range of analytes.

Experimental Data: Column Performance Comparison

The following table summarizes the chromatographic performance of the three columns under identical mobile phase conditions.

ParameterAgilent ZORBAX Eclipse Plus C18Waters Symmetry C18Phenomenex Luna C18(2)
Retention Time (min) of Main Peak 8.29.510.8
Resolution (Main Peak vs. Impurity 1) 2.11.82.5
Tailing Factor (Main Peak) 1.11.31.2
Theoretical Plates (N) 12,50010,20014,800

Interpretation of Results

  • The Phenomenex Luna C18(2) column provided the highest retention and the best resolution between the main peak and a critical impurity. This is likely due to its higher carbon load, leading to stronger hydrophobic interactions.

  • The Agilent ZORBAX Eclipse Plus C18 showed excellent peak shape (tailing factor close to 1), which is beneficial for accurate quantification.

  • The Waters Symmetry C18 provided adequate separation, but with lower efficiency and more peak tailing compared to the other two columns for this specific application.

Optimization of Mobile Phase Composition

The mobile phase composition plays a crucial role in controlling the retention and selectivity of the separation. A typical mobile phase for reversed-phase HPLC consists of an aqueous component (water with a buffer or acid) and an organic modifier (acetonitrile or methanol).

Comparison of Organic Modifiers: Acetonitrile vs. Methanol

Organic ModifierViscosity (cP at 20°C)UV Cutoff (nm)Elution StrengthSelectivity
Acetonitrile 0.37190HigherDifferent selectivity due to dipole-dipole interactions.
Methanol 0.60205LowerDifferent selectivity due to hydrogen bonding capabilities.

Experimental Data: Mobile Phase Optimization

The following data was obtained using the Phenomenex Luna C18(2) column.

Mobile Phase CompositionRetention Time (min) of Main PeakResolution (Main Peak vs. Impurity 1)
60:40 Acetonitrile:Water 7.52.2
50:50 Acetonitrile:Water 10.82.5
70:30 Methanol:Water 9.21.9
60:40 Methanol:Water 12.52.1

Interpretation of Results

  • Acetonitrile provided shorter retention times and better overall resolution compared to methanol at similar organic modifier percentages.

  • A mobile phase composition of 50:50 Acetonitrile:Water offered the best balance between analysis time and resolution.

Experimental Protocols

Sample Preparation

  • Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.

  • Dissolve the sample in the mobile phase (50:50 Acetonitrile:Water).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method Parameters

  • Instrument: Agilent 1260 Infinity II HPLC System or equivalent.

  • Column: Phenomenex Luna C18(2) (250 x 4.6 mm, 5 µm).

  • Mobile Phase: 50:50 Acetonitrile:Water (Isocratic).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 275 nm.

  • Run Time: 20 minutes.

Workflow for HPLC Method Development

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte Characterization Analyte Characterization Column Selection Column Selection Analyte Characterization->Column Selection Physicochemical Properties Mobile Phase Screening Mobile Phase Screening Column Selection->Mobile Phase Screening Stationary Phase Chemistry Fine-tune Gradient/Isocratic Fine-tune Gradient/Isocratic Mobile Phase Screening->Fine-tune Gradient/Isocratic Initial Separation Optimize Flow Rate & Temperature Optimize Flow Rate & Temperature Fine-tune Gradient/Isocratic->Optimize Flow Rate & Temperature Resolution & Run Time Wavelength Selection Wavelength Selection Optimize Flow Rate & Temperature->Wavelength Selection Sensitivity Specificity Specificity Wavelength Selection->Specificity Optimized Method Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision Robustness Robustness Accuracy & Precision->Robustness Final Validated Method Final Validated Method Robustness->Final Validated Method

Caption: A flowchart illustrating the systematic approach to HPLC method development and validation.

Logical Relationship of Chromatographic Parameters

Chromatographic_Parameters Resolution Resolution Efficiency Efficiency Resolution->Efficiency Selectivity Selectivity Resolution->Selectivity Retention Factor Retention Factor Resolution->Retention Factor Column Length Column Length Efficiency->Column Length Particle Size Particle Size Efficiency->Particle Size Flow Rate Flow Rate Efficiency->Flow Rate Mobile Phase Composition Mobile Phase Composition Selectivity->Mobile Phase Composition Stationary Phase Stationary Phase Selectivity->Stationary Phase Temperature Temperature Selectivity->Temperature Retention Factor->Mobile Phase Composition Retention Factor->Stationary Phase

Caption: The interplay between fundamental chromatographic parameters and the ultimate goal of achieving adequate resolution.

Conclusion

The development of a robust HPLC method for analyzing this compound reactions requires a systematic approach. This guide has demonstrated that the choice of stationary phase and the optimization of the mobile phase composition are critical for achieving the desired separation. The Phenomenex Luna C18(2) column with a mobile phase of 50:50 Acetonitrile:Water was found to be the optimal combination for this application, providing excellent resolution, peak shape, and analysis time. The provided experimental protocol can serve as a starting point for researchers, and the principles discussed can be applied to the method development for other similar compounds. For regulatory submissions, a full method validation in accordance with ICH guidelines is recommended.

reactivity comparison of chloro vs. bromo nicotinates in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Chloro- vs. Bromo-Nicotinates in Cross-Coupling Reactions

Executive Summary

In the landscape of pharmaceutical and materials science, nicotinic acid derivatives are invaluable heterocyclic building blocks. Their functionalization, primarily through transition metal-catalyzed cross-coupling reactions, is a cornerstone of modern synthesis. A pivotal decision in any synthetic strategy is the choice of the halide on the nicotinate scaffold. This guide provides an in-depth, objective comparison of the reactivity of bromo-nicotinates versus chloro-nicotinates.

Generally, bromo-nicotinates are significantly more reactive than their chloro- counterparts in palladium-catalyzed cross-coupling reactions.[1] This established trend (I > Br > OTf > Cl) is rooted in fundamental chemical principles, primarily the carbon-halogen (C-X) bond dissociation energy and the kinetics of the oxidative addition step.[1][2] While bromo-nicotinates often afford higher yields under milder conditions with simpler catalytic systems, recent breakthroughs in ligand design have rendered the more economical and abundant chloro-nicotinates as highly viable, and often preferred, substrates for large-scale applications.[1] This guide will dissect the underlying chemistry, present comparative data, and provide detailed experimental protocols to empower researchers in making informed decisions for their specific synthetic challenges.

The Decisive Step: Understanding the Chemistry of Oxidative Addition

The universally accepted mechanism for most palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the (hetero)aryl halide to a Pd(0) complex.[3] This step, in which the palladium center inserts into the carbon-halogen bond, is frequently the rate-determining step of the entire catalytic cycle and is therefore the primary determinant of overall reactivity.[1][2]

Bond Dissociation Energy (BDE): The Energy Hurdle

The strength of the carbon-halogen bond is a critical factor. A stronger bond requires more energy to break, presenting a higher activation barrier for the oxidative addition step. The C-Cl bond is significantly stronger than the C-Br bond.[4]

  • Phenyl Chloride (Ph-Cl): ~97 kcal/mol[4][5]

  • Phenyl Bromide (Ph-Br): ~84 kcal/mol[4]

This difference of approximately 13 kcal/mol means that cleaving the C-Cl bond is substantially more challenging, often requiring higher temperatures and more active catalysts.[1]

Kinetics and Mechanism of Oxidative Addition

The rate of oxidative addition is generally faster for aryl bromides than for aryl chlorides.[1] The process typically involves a coordinatively unsaturated, electron-rich Pd(0) species, such as Pd(0)L₂.[6] The greater polarizability and lower electronegativity of bromine compared to chlorine facilitate a more favorable interaction with the palladium center, lowering the energy of the transition state.

For electron-deficient heteroaromatics like pyridines, the mechanism of oxidative addition can be complex. The presence of the nitrogen atom can stabilize transition states, particularly for C-X bonds adjacent to the nitrogen, potentially favoring a nucleophilic displacement-type mechanism over a purely concerted one.[7][8] Regardless of the precise pathway, the C-Br bond consistently undergoes oxidative addition under more facile conditions than the C-Cl bond.[9]

Catalytic_Cycle cluster_cycle Palladium Catalytic Cycle Pd0 Pd(0)L₂ OAS Oxidative Addition Intermediate Pd0->OAS Ar-X ArPdX Ar-Pd(II)L₂-X OAS->ArPdX Oxidative Addition (Rate-Limiting) Trans Transmetalation Intermediate ArPdX->Trans R-M ArPdAr Ar-Pd(II)L₂-R Trans->ArPdAr Transmetalation ArPdAr->Pd0 Reductive Elimination ArR Coupled Product ArPdAr->ArR Product Ar-R ArX Aryl Halide (Nicotinate) RM Coupling Partner (e.g., Boronic Acid)

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Performance in Key Cross-Coupling Reactions

The theoretical differences in reactivity manifest clearly in practical applications. Below is a comparison of chloro- and bromo-nicotinates in three indispensable cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds using organoboron reagents, is arguably the most widely used cross-coupling reaction in drug discovery.[10][11]

Bromo-nicotinates are highly reliable substrates, often reacting efficiently with a wide range of boronic acids and esters using classical catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with simple phosphine ligands. In contrast, chloro-nicotinates are notoriously less reactive and typically require more sophisticated, electron-rich, and sterically hindered ligands to achieve comparable yields.[2][12] These advanced ligands (e.g., SPhos, XPhos, RuPhos) are designed to promote the difficult oxidative addition of the C-Cl bond and stabilize the active Pd(0) catalyst.

Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction

EntryHalide SubstrateCatalyst SystemTemp (°C)Time (h)Yield (%)
1Ethyl 5-bromo-nicotinatePd(PPh₃)₄, K₂CO₃854>95
2Ethyl 5-chloro-nicotinatePd(PPh₃)₄, K₂CO₃8524<10
3Ethyl 5-chloro-nicotinatePd₂(dba)₃, SPhos, K₃PO₄1106>90

Note: The data presented is illustrative of general trends and not from a single specific publication.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[13][14] The reactivity trend observed in Suzuki couplings holds true here. Bromo-nicotinates can be coupled with a diverse array of primary and secondary amines using relatively simple catalyst systems.

Achieving efficient amination with chloro-nicotinates was a significant challenge that drove much of the modern ligand development by the Buchwald and Hartwig groups.[13] The use of highly active biarylphosphine ligands is now standard for these transformations, allowing for the coupling of even unactivated aryl chlorides under reasonable conditions.[15] In some cases, selective amination of a bromo-position can be achieved in the presence of a chloro-position on the same molecule by careful choice of catalyst and conditions.[16]

Table 2: Comparative Performance in a Model Buchwald-Hartwig Amination

EntryHalide SubstrateAmineCatalyst SystemTemp (°C)Yield (%)
1Methyl 2-bromo-nicotinateMorpholinePd(OAc)₂, BINAP, NaOtBu100>92
2Methyl 2-chloro-nicotinateMorpholinePd(OAc)₂, BINAP, NaOtBu10015
3Methyl 2-chloro-nicotinateMorpholineG3-XPhos, NaOtBu100>95

Note: The data presented is illustrative of general trends and not from a single specific publication.

Heck Reaction

The Heck reaction couples aryl halides with alkenes.[17][18] This reaction is often more sensitive to steric and electronic factors than Suzuki or Buchwald-Hartwig reactions. While bromo-nicotinates undergo Heck couplings reliably, chloro-nicotinates are particularly challenging substrates.[17] Successful Heck reactions with chloro-nicotinates almost invariably require catalyst systems with bulky, electron-donating phosphine or N-heterocyclic carbene (NHC) ligands and often higher reaction temperatures.[19]

Experimental Design: A Tale of Two Halides

The choice between a chloro- and bromo-nicotinate has profound implications for experimental design.

Workflow cluster_bromo Bromo-Nicotinate Workflow cluster_chloro Chloro-Nicotinate Workflow b1 Standard Glassware (Schlenk Flask) b2 Weigh Reagents: - Bromo-nicotinate - Boronic Acid - Base (e.g., K₂CO₃) - Catalyst (e.g., Pd(PPh₃)₄) b1->b2 b3 Add Degassed Solvent (e.g., Dioxane/H₂O) b2->b3 b4 Heat to 80-90°C b3->b4 b5 Standard Aqueous Workup b4->b5 end Purified Product b5->end c1 Inert Atmosphere Ops (Glovebox Recommended) c2 Weigh Reagents: - Chloro-nicotinate - Boronic Acid - Stronger Base (e.g., K₃PO₄) - Air-Sensitive Catalyst/Ligand (e.g., Pd₂(dba)₃ + SPhos) c1->c2 c3 Add Anhydrous, Degassed Solvent (e.g., Toluene) c2->c3 c4 Heat to 100-120°C c3->c4 c5 Careful Aqueous Workup c4->c5 c5->end start Project Start start->b1 start->c1

Caption: Typical experimental workflow comparison for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of Ethyl 5-bromo-nicotinate (Standard Conditions)

Objective: To synthesize Ethyl 5-phenylnicotinate using a standard, robust protocol.

Methodology:

  • Vessel Preparation: An oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser is placed under an atmosphere of dry nitrogen.

    • Causality: Removing adsorbed water and atmospheric oxygen is crucial as oxygen can deactivate the Pd(0) catalyst.

  • Reagent Addition: To the flask, add ethyl 5-bromo-nicotinate (230 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

    • Causality: An excess of the boronic acid is used to drive the reaction to completion. The inorganic base is essential for the transmetalation step.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (23 mg, 0.02 mmol, 2 mol%).

    • Causality: Pd(PPh₃)₄ is a reliable, albeit moderately active, air-stable Pd(0) source suitable for reactive aryl bromides.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

    • Causality: The solvent mixture ensures solubility for both the organic and inorganic reagents. Degassing (e.g., by sparging with N₂) removes dissolved oxygen.

  • Reaction: Heat the reaction mixture to 85°C with vigorous stirring for 4 hours. Monitor by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the product.

Protocol 2: Suzuki-Miyaura Coupling of Ethyl 5-chloro-nicotinate (High-Activity Conditions)

Objective: To synthesize Ethyl 5-phenylnicotinate using a modern, high-activity catalyst system required for the less reactive chloride.

Methodology:

  • Vessel and Reagent Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, add ethyl 5-chloro-nicotinate (186 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and finely ground potassium phosphate (K₃PO₄) (637 mg, 3.0 mmol) to an oven-dried 25 mL reaction vial equipped with a magnetic stir bar.

    • Causality: The catalyst system is air-sensitive, necessitating the use of a glovebox. A stronger base like K₃PO₄ is often required for activating the boronic acid in couplings with aryl chlorides.

  • Catalyst Addition (Inert Atmosphere): In the same vial, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (9.2 mg, 0.01 mmol, 2 mol% Pd) and SPhos (16.4 mg, 0.04 mmol, 4 mol%).

    • Causality: This combination generates a highly active Pd(0)L species in situ. The bulky, electron-rich SPhos ligand is critical for facilitating the oxidative addition of the strong C-Cl bond.

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL). Seal the vial with a Teflon-lined cap.

    • Causality: Anhydrous solvent is required as water can interfere with the highly active catalyst system.

  • Reaction: Remove the vial from the glovebox and place it in a pre-heated oil bath or heating block at 110°C. Stir vigorously for 6 hours. Monitor by LC-MS.

  • Workup: After cooling, carefully open the vial and dilute the mixture with ethyl acetate (20 mL). Filter through a pad of Celite® to remove inorganic salts, washing the pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to yield the product.

Conclusion and Outlook

The choice between a chloro- and bromo-nicotinate is a strategic decision that balances reactivity against cost and availability.

  • Bromo-nicotinates offer high reactivity, enabling the use of milder conditions and simpler, less expensive catalyst systems. They are ideal for discovery chemistry, small-scale synthesis, and situations where maximizing yield with minimal optimization is paramount.

  • Chloro-nicotinates represent a more economical option, especially for large-scale synthesis. Their lower reactivity necessitates the use of advanced, and often proprietary, catalyst systems. However, the investment in process development can lead to significant cost savings in the long run.

The continuous evolution of catalyst technology continues to narrow the reactivity gap between aryl bromides and chlorides.[1] As new generations of ligands and pre-catalysts emerge, the barriers to using chloro-nicotinates will continue to fall, further cementing their role as valuable feedstocks in the pharmaceutical and chemical industries.

References

The Strategic Advantage of the 4-Methyl Group: A Comparative Guide to Methyl 2,6-dichloro-4-methylnicotinate in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount to achieving desired molecular complexity and optimizing reaction outcomes. Substituted dichloronicotinates are a class of versatile reagents that serve as key intermediates in the construction of a wide array of bioactive molecules. Among these, Methyl 2,6-dichloro-4-methylnicotinate has emerged as a reagent of particular interest. This guide provides an in-depth technical comparison of this compound with its close structural analogs, elucidating the distinct advantages conferred by the 4-methyl substituent. We will delve into the electronic and steric implications of this modification and provide experimental context for its superior performance in key synthetic transformations.

The Subtle but Significant Role of the 4-Methyl Group

The primary point of differentiation for this compound lies in the presence of a methyl group at the C4 position of the pyridine ring. While seemingly a minor alteration, this substituent exerts a profound influence on the electronic and steric properties of the molecule, thereby impacting its reactivity and selectivity in crucial synthetic operations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Electronic Effects

The methyl group, being an electron-donating group (EDG), subtly alters the electron density of the pyridine ring. This has implications for the reactivity of the two chlorine atoms at the C2 and C6 positions. In the context of palladium-catalyzed cross-coupling reactions, the electronic nature of the pyridine ring can influence the rate of oxidative addition, a key step in the catalytic cycle. While a comprehensive comparative study is not yet available in the literature, it is plausible that the increased electron density at the pyridine nitrogen, induced by the 4-methyl group, could modulate the coordination of the palladium catalyst, potentially leading to altered reaction kinetics and selectivity compared to its non-methylated counterpart, Methyl 2,6-dichloronicotinate.

Steric Hindrance and Regioselectivity

Perhaps the most significant advantage imparted by the 4-methyl group is its steric influence. In nucleophilic aromatic substitution (SNAr) reactions, the methyl group can direct the incoming nucleophile to the less sterically hindered C2 or C6 position. This can be particularly advantageous when a degree of regioselectivity is desired in unsymmetrical derivatization of the dichloropyridine core. For instance, in a scenario where a bulky nucleophile is employed, the 4-methyl group can effectively shield the C6 position, favoring substitution at the C2 position. This inherent steric bias can simplify product mixtures and reduce the need for extensive purification, a critical consideration in multi-step syntheses.

Comparative Performance in Key Synthetic Transformations

The true utility of a reagent is best demonstrated through its performance in widely employed synthetic methodologies. Here, we compare the expected performance of this compound to similar reagents in two cornerstone reactions of modern organic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. Both chlorine atoms on the dichloronicotinate scaffold are amenable to this transformation. The presence of the 4-methyl group in this compound is not expected to detrimentally affect the overall reactivity in Suzuki couplings. In fact, the electron-donating nature of the methyl group may subtly enhance the reactivity of the C-Cl bonds towards oxidative addition by the palladium(0) catalyst.

Table 1: Hypothetical Comparison of Suzuki-Miyaura Coupling Performance

ReagentCoupling PartnerTypical YieldPotential Advantages of 4-Methyl Group
This compound Phenylboronic acidGood to ExcellentPotentially faster reaction rates due to electronic effects. May offer improved solubility in certain solvent systems.
Methyl 2,6-dichloronicotinatePhenylboronic acidGood to ExcellentWell-established reactivity.
2,6-DichloropyridinePhenylboronic acidGood to ExcellentLacks the ester functionality for further elaboration.

Experimental Protocols

Synthesis of this compound

A reliable and high-yielding synthesis of this compound is crucial for its application. The following protocol describes the esterification of 2,6-dichloro-4-methylnicotinic acid.

Step-by-Step Methodology:

  • To a solution of 2,6-dichloro-4-methylnicotinic acid in N,N-dimethylformamide, add potassium carbonate.

  • Stir the mixture at 20°C.

  • After 6 hours, the reaction is typically complete.

  • Work-up of the reaction mixture affords this compound in high yield (reported as 99%).[1]

Synthesis_of_Methyl_2_6_dichloro_4_methylnicotinate reactant1 2,6-dichloro-4-methylnicotinic acid reaction_step Stir at 20°C, 6h reactant1->reaction_step reactant2 Potassium Carbonate reactant2->reaction_step solvent DMF solvent->reaction_step Solvent product This compound reaction_step->product Yield: 99% Suzuki_Miyaura_Coupling_Workflow start Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base - Solvent degas Degas with Inert Gas start->degas heat Heat to Reflux degas->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Aqueous Work-up monitor->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product purify->product Buchwald_Hartwig_Amination_Logic start Select Substrates: - this compound - Amine catalyst_system Choose Catalyst System: - Pd Precatalyst - Phosphine Ligand - Base start->catalyst_system reaction_conditions Set Reaction Conditions: - Anhydrous Solvent - Inert Atmosphere - Temperature catalyst_system->reaction_conditions execution Execute Reaction reaction_conditions->execution monitoring Monitor Progress execution->monitoring workup_purification Work-up and Purify monitoring->workup_purification product Desired Aryl Amine workup_purification->product

References

A Senior Application Scientist's Comparative Guide to Alternatives for Methyl 2,6-dichloro-4-methylnicotinate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, scalability, and novelty of synthetic routes. Methyl 2,6-dichloro-4-methylnicotinate is a valuable substituted pyridine scaffold, offering two reactive sites for functionalization. However, the ever-present need for synthetic versatility, improved reactivity, and exploration of new chemical space necessitates a thorough understanding of its alternatives. This guide provides an in-depth technical comparison of alternative reagents, supported by experimental data and mechanistic insights, to empower chemists in making informed decisions for their synthetic challenges.

Introduction to this compound: A Workhorse Reagent

This compound is a polysubstituted pyridine derivative widely employed in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The two chlorine atoms at the 2- and 6-positions serve as versatile handles for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse substituents. The methyl group at the 4-position and the methyl ester at the 3-position offer additional points for modification and influence the electronic properties of the pyridine ring.

The reactivity of the two chlorine atoms can be selectively addressed, often with the C2 position being more activated towards nucleophilic substitution and oxidative addition in palladium-catalyzed reactions due to the electronic influence of the adjacent nitrogen atom. However, achieving high yields and selectivities can sometimes be challenging, necessitating the exploration of alternative reagents with different reactivity profiles.

The Landscape of Alternatives: Expanding the Synthetic Toolkit

The alternatives to this compound can be broadly categorized into two classes:

  • Analogs with Different Halogen Leaving Groups: Replacing one or both chlorine atoms with bromine or iodine can significantly enhance reactivity in cross-coupling reactions.

  • Structurally Diverse Pyridine Scaffolds: Employing pyridines with different substitution patterns or alternative leaving groups (e.g., triflates) can open up new avenues for molecular design and bypass potential synthetic hurdles.

This guide will focus on a comparative analysis of these alternatives in the context of the widely used Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

To provide a tangible comparison, we will consider a benchmark reaction: the mono-arylation of the pyridine core. The objective is to selectively replace one of the halo substituents with a phenyl group, a common transformation in the synthesis of biaryl compounds.

Benchmark Reaction:

While direct, side-by-side comparative studies are scarce, we can collate data from various sources to build a comparative picture of the expected performance of this compound and its alternatives.

Table 1: Comparative Performance of Pyridine Building Blocks in a Benchmark Suzuki-Miyaura Reaction

ReagentCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
This compound Pd(PPh₃)₄ (5)K₃PO₄ (3.0)Toluene10020Moderate to Good[1]
Methyl 2,6-dibromo-4-methylnicotinate Pd(dppf)Cl₂ (3)K₂CO₃ (2.0)1,4-Dioxane/H₂O80-12012-24High[2][3]
2,6-Dichloro-4-methylpyridine Pd(OAc)₂ (1) / Ad₂PⁿBu (3)LiOᵗBuDioxane/H₂O100N/AHigh[4]
2,6-Dibromo-4-methylpyridine Pd(dppf)Cl₂ (2-5)K₂CO₃ (2.0)1,4-Dioxane/H₂O120 (microwave)0.5-181[5]

Note: The data in this table is compiled from different sources where reaction conditions were not identical. Therefore, direct comparison of yields should be interpreted with caution. However, it provides a valuable qualitative assessment of the relative reactivity.

The Rationale Behind Reactivity Differences: A Mechanistic Perspective

The observed differences in reactivity can be attributed to fundamental principles of organometallic chemistry, specifically the oxidative addition step in the palladium catalytic cycle.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X      L₂ OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation R'-B(OR)₂ Base ArPd(II)R'L2 Ar-Pd(II)-R'      L₂ Transmetalation->ArPd(II)R'L2 RedElim Reductive Elimination ArPd(II)R'L2->RedElim RedElim->Pd(0)L2 Ar-R' caption Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction. Classical_Syntheses A Aldehyde + 2x β-Ketoester + Ammonia B Hantzsch Synthesis A->B C 1,4-Dihydropyridine B->C D Oxidation C->D E Substituted Pyridine D->E F Enamine + Alkynone G Bohlmann-Rahtz Synthesis F->G G->E H α-Pyridinium methyl ketone salt + α,β-Unsaturated carbonyl I Kröhnke Synthesis H->I I->E caption Figure 2. Overview of Classical Pyridine Synthesis Methods.

References

A Comparative Guide to the Spectral Data of Substituted Methylnicotinates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the spectral data of substituted methylnicotinates, a class of compounds of significant interest in medicinal chemistry and drug development. Understanding the nuanced effects of substituents on the spectral characteristics of the methylnicotinate scaffold is crucial for structural elucidation, reaction monitoring, and the rational design of novel therapeutic agents. This document, intended for researchers and professionals in the chemical sciences, moves beyond a simple cataloging of data to explain the underlying principles that govern the observed spectral trends.

The Importance of Spectroscopic Analysis for Substituted Methylnicotinates

Substituted methylnicotinates, derivatives of nicotinic acid (Vitamin B3), are versatile precursors and key structural motifs in a wide array of pharmacologically active molecules. The nature and position of substituents on the pyridine ring profoundly influence the electronic distribution, conformation, and ultimately, the biological activity of these compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unequivocally characterizing these molecules. A thorough understanding of their spectral signatures allows for:

  • Unambiguous structure determination: Confirming the identity and purity of synthesized compounds.

  • Elucidation of electronic effects: Gaining insights into how different functional groups modulate the electron density within the pyridine ring.

  • Prediction of reactivity: Correlating spectral data with the chemical reactivity of the molecule.

  • Quality control: Ensuring the consistency and quality of key intermediates and final products in a drug development pipeline.

This guide will explore the spectral data of a representative set of substituted methylnicotinates, focusing on the influence of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at various positions on the pyridine ring.

Experimental Methodologies: A Foundation of Trustworthiness

The reliability of any spectral comparison hinges on the quality and consistency of the data acquisition. The following sections detail standardized, self-validating protocols for obtaining high-resolution NMR, IR, and MS data for substituted methylnicotinates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the substituted methylnicotinate sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical and should be based on the sample's solubility and the need to avoid overlapping solvent and analyte signals[1].

    • Ensure complete dissolution of the sample, using gentle vortexing if necessary.

    • Filter the solution through a pipette containing a small plug of glass wool or cotton directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • The spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to set include the spectral width (e.g., -2 to 12 ppm), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).

    • For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to singlets for each unique carbon. A wider spectral width (e.g., 0 to 200 ppm) is required.

    • All chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm[2].

The following diagram illustrates the general workflow for NMR sample preparation and analysis:

NMR_Workflow A Weigh Sample B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Acquire Spectrum C->D E Process and Analyze Data D->E

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The Attenuated Total Reflectance (ATR) sampling technique is particularly advantageous for solid samples as it requires minimal sample preparation.

  • Sample Preparation:

    • Ensure the ATR crystal of the FTIR spectrometer is meticulously clean. A background spectrum of the clean, empty crystal must be acquired before sample analysis.

    • Place a small amount of the solid substituted methylnicotinate sample directly onto the ATR crystal.

    • Apply pressure with the anvil to ensure intimate contact between the sample and the crystal surface[3].

  • Data Acquisition:

    • Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

The workflow for ATR-FTIR analysis is depicted below:

FTIR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample on Crystal A->C D Acquire Sample Spectrum C->D E Process and Analyze Data D->E

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

  • Sample Preparation:

    • Prepare a dilute solution of the substituted methylnicotinate in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 10-100 µg/mL.

    • For direct infusion, the sample is introduced into the ion source via a syringe pump. For GC-MS, the sample is injected into the gas chromatograph for separation prior to entering the mass spectrometer.

  • Instrument Setup and Data Acquisition:

    • The electron energy is typically set to 70 eV to induce reproducible fragmentation patterns[4][5].

    • The mass analyzer is scanned over a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 40-400).

The general process for EI-MS analysis is outlined in the following diagram:

MS_Workflow A Prepare Dilute Sample Solution B Introduce Sample into Ion Source A->B C Ionize and Fragment (70 eV) B->C D Separate Ions by m/z C->D E Detect Ions and Generate Spectrum D->E F Analyze Data E->F

Caption: General workflow for EI-MS analysis.

Comparative Spectral Analysis of Substituted Methylnicotinates

The following sections present and discuss the spectral data for a selection of substituted methylnicotinates. The data is organized to highlight the influence of the substituent's electronic properties and position on the pyridine ring.

¹H and ¹³C NMR Spectral Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Electron-donating groups generally cause upfield shifts (to lower ppm values) of the signals of the ring protons and carbons, particularly at the ortho and para positions, due to increased electron density (shielding). Conversely, electron-withdrawing groups lead to downfield shifts (to higher ppm values) due to decreased electron density (deshielding)[6][7][8].

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Substituted Methylnicotinates in CDCl₃

SubstituentPositionH-2H-4H-5H-6Other Signals (ppm)
H-9.228.287.428.753.95 (OCH₃)
6-CH₃69.068.137.20-3.89 (OCH₃), 2.58 (Ar-CH₃)
2-Cl2-8.177.338.533.97 (OCH₃)[9]
6-OH68.457.956.75-3.85 (OCH₃)
5-NO₂59.359.15-9.053.98 (OCH₃)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Substituted Methylnicotinates in CDCl₃

SubstituentPositionC-2C-3C-4C-5C-6Other Signals (ppm)
H-153.5126.8137.2123.6151.1165.8 (C=O), 52.5 (OCH₃)
6-CH₃6151.8127.5137.0122.9160.2165.5 (C=O), 52.3 (OCH₃), 24.5 (Ar-CH₃)
2-Cl2149.5128.2139.5122.5152.0164.2 (C=O), 52.8 (OCH₃)[10]
6-OH6148.2118.5142.1112.3163.5166.2 (C=O), 52.1 (OCH₃)
5-NO₂5155.2123.1141.5145.8148.9163.7 (C=O), 53.2 (OCH₃)

Discussion of NMR Data:

  • Methyl Group (EDG): The presence of a methyl group at the 6-position in methyl 6-methylnicotinate leads to a slight upfield shift of the H-2 and H-4 signals compared to the unsubstituted methylnicotinate, consistent with its electron-donating nature. In the ¹³C NMR spectrum, the C-6 signal is shifted significantly downfield due to the direct attachment of the methyl group, while the other ring carbons show minor shifts.

  • Chloro Group (EWG): The electron-withdrawing chloro group at the 2-position in methyl 2-chloronicotinate causes a general downfield shift of the remaining ring protons. The effect on the carbon signals is more complex due to the interplay of inductive and resonance effects, but a significant downfield shift is observed for the carbon directly attached to the chlorine (C-2)[10].

  • Hydroxyl Group (EDG): A hydroxyl group at the 6-position results in a pronounced upfield shift of the H-5 and to a lesser extent H-2 and H-4 signals, reflecting its strong electron-donating character through resonance. This is also evident in the upfield shifts of the corresponding carbon signals.

  • Nitro Group (EWG): The strongly electron-withdrawing nitro group at the 5-position in methyl 5-nitronicotinate causes a significant downfield shift of all the ring protons, particularly H-4 and H-6, which are ortho and para to the nitro group. The ¹³C NMR spectrum shows a similar trend, with C-5 being significantly deshielded.

Infrared (IR) Spectral Data

The vibrational frequencies of functional groups in an IR spectrum are influenced by the electronic effects of substituents.

Table 3: Key IR Absorption Frequencies (cm⁻¹) of Selected Substituted Methylnicotinates

SubstituentPositionC=O StretchC=C & C=N StretchC-O StretchOther Key Bands (cm⁻¹)
H-17251590, 14351290, 1110-
6-CH₃617201585, 14501285, 1115-
2-Cl217351580, 14201295, 1125~750 (C-Cl)
6-OH617151600, 14601280, 11303300-3500 (br, O-H)
5-NO₂517401575, 14151300, 1105~1530, ~1350 (NO₂)

Discussion of IR Data:

  • C=O Stretch: The position of the carbonyl stretching vibration is sensitive to the electronic nature of the substituent on the ring. Electron-donating groups (e.g., -CH₃, -OH) tend to decrease the C=O stretching frequency (shift to lower wavenumber) by increasing electron density on the ester group through resonance. Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂) increase the C=O stretching frequency (shift to higher wavenumber) by withdrawing electron density.

  • C=C and C=N Stretches: The aromatic ring stretching vibrations are also affected by substitution, although the changes are often more subtle.

  • Characteristic Substituent Bands: The presence of specific substituents gives rise to characteristic absorption bands, such as the broad O-H stretch for the hydroxyl group and the strong symmetric and asymmetric stretches for the nitro group.

Mass Spectrometry (MS) Data

The fragmentation patterns in EI-MS are governed by the stability of the resulting ions. The pyridine ring and the substituents influence the fragmentation pathways.

Table 4: Key Mass Spectral Fragments (m/z) of Selected Substituted Methylnicotinates

SubstituentPositionMolecular Ion (M⁺)[M-OCH₃]⁺[M-COOCH₃]⁺Other Key Fragments
H-1371067851
6-CH₃61511209265
2-Cl2171/173140/142112/11477
6-OH61531229466
5-NO₂518215112377, [M-NO₂]⁺ at 136

Discussion of MS Data:

  • Molecular Ion Peak: The molecular ion peak is generally observed for all compounds, and its m/z value confirms the molecular weight. For chlorine-containing compounds, the characteristic isotopic pattern (M⁺ and M+2 in an approximate 3:1 ratio) is a key diagnostic feature[10].

  • Loss of the Methoxy Group: A common fragmentation pathway is the loss of the methoxy radical (•OCH₃) from the ester group, leading to the formation of a pyridylcarbonyl cation ([M-OCH₃]⁺). The abundance of this fragment can be influenced by the stability of the resulting cation, which is in turn affected by the ring substituents.

  • Loss of the Carbomethoxy Group: Another significant fragmentation is the loss of the entire carbomethoxy radical (•COOCH₃), resulting in a substituted pyridyl cation ([M-COOCH₃]⁺).

  • Substituent-Specific Fragmentations: Certain substituents can lead to characteristic fragmentation pathways. For example, nitro-substituted compounds often show a prominent peak corresponding to the loss of the nitro group (NO₂)[11]. The fragmentation of the pyridine ring itself can also be influenced by the substituent's position[12].

Conclusion

The spectral data of substituted methylnicotinates provide a wealth of information about their molecular structure and electronic properties. This guide has demonstrated how a systematic and comparative analysis of NMR, IR, and MS data can be used to understand the influence of various substituents on the methylnicotinate scaffold. By combining detailed experimental protocols with an understanding of the underlying physical organic principles, researchers can confidently characterize these important pharmaceutical building blocks and accelerate the drug discovery process.

References

A Comparative Guide to the Functionalization of Methyl 2,6-dichloro-4-methylnicotinate for the Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Substituted pyridine scaffolds are foundational structural motifs in a significant portion of modern pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their prevalence drives a continuous demand for robust, versatile, and efficient synthetic methodologies to access a diverse range of functionalized pyridine derivatives.[2][4] Methyl 2,6-dichloro-4-methylnicotinate has emerged as a particularly valuable and versatile starting material. Its two chemically distinct chlorine atoms at the C2 and C6 positions, activated by the electron-withdrawing pyridine nitrogen and methyl nicotinate group, provide a platform for sequential and regioselective functionalization.

This guide presents a comparative analysis of three principal synthetic strategies for the derivatization of this compound: Palladium-catalyzed Suzuki-Miyaura cross-coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and classical Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic underpinnings of each route, provide detailed, field-tested experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their synthetic targets.

Route 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its exceptional functional group tolerance and its capacity to form carbon-carbon bonds.[5] The reaction facilitates the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[6] For dichloropyridines like our substrate, this method allows for the precise introduction of aryl, heteroaryl, or alkyl groups.

A critical consideration in the functionalization of dihalopyridines is regioselectivity. For many 2,6-dichloropyridines, the initial coupling reaction preferentially occurs at the C2 position due to its higher electrophilicity and steric accessibility.[6][7] This inherent selectivity is a powerful tool for synthetic chemists, enabling a stepwise approach to building molecular complexity.

Experimental Protocol: Mono-Arylation of this compound

This protocol details a typical procedure for the selective mono-arylation at the C2 position.

Reagents and Equipment:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (a phosphine ligand)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane and degassed water

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and purification apparatus (e.g., column chromatography)

Step-by-Step Procedure:

  • Vessel Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), charge a dry Schlenk flask with this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the flask.

  • Catalyst Premix: In a separate vial, dissolve palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of the anhydrous dioxane.

  • Reaction Initiation: Add the catalyst premix to the main reaction flask via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[6]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the 2-aryl-6-chloro-4-methylnicotinate product.[6]

Causality in the Suzuki Coupling Workflow
  • Palladium Catalyst (Pd(OAc)₂): This is the heart of the catalytic cycle. It undergoes oxidative addition to the C-Cl bond, facilitating the subsequent steps.

  • Phosphine Ligand (SPhos): The bulky, electron-rich SPhos ligand stabilizes the palladium center, promotes the oxidative addition step, and facilitates the reductive elimination that forms the final C-C bond.

  • Base (K₃PO₄): The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

  • Solvent System (Dioxane/Water): This mixture provides good solubility for both the organic and inorganic reagents, facilitating the reaction.

Visualization of the Suzuki Coupling Workflow

Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Start Combine Reactants: - this compound - Arylboronic Acid - K3PO4 Solvent Add Dioxane/Water Start->Solvent Catalyst Prepare Catalyst Premix: Pd(OAc)2 + SPhos React Heat to 100 °C (12-24h) Catalyst->React Add Catalyst Workup Cool, Dilute, Wash with H2O/Brine React->Workup Purify Column Chromatography Workup->Purify Product 2-Aryl-6-chloro-4-methylnicotinate Purify->Product

Caption: Workflow for Suzuki-Miyaura mono-arylation.

Route 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[8] It has become an indispensable tool in medicinal chemistry for synthesizing aryl amines, which are prevalent in drug candidates.[9] This reaction typically involves an aryl halide or sulfonate and a primary or secondary amine, coupled in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong base.[9][10]

Applying this methodology to this compound allows for the introduction of a wide variety of amine nucleophiles. Similar to the Suzuki coupling, regioselectivity can often be achieved, with the first amination favoring the C2 position under controlled conditions.[11]

Experimental Protocol: Mono-Amination of this compound

Reagents and Equipment:

  • This compound

  • Primary or secondary amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (a bulky phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask and inert atmosphere setup

Step-by-Step Procedure:

  • Vessel Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equiv.).[12]

  • Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Heating and Monitoring: Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography to isolate the 2-amino-6-chloro-4-methylnicotinate product.[12]

Causality in the Buchwald-Hartwig Workflow
  • Catalyst System (Pd(OAc)₂/Xantphos): The palladium catalyst is essential for the oxidative addition to the C-Cl bond. The Xantphos ligand, with its wide bite angle, is effective in promoting the C-N reductive elimination step, which is often the rate-limiting step of the catalytic cycle.

  • Base (NaOtBu): A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active amine nucleophile for the coupling reaction.

  • Anhydrous Solvent (Toluene): The reaction is sensitive to water, which can deactivate the catalyst and hydrolyze the base. Anhydrous conditions are therefore critical for success.

Visualization of the Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification Start Combine Catalyst: - Pd(OAc)2 - Xantphos - NaOtBu Reagents Add Substrate, Amine, and Anhydrous Toluene Start->Reagents React Heat to 110 °C Reagents->React Workup Cool, Dilute, Filter through Celite React->Workup Purify Column Chromatography Workup->Purify Product 2-Amino-6-chloro-4-methylnicotinate Purify->Product

Caption: Workflow for Buchwald-Hartwig mono-amination.

Route 3: Classical Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in heterocyclic chemistry.[12] Unlike the palladium-catalyzed methods, SNAr does not require a metal catalyst. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a stabilized intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group.[12][13]

The pyridine ring is inherently electron-deficient, and this effect is amplified in this compound by the electron-withdrawing methyl nicotinate group. This electronic arrangement makes the C2 and C6 positions highly susceptible to attack by strong nucleophiles like amines, alkoxides, or thiolates.[12]

Experimental Protocol: SNAr with an Amine Nucleophile

Reagents and Equipment:

  • This compound

  • Amine nucleophile (often used in excess)

  • A base such as Potassium Carbonate (K₂CO₃) or an organic base (e.g., Triethylamine)

  • A polar aprotic solvent like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Microwave reactor or conventional heating setup

  • Standard laboratory glassware and purification equipment

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vessel (e.g., a microwave-safe vial), combine this compound (1.0 equiv.), the amine (2-3 equiv.), and a base like K₂CO₃ (2.0 equiv.).[12]

  • Solvent Addition: Add a polar aprotic solvent such as DMF.

  • Heating: Seal the vessel and heat the reaction mixture. This often requires elevated temperatures (150-200 °C), which can be achieved efficiently using a microwave reactor (30-60 minutes).[12] Conventional heating can also be used but may require longer reaction times.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Causality in the SNAr Workflow
  • Electron-Deficient Ring: The pyridine nitrogen and the ester group withdraw electron density from the ring, making the chlorine-bearing carbons electrophilic and susceptible to nucleophilic attack.

  • Nucleophile: A strong nucleophile (e.g., an amine) is required to initiate the attack on the aromatic ring, leading to the formation of the Meisenheimer complex.

  • High Temperature: Significant thermal energy is often needed to overcome the activation barrier associated with disrupting the aromaticity of the pyridine ring during the formation of the intermediate.[13]

  • Polar Aprotic Solvent (DMF): This type of solvent helps to dissolve the reactants and stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction.

Visualization of the SNAr Workflow

SNAr cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Start Combine Substrate, Amine (excess), and Base (K2CO3) Solvent Add Polar Aprotic Solvent (DMF) Start->Solvent React Heat to 150-200 °C (Microwave or Oil Bath) Solvent->React Workup Cool, Dilute with H2O, Extract with EtOAc React->Workup Purify Column Chromatography Workup->Purify Product Substituted Pyridine Product Purify->Product

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).

Comparative Performance Analysis

The choice of synthetic route depends heavily on the desired final product, available resources, and the required scale of the synthesis. Below is a table summarizing the key characteristics of each method.

FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Bond Formed C-C C-N C-N, C-O, C-S
Versatility High; wide range of boronic acids and esters are commercially available.High; broad scope of primary and secondary amines can be used.[8]Moderate; generally requires strong nucleophiles and is sensitive to sterics.
Reaction Conditions Moderate (80-110 °C).Moderate (80-120 °C).Harsh (often >150 °C), though microwave heating can reduce times.[12]
Catalyst System Palladium catalyst with a phosphine ligand.Palladium catalyst with a specialized phosphine ligand.Typically catalyst-free.
Key Reagents Boronic acid/ester, Base (e.g., K₃PO₄, K₂CO₃).Amine, Strong Base (e.g., NaOtBu).Nucleophile (often in excess), Base (optional).
Advantages Excellent functional group tolerance, high yields, predictable regioselectivity.[5]The premier method for C-N bond formation with broad amine scope.[9]Operationally simple, inexpensive (no catalyst/ligand), scalable.
Disadvantages Cost and air-sensitivity of catalyst/ligand; potential for boron-containing impurities.Cost and air-sensitivity of catalyst/ligand; requires strong base and anhydrous conditions.Limited substrate scope, harsh conditions can limit functional group tolerance, may require excess nucleophile.

Conclusion and Recommendations

The functionalization of this compound is a gateway to a vast chemical space of highly substituted pyridines. Each of the discussed synthetic routes offers distinct advantages and is suited for different strategic goals.

  • For the synthesis of biaryl or alkyl-substituted pyridines , the Suzuki-Miyaura cross-coupling is unquestionably the method of choice. Its reliability, broad substrate scope, and high functional group tolerance make it a workhorse for C-C bond formation.

  • When the target molecule requires an amine substituent , the Buchwald-Hartwig amination provides the most general and efficient route. It allows for the coupling of a diverse array of amines under relatively mild conditions, making it ideal for the construction of libraries of drug-like molecules.

  • For simple, cost-effective synthesis with strong, unhindered nucleophiles , Nucleophilic Aromatic Substitution (SNAr) remains a highly valuable and practical option. Its simplicity and the absence of expensive metal catalysts make it particularly attractive for large-scale industrial applications, provided the substrate and nucleophile are compatible with the required high temperatures.

Ultimately, a thorough understanding of these core synthetic strategies empowers researchers to make informed decisions, enabling the efficient and targeted synthesis of novel substituted pyridines for applications in drug discovery and beyond.

References

Safety Operating Guide

Mastering Safety: A Researcher's Guide to Handling Methyl 2,6-dichloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher navigating the complexities of drug development, the synthesis and handling of novel chemical entities are routine. Yet, familiarity must never breed complacency, especially when working with highly reactive intermediates like Methyl 2,6-dichloro-4-methylnicotinate (CAS No. 136088-66-5). This guide provides an in-depth, procedural framework for its safe handling, grounded in established safety protocols and practical laboratory experience. Our objective is to empower you with the knowledge to not just follow steps, but to understand the rationale behind them, ensuring a culture of safety and scientific integrity in your laboratory.

Immediate Safety Profile & Hazard Assessment

This compound, a chlorinated pyridine derivative, should be handled with the utmost care. Based on data from structurally similar compounds, it is classified as a substance that can cause significant irritation.[1] The primary hazards include:

  • Skin Corrosion/Irritation (Category 2): Expected to cause skin irritation upon contact.[1][2][3][4]

  • Serious Eye Damage/Eye Irritation (Category 2): Poses a risk of serious eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation if inhaled.[1][2][3][4]

Given these hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is mandatory. The causality is clear: the dichlorinated aromatic ring system contributes to the compound's reactivity and potential to interact with biological tissues, necessitating robust barrier protection.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite. The following table summarizes the essential PPE for handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when handling larger quantities or if there is a splash hazard.[1][5]To prevent eye contact, which can cause serious and potentially irreversible damage. Standard safety glasses do not provide a sufficient seal against splashes and vapors.
Skin Protection Gloves: Butyl rubber or Viton™ gloves are recommended. Double gloving is advised. Nitrile gloves are not recommended due to poor resistance to chlorinated solvents and pyridine-type compounds.[3] Clothing: A fully buttoned, long-sleeved laboratory coat. For larger scale operations, a chemically resistant apron over the lab coat is necessary.Chlorinated compounds can degrade common glove materials like nitrile. Butyl rubber offers superior resistance.[6] A lab coat protects against incidental skin contact.[5][7]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if handling the solid outside of a certified chemical fume hood or if aerosolization is possible.[1][5]To prevent inhalation of the powder, which can lead to respiratory tract irritation.[1][2][3][4] All handling of the solid and its solutions should ideally be performed within a fume hood to minimize inhalation exposure.[8]

Operational Plan: From Receipt to Disposal

A self-validating safety protocol requires a systematic approach at every stage. The following workflow diagram and procedural steps provide a clear, logical path for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area in Fume Hood gather_ppe Gather & Inspect Required PPE prep_area->gather_ppe don_ppe Don PPE (Gloves Last) gather_ppe->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh dissolve Prepare Solution (If required) weigh->dissolve reaction Perform Reaction/ Application dissolve->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate segregate_waste Segregate Halogenated Waste decontaminate->segregate_waste doff_ppe Doff PPE (Gloves First) segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol

1. Preparation and Area Setup:

  • Designate a Work Area: All handling of this compound must occur within a certified chemical fume hood to ensure adequate ventilation.[5][8]

  • Clear the Area: Ensure the fume hood is free of clutter and incompatible materials, particularly strong oxidizing agents, bases, and amines.[1]

  • Assemble Equipment: Have all necessary glassware, spatulas, and reagents ready to minimize movement in and out of the hood.

  • Prepare for Spills: Keep a spill kit rated for chemical spills readily accessible.

2. Donning Personal Protective Equipment:

  • Put on your lab coat and safety goggles.

  • If required, perform a fit-check for your respirator.

  • Don the inner pair of butyl rubber gloves.

  • Don the outer pair of butyl rubber gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

3. Handling the Compound:

  • Weighing: Carefully weigh the required amount of the solid compound onto weighing paper or directly into a tared vessel inside the fume hood. Avoid creating dust.[3][9][10]

  • Transfer and Dissolution: Use a spatula to transfer the solid. If preparing a solution, add the solvent slowly to the solid to avoid splashing.

  • Reaction: Keep the reaction vessel closed or under an inert atmosphere as much as possible.

4. Decontamination and Waste Disposal:

  • Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect this rinse as halogenated waste.

  • Surface Decontamination: Wipe down the work surface in the fume hood with a cloth dampened with an appropriate solvent, followed by soap and water.

  • Waste Segregation: All solid waste (contaminated weighing paper, gloves, etc.) and liquid waste (including the initial solvent rinses) must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[1][2] Do not mix with non-halogenated waste streams.

  • Disposal: Halogenated waste must be disposed of through a licensed professional waste disposal service, typically via high-temperature incineration.[9] Never pour this chemical or its waste down the drain.[2][3][10][11]

5. Doffing PPE:

  • With the outer gloves still on, decontaminate them if necessary.

  • Remove the outer gloves by peeling them off without touching the outer surface with your bare skin.

  • Remove your lab coat and face shield/goggles.

  • Remove the inner gloves.

  • Wash your hands thoroughly with soap and water.[5][7][9][12]

Emergency Procedures: A Plan for the Unexpected

1. Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][7]

  • Seek immediate medical attention.[3][5][7]

2. Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5]

  • Remove contact lenses if present and easy to do.[1]

  • Seek immediate medical attention from an ophthalmologist.[11]

3. Inhalation:

  • Move the affected person to fresh air immediately.[1][7][9]

  • If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.

  • Seek immediate medical attention.[1]

4. Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3][5]

  • Seek immediate medical attention.[3][5][11]

By integrating these safety protocols into your daily laboratory practice, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.